Para-aminoblebbistatin
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(3aS)-1-(4-aminophenyl)-3a-hydroxy-6-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-2-7-15-14(10-11)16(22)18(23)8-9-21(17(18)20-15)13-5-3-12(19)4-6-13/h2-7,10,23H,8-9,19H2,1H3/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWLZINJPRNWFF-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=C(C=C4)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=C(C=C4)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336358 | |
| Record name | para-amino-Blebbistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097734-03-5 | |
| Record name | para-amino-Blebbistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Para-aminoblebbistatin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Para-aminoblebbistatin is a highly specific and potent inhibitor of non-muscle myosin II (NMII), a crucial motor protein involved in a myriad of cellular processes. This water-soluble derivative of blebbistatin offers significant advantages over its parent compound, including enhanced photostability, lack of fluorescence, and reduced phototoxicity and cytotoxicity, making it an invaluable tool for live-cell imaging and in vivo studies. This technical guide provides an in-depth overview of this compound, its mechanism of action, research applications, and detailed experimental protocols.
Introduction to this compound
This compound is a selective, cell-permeable small molecule that targets the ATPase activity of non-muscle myosin IIA and IIB.[1] By inhibiting NMII, it effectively blocks actomyosin (B1167339) contractility, which is fundamental to processes such as cell migration, cytokinesis, cell adhesion, and morphogenesis.[1][2] Its development was driven by the need to overcome the limitations of blebbistatin, which is prone to phototoxicity and degradation upon exposure to blue light, and exhibits intrinsic fluorescence that can interfere with imaging studies.[1][3] this compound's superior physicochemical properties have established it as a preferred tool for investigating the dynamic roles of non-muscle myosin II in both physiological and pathological contexts.[3][4]
Mechanism of Action
Non-muscle myosin II, a hexameric protein complex, functions as a molecular motor that converts chemical energy from ATP hydrolysis into mechanical force, driving the sliding of actin filaments.[2][5] This process is essential for generating intracellular tension and driving cellular shape changes. The activity of NMII is primarily regulated by the phosphorylation of its regulatory light chain (RLC).[5][6]
This compound exerts its inhibitory effect by binding to a pocket on the myosin head, specifically trapping the myosin-ADP-Pi complex in a state with low affinity for actin.[7][8] This prevents the power stroke and subsequent force generation, effectively uncoupling the ATPase cycle from mechanical work.[8]
Below is a diagram illustrating the inhibitory mechanism of this compound on the non-muscle myosin II ATPase cycle.
Key Research Applications
The unique properties of this compound make it a versatile tool for a wide range of research applications:
-
Cell Migration and Invasion: By inhibiting actomyosin contractility, this compound is used to study the role of NMII in cell motility in 2D and 3D environments. It is instrumental in dissecting the mechanisms of both individual and collective cell migration.[9][10]
-
Cytokinesis: As NMII is a key component of the contractile ring that drives cell division, this compound is used to reversibly arrest cytokinesis, allowing for the study of its regulation and mechanics.[1][11]
-
Cell Adhesion and Spreading: The formation and maturation of focal adhesions are dependent on NMII-generated tension. This compound helps in understanding the interplay between the cytoskeleton and the extracellular matrix.[2]
-
Tissue Morphogenesis: During embryonic development, NMII-driven cell shape changes and movements are critical. This compound is used in developmental biology to probe the role of mechanical forces in tissue patterning and organogenesis.[9]
-
Cancer Biology: Altered contractility is a hallmark of cancer cells. This compound is employed to investigate how NMII contributes to cancer cell invasion, metastasis, and the physical properties of tumors.[6]
-
Cardiomyocyte Research: While primarily a non-muscle myosin II inhibitor, it also affects cardiac myosin, enabling studies of heart muscle contraction.[4][12]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a quick reference for experimental design.
Table 1: Inhibitory Activity (IC50)
| Myosin Isoform | Species | IC50 (µM) | Reference(s) |
| Skeletal Muscle Myosin S1 | Rabbit | 1.3 | [9][13] |
| Dictyostelium discoideum Myosin II Motor Domain | - | 6.6 | [9][13] |
| Non-muscle Myosin IIA | Human | 9 | [14] |
| Non-muscle Myosin IIB | Human | 20 | [14] |
| Non-muscle Myosin IIC | Human | 7.2 | [14] |
| Smooth Muscle Myosin S1 | Chicken (gizzard) | 13 | [14] |
| Cardiac Myosin | Pig (left ventricle) | 5.3 | [14] |
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Solubility in aqueous buffer | ~400-440 µM | [3][4][13] |
| Solubility in DMSO | ~10-12.5 mg/mL | [1][11] |
| Solubility in DMF | ~20 mg/mL | [1] |
| Fluorescence | Non-fluorescent | [3][13][15] |
| Photostability | Photostable | [3][13][15] |
| Phototoxicity | Non-phototoxic | [3][13][16] |
| Cytotoxicity | Non-cytotoxic in the dark | [12][13] |
Experimental Protocols
Protocol 1: Cell Migration (Wound Healing) Assay
This protocol provides a general guideline for assessing the effect of this compound on collective cell migration.
Materials:
-
Cell line of interest (e.g., HeLa, MDCK, fibroblasts)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Culture plates (e.g., 24-well plates)
-
Pipette tips (e.g., p200) for creating the wound
-
Microscope with live-cell imaging capabilities
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer the next day.
-
Starvation (Optional): Once confluent, replace the medium with a serum-free medium for 3-6 hours to minimize proliferation effects.[10]
-
Wound Creation: Create a linear scratch in the cell monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the well with PBS to remove detached cells.
-
Inhibitor Treatment: Add fresh culture medium containing the desired concentration of this compound (e.g., 10-50 µM). Include a vehicle control (DMSO) at the same final concentration.
-
Live-Cell Imaging: Place the plate on a microscope equipped with an environmental chamber (37°C, 5% CO2). Acquire images of the wound area at regular intervals (e.g., every 1-2 hours) for 12-24 hours.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for treated and control groups.
Signaling Pathway Context
Non-muscle myosin II is a downstream effector of numerous signaling pathways that control cell contractility. A key regulatory pathway involves the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). ROCK directly phosphorylates the myosin regulatory light chain (RLC) at Ser19 and Thr18, and also inhibits myosin light chain phosphatase (MLCP), leading to increased NMII activity and actomyosin contraction.[5][17] this compound allows researchers to specifically inhibit the final motor output of this and other signaling cascades.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Non-muscle myosin II takes centre stage in cell adhesion and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-muscle myosin II activation: adding a classical touch to ROCK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-muscle myosin II in disease: mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Motorpharma - this compound [motorpharma.com]
- 13. Blebbistatin - Wikipedia [en.wikipedia.org]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. apexbt.com [apexbt.com]
- 16. researchgate.net [researchgate.net]
- 17. Non-muscle myosin 2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Inhibition of Non-Muscle Myosin II by Para-aminoblebbistatin
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-muscle myosin II (NMII) is a critical motor protein that drives a multitude of cellular processes, including cell division, migration, and adhesion.[1][2] Its inhibition is a key strategy for studying these functions. Para-aminoblebbistatin, a derivative of the well-known inhibitor blebbistatin, has emerged as a superior chemical tool due to its enhanced physicochemical properties, including high water solubility, photostability, and low cytotoxicity.[3][4] This guide provides an in-depth analysis of the mechanism by which this compound inhibits NMII, presents quantitative inhibitory data, details relevant experimental protocols, and visualizes the core concepts of its action.
Introduction to Non-Muscle Myosin II
Non-muscle myosin II is a hexameric protein complex responsible for generating force against actin filaments, a process fundamental to cellular mechanics.[2][5] It is composed of two heavy chains (NMHCs), two essential light chains (ELCs), and two regulatory light chains (RLCs).[5] The heavy chain contains three distinct regions: an N-terminal motor domain (head) that binds actin and hydrolyzes ATP, a neck region that binds the light chains, and a C-terminal tail domain that facilitates dimerization and filament assembly.[1][6] Mammals express three NMII paralogs—NMIIA, NMIIB, and NMIIC—which have distinct kinetic properties and cellular functions.[1]
The function of NMII is powered by a mechanoenzymatic cycle where the energy from ATP hydrolysis is converted into mechanical force.[7][8] This cycle involves a series of conformational changes in the myosin head that result in it "walking" along an actin filament, causing contraction.
Figure 1: Structural organization of the Non-Muscle Myosin II hexamer.
The Mechanoenzymatic Cycle of Non-Muscle Myosin II
The NMII cycle is central to its function. The process begins with ATP binding to the myosin head, which causes its dissociation from the actin filament.[8] Myosin then hydrolyzes ATP to ADP and inorganic phosphate (B84403) (Pi), which primes the motor domain for rebinding to actin.[8] Upon rebinding, a conformational change is triggered, leading to the release of Pi. This release event is tightly coupled to the "power stroke," the force-generating step where the myosin head pivots and pulls the actin filament.[8][9] Finally, ADP is released, and the myosin head remains in a tightly bound "rigor" state until another ATP molecule binds, restarting the cycle.
Figure 2: The core mechanoenzymatic cycle of Non-Muscle Myosin II.
Mechanism of Inhibition by this compound
This compound functions as an uncompetitive inhibitor of myosin II's ATPase activity, sharing its core mechanism with the parent compound, blebbistatin.[8][10] It does not bind to the active site or compete with ATP.[11][12] Instead, it preferentially binds to a specific intermediate state within the enzymatic cycle.
-
Binding to the Myosin-ADP-Pi Complex : this compound binds to the myosin motor domain after ATP has been hydrolyzed but before the release of inorganic phosphate (Pi).[11][13] This forms a stable Myosin-ADP-Pi-Inhibitor complex. The binding site is located in an aqueous cavity between the nucleotide-binding pocket and the actin-binding cleft.[11][14]
-
Slowing Phosphate Release : The primary effect of this binding is to dramatically slow the rate of Pi release.[9][11] Because Pi release is the critical trigger for the force-generating power stroke, inhibiting this step effectively stalls the motor.[8][9]
-
Trapping a Low-Affinity State : The Myosin-ADP-Pi state has a very weak affinity for actin.[8] By trapping myosin in this conformation, this compound prevents the formation of the strong actin-myosin cross-bridges required for force production.[9][11] This leads to the relaxation of the actomyosin cytoskeleton.
This mechanism makes this compound a highly effective tool, as it inhibits myosin function without inducing the rigor state, which could have confounding cellular effects.[13]
Figure 3: Inhibition of the NMII cycle by this compound.
Quantitative Inhibitory Profile
This compound is a potent inhibitor of several myosin II isoforms. Its inhibitory concentration (IC50) is slightly higher (indicating slightly weaker inhibition) than its parent compound, blebbistatin.[3] The addition of the para-amino group enhances its utility by increasing water solubility and eliminating the phototoxicity and fluorescence associated with blebbistatin.[3][4]
| Myosin Isoform | Inhibitor | IC50 (μM) | Notes |
| Rabbit Skeletal Muscle Myosin S1 | This compound | 1.3 | - |
| Dictyostelium discoideum Myosin II MD | This compound | 6.6 | Maximal inhibition of ~90% |
| Rabbit Skeletal Muscle Myosin S1 | Blebbistatin | ~0.5 - 1.4 | For comparison |
| Dictyostelium discoideum Myosin II MD | Blebbistatin | ~3.9 - 7.0 | For comparison |
| HeLa Cell Proliferation | This compound | 17.8 | Inhibition of cytokinesis |
| HeLa Cell Proliferation | Blebbistatin | 6.4 | For comparison |
(Data compiled from multiple sources[3][10][12][15][16])
Key Experimental Protocols
Steady-State Actin-Activated MgATPase Assay
This assay directly measures the enzymatic activity of myosin II by quantifying the rate of ATP hydrolysis. The inhibition by this compound is observed as a decrease in this rate.
Objective: To determine the IC50 of this compound on the actin-activated ATPase activity of a specific non-muscle myosin II isoform.
Materials:
-
Purified non-muscle myosin II subfragment 1 (S1) or heavy meromyosin (HMM).
-
G-actin, polymerized into F-actin.
-
Assay Buffer: 20 mM HEPES (or MOPS) pH 7.3, 40 mM NaCl, 4 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT.[17]
-
ATP solution (e.g., 100 mM stock).
-
This compound stock solution in DMSO or DMF.[4]
-
NADH-linked assay components (pyruvate kinase, lactate (B86563) dehydrogenase, NADH, phosphoenolpyruvate) OR a phosphate detection reagent (e.g., malachite green).
-
96-well plate and plate reader.
Methodology:
-
Preparation : Prepare serial dilutions of this compound in assay buffer. Also prepare a "no inhibitor" control.
-
Pre-incubation : In each well of the 96-well plate, combine the assay buffer, a fixed concentration of myosin II S1, a fixed concentration of F-actin, and the desired concentration of this compound. Incubate for 5-10 minutes at room temperature to allow the inhibitor to bind.[17]
-
Initiation : Initiate the reaction by adding a saturating concentration of ATP (e.g., 1-2 mM final concentration).[17][18]
-
Measurement :
-
NADH-linked Assay : Immediately begin monitoring the decrease in NADH absorbance at 340 nm. The rate of ADP production is coupled to the oxidation of NADH, which is stoichiometric.[18]
-
Phosphate Detection : At specific time points, stop the reaction (e.g., with acid) and add the phosphate detection reagent. Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for malachite green).
-
-
Data Analysis : Calculate the initial rate of ATP hydrolysis for each inhibitor concentration. Plot the rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 4: Experimental workflow for determining the IC50 of an NMII inhibitor.
In Vitro Motility Assay
This assay visualizes the motor function of myosin. Myosin heads are adhered to a surface, and the gliding of fluorescently labeled actin filaments is observed. Inhibition is seen as a reduction or cessation of filament movement.
Methodology Outline:
-
A flow cell is coated with purified HMM fragments of non-muscle myosin II.
-
Fluorescently labeled F-actin filaments are introduced into the flow cell.
-
The motility buffer, containing ATP and varying concentrations of this compound, is flowed in.
-
Filament gliding is observed via fluorescence microscopy, and the velocity is quantified. A dose-dependent decrease in velocity indicates inhibition.
Cytokinesis Inhibition Assay
This cell-based assay assesses the in vivo effect of inhibiting NMII, which is essential for the formation of the contractile ring during cell division.
Methodology Outline:
-
Culture cells (e.g., HeLa) in a multi-well plate.
-
Treat the cells with a range of this compound concentrations for a period covering at least one cell cycle (e.g., 24-72 hours).[16][17]
-
Fix and stain the cells to visualize nuclei (e.g., with DAPI).
-
Count the number of multinucleated cells that result from failed cytokinesis. The percentage of multinucleated cells or the inhibition of cell proliferation can be used to calculate an EC50 value.[17][19]
Conclusion
This compound is a potent and specific inhibitor of non-muscle myosin II. It acts by binding to the Myosin-ADP-Pi intermediate, trapping the motor in a state with low affinity for actin and preventing the phosphate release step that triggers the force-generating power stroke. Its superior properties, including photostability and high solubility, make it an invaluable tool for researchers investigating the diverse roles of non-muscle myosin II in cellular physiology and disease. Understanding its precise mechanism of action is crucial for the rigorous design and interpretation of experiments in cell biology and drug development.
References
- 1. Mammalian Nonmuscle Myosin II Comes in Three Flavors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Muscle Myosin 2A (NM2A): Structure, Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blebbistatin - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Non-muscle myosin II in disease: mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure, regulation, and mechanisms of nonmuscle myosin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic mechanism of blebbistatin inhibition of nonmuscle myosin IIb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mk-lab.org [mk-lab.org]
- 13. Myosin complexed with ADP and blebbistatin reversibly adopts a conformation resembling the start point of the working stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. medchemexpress.com [medchemexpress.com]
Unraveling the Cellular Tapestry: An In-depth Guide to Actomyosin Inhibition by Para-Aminoblebbistatin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate dance of the actomyosin (B1167339) cytoskeleton, a network of actin filaments and myosin II motors, governs a multitude of fundamental cellular processes, from division and migration to morphology and intracellular transport. The ability to precisely modulate this machinery is paramount for both basic research and therapeutic development. Para-aminoblebbistatin, a photostable and non-cytotoxic derivative of the well-known myosin II inhibitor blebbistatin, has emerged as a superior tool for these investigations. This technical guide provides a comprehensive overview of the cellular effects of actomyosin inhibition by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to empower researchers in their exploration of cellular mechanics and the development of novel therapeutics.
Introduction to this compound: A Superior Myosin II Inhibitor
This compound is a cell-permeable small molecule that selectively inhibits the ATPase activity of non-muscle myosin II isoforms.[1] It is a derivative of (-)-blebbistatin, engineered to overcome the limitations of the parent compound, namely its phototoxicity, fluorescence, and poor water solubility.[1] The addition of an amino group at the para position of the phenyl ring renders this compound non-fluorescent and stable in blue light, making it ideal for live-cell imaging and prolonged experimental timelines.[1] Furthermore, its enhanced water solubility facilitates its use in a wider range of experimental conditions.[1]
Mechanism of Action:
This compound functions as a non-competitive inhibitor of myosin II ATPase. It binds to a pocket on the myosin head, trapping it in a state with low affinity for actin, thereby preventing the force-producing power stroke.[2] This leads to a relaxation of the actomyosin cytoskeleton and a cessation of contractile force generation.
Quantitative Effects of this compound on Cellular Processes
The inhibitory effects of this compound have been quantified across various cellular and biochemical assays. The following tables summarize key IC50 values and dose-dependent effects.
Table 1: Inhibition of Myosin II ATPase Activity
| Myosin II Source | IC50 (µM) | Reference |
| Rabbit Skeletal Muscle Myosin S1 | 1.3 | [3][4] |
| Dictyostelium discoideum Myosin II Motor Domain | 6.6 | [3][4] |
| Non-muscle Myosin IIA and IIB | 0.5 - 5 (for (-)-blebbistatin) | [1] |
| Smooth Muscle Myosin | ~80 (for (-)-blebbistatin) | [1] |
Table 2: Effects on Cell Proliferation and Viability
| Cell Line | Assay | IC50 (µM) | Incubation Time | Reference |
| HeLa | Cell Proliferation | 17.8 ± 4.7 | 72 hours | [5] |
Table 3: Dose-Dependent Effects on Cell Contractility and Migration
| Cell Type | Assay | Concentration (µM) | Observed Effect | Reference |
| MDA-MB-231 | Spheroid Compaction | 100 | Less effective compaction | [3] |
| Myofibrils | Force Production | 5 | ~25% force reduction | [4] |
| Myofibrils | Force Production | 7.5 | ~35% force reduction | [4] |
| Myofibrils | Force Production | 10 | ~60% force reduction | [4] |
| Myofibrils | Force Production | 12.5 | No force production | [4] |
| Hepatic Stellate Cells | Wound Healing | 12.5 - 50 | Promoted wound-induced cell migration | [6] |
| Hepatic Stellate Cells | Collagen Gel Contraction | 50 | Reduced collagen gel contraction | [6] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments to investigate the cellular effects of this compound.
Myosin II ATPase Activity Assay
This protocol is adapted for measuring the inhibition of myosin II ATPase activity by this compound.
Materials:
-
Purified non-muscle myosin II
-
Actin filaments
-
This compound stock solution (in DMSO)
-
Assay Buffer: 20 mM imidazole (B134444) (pH 7.4), 4 mM MgCl2, 1 mM EGTA, 1 mM DTT
-
ATP solution (with [γ-32P]ATP for radioactive detection, or a malachite green-based phosphate (B84403) detection reagent)
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing assay buffer, actin, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Add purified myosin II to the reaction mixture and incubate for 5 minutes at 37°C to allow for inhibitor binding.
-
Initiate the ATPase reaction by adding the ATP solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid for radioactive assay, or the stop solution from a malachite green kit).
-
Quantify the amount of inorganic phosphate (Pi) released.
-
Radioactive method: Separate the unreacted [γ-32P]ATP from the released 32Pi using a charcoal-based separation method and quantify the radioactivity of the supernatant using a scintillation counter.
-
Malachite green method: Add the malachite green reagent and measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
-
Calculate the ATPase activity and determine the IC50 value of this compound by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Viability/Proliferation Assay (PrestoBlue™ Assay)
This assay quantifies the metabolic activity of cells as an indicator of viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PrestoBlue™ Cell Viability Reagent
-
96-well cell culture plate (black, clear bottom for microscopy)
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add PrestoBlue™ reagent to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C, protected from light.[7]
-
Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., 560 nm excitation, 590 nm emission).[8]
-
Subtract the background fluorescence from wells containing medium and PrestoBlue™ only.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the collective migration of a cell monolayer.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
24-well or 96-well cell culture plate
-
P200 pipette tip or a dedicated wound healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a plate and grow them to form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or by removing a culture insert.
-
Gently wash the wells with PBS to remove dislodged cells.
-
Replace the PBS with fresh medium containing different concentrations of this compound or vehicle control.
-
Acquire images of the wound at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) at the same position.
-
Quantify the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area for each condition.
-
Plot the wound closure over time to compare the migration rates between different treatments.
Immunofluorescence Staining of the Actomyosin Cytoskeleton and Focal Adhesions
This protocol allows for the visualization of the effects of this compound on the actin cytoskeleton and focal adhesions.
Materials:
-
Cells seeded on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-vinculin for focal adhesions)
-
Fluorescently labeled secondary antibodies
-
Fluorescently labeled phalloidin (B8060827) (for F-actin)
-
DAPI (for nuclei)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the desired concentration of this compound for the appropriate duration.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.[9]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[9]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-vinculin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
Signaling Pathways and Experimental Workflows
The inhibition of actomyosin contractility by this compound has profound effects on various signaling pathways that regulate cell behavior. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow.
Upstream Regulation of Actomyosin Contractility
This diagram illustrates the key signaling pathways that converge on myosin II to regulate its activity. This compound directly inhibits the final output of these pathways: myosin II-driven contraction.
References
- 1. biorxiv.org [biorxiv.org]
- 2. youtube.com [youtube.com]
- 3. Exploiting differential effects of actomyosin contractility to control cell sorting among breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 6. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. real-research.com [real-research.com]
Para-aminoblebbistatin: A Technical Guide for Investigating Cell Motility
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth overview of para-aminoblebbistatin, a highly specific and photostable inhibitor of non-muscle myosin II, for the study of cell motility and related processes. We will delve into its mechanism of action, advantages over its parent compound, blebbistatin, and provide detailed experimental protocols and quantitative data to facilitate its effective use in research and development.
Introduction: Overcoming the Limitations of Blebbistatin
Cell motility is a fundamental biological process essential for development, immunity, and wound healing, and its dysregulation is a hallmark of diseases such as cancer. A key molecular motor driving cell migration is non-muscle myosin II (NMII), which generates contractile forces by interacting with the actin cytoskeleton. The study of NMII has been greatly advanced by small molecule inhibitors, most notably blebbistatin.
However, the utility of blebbistatin is hampered by several significant drawbacks, including poor water solubility, inherent fluorescence, and most critically, phototoxicity and instability upon exposure to blue light.[1][2][3] These limitations can confound experimental results, particularly in live-cell imaging applications.[4]
This compound, a derivative of blebbistatin, was developed to address these shortcomings.[3] The addition of an amino group to the phenyl ring of blebbistatin results in a compound that is significantly more water-soluble, non-fluorescent, and photostable, while retaining its potent and selective inhibitory activity against NMII.[1][3][5] These properties make this compound a superior tool for studying the dynamics of the actomyosin (B1167339) cytoskeleton in living cells.
Mechanism of Action
This compound, like its parent compound, is a selective, reversible, and cell-permeable inhibitor of non-muscle myosin II ATPases.[1][5] It specifically targets the ATPase activity of NMII, preventing the hydrolysis of ATP that is necessary for the myosin power stroke.[6][7] By binding to an allosteric pocket on the myosin head, it locks the myosin in a state with low affinity for actin, thereby inhibiting actomyosin contractility.[2][7] This leads to a relaxation of the actin cytoskeleton and the disruption of processes that depend on NMII-generated forces, such as cell migration, cytokinesis, and cell adhesion.[1][5][8]
The inhibitory action of this compound is rapid and reversible.[5][9] Upon washout of the compound, NMII function and associated cellular processes are restored.
Key Advantages of this compound
The chemical modifications of this compound confer several crucial advantages over blebbistatin for cell motility research:
-
Enhanced Solubility: this compound exhibits significantly higher water solubility (approximately 400-440 µM) compared to blebbistatin (less than 10 µM).[3][7] This allows for the preparation of higher concentration stock solutions and reduces the risk of precipitation in aqueous experimental media.
-
Photostability and Reduced Phototoxicity: Unlike blebbistatin, which degrades into cytotoxic products upon exposure to blue light (450-490 nm), this compound is photostable.[1][3][5] This makes it ideal for long-term live-cell imaging experiments using fluorescence microscopy without inducing artifacts or cell death.[10]
-
Non-Fluorescent: this compound does not possess the inherent fluorescence of blebbistatin, which can interfere with the detection of fluorescent probes used in multicolor imaging experiments.[3][6]
-
Lower Cytotoxicity: Studies have shown that this compound exhibits lower cytotoxicity compared to blebbistatin, even at high concentrations and with prolonged incubation times.[3][11]
Quantitative Data
The following tables summarize key quantitative data for this compound, facilitating experimental design and comparison with other NMII inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇N₃O₂ | [5] |
| Molecular Weight | 307.4 g/mol | [5] |
| Aqueous Solubility | ~440 µM | [3] |
| Solubility in DMSO | ~12.5 mg/mL | [5] |
| Solubility in DMF | ~20 mg/mL | [5] |
| UV/Vis Absorbance Maxima (λmax) | 245, 299, 429 nm | [5] |
Table 2: Inhibitory Concentrations (IC₅₀) of this compound
| Myosin Isoform / Cell Line | Assay Type | IC₅₀ Value | Reference |
| Rabbit Skeletal Muscle Myosin S1 | ATPase Activity | 1.3 µM | [6][7] |
| Dictyostelium discoideum Myosin II Motor Domain | ATPase Activity | 6.6 µM | [6][7] |
| HeLa Cells | Cell Proliferation | 17.8 µM | [6][12] |
| Non-muscle Myosin IIA | ATPase Activity | 0.5 - 5 µM (for Blebbistatin) | [1][5] |
| Non-muscle Myosin IIB | ATPase Activity | 0.5 - 5 µM (for Blebbistatin) | [1][5] |
| Smooth Muscle Myosin | ATPase Activity | 80 µM (for Blebbistatin) | [1][5] |
Note: IC₅₀ values for specific non-muscle myosin IIA and IIB isoforms with this compound are expected to be in a similar range to blebbistatin, as its in vitro and in vivo activity is retained.[1][5]
Experimental Protocols
The following are detailed protocols for key experiments used to study cell motility with this compound.
2D Cell Migration (Wound Healing) Assay
This assay is used to assess collective cell migration.
Materials:
-
Cell culture plates (e.g., 6-well or 12-well plates)
-
Sterile pipette tips (e.g., p200)
-
Cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Microscope with live-cell imaging capabilities
Protocol:
-
Seed cells in a multi-well plate at a density that will result in a confluent monolayer within 24 hours.[13]
-
Once the cells are confluent, create a "wound" by gently scratching the monolayer with a sterile pipette tip.[13]
-
Wash the wells with fresh medium to remove detached cells.
-
Add fresh cell culture medium containing the desired concentration of this compound (e.g., 20 µM) or a vehicle control (e.g., DMSO).[10][12]
-
Place the plate on a microscope stage equipped with an environmental chamber (37°C, 5% CO₂).
-
Acquire images of the wound at regular intervals (e.g., every 1-2 hours) for 24-48 hours.
-
Analyze the rate of wound closure by measuring the area of the wound at each time point. The relative migration can be calculated as the percentage of the closed wound area compared to the initial wound area.[12]
Single-Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic migration of individual cells through a porous membrane.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound stock solution
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
Protocol:
-
(Optional, for invasion assays) Coat the top of the transwell membrane with a thin layer of extracellular matrix (e.g., Matrigel) and allow it to solidify.[14]
-
Resuspend cells in serum-free medium at a concentration of 5 x 10⁵ cells/mL.[15]
-
Add the cell suspension to the upper chamber of the transwell insert.
-
In the lower chamber, add medium containing a chemoattractant.
-
Add this compound or vehicle control to both the upper and lower chambers at the desired final concentration.
-
Incubate the plate for a period that allows for cell migration (e.g., 24 hours).[14]
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.[13]
-
Count the number of stained cells in several fields of view using a microscope.
Live-Cell Imaging of Cytoskeletal Dynamics
This protocol is for visualizing the effects of this compound on the actin cytoskeleton in real-time.
Materials:
-
Cells expressing a fluorescently tagged actin-binding protein (e.g., LifeAct-GFP) or stained with a live-cell actin dye.
-
Glass-bottom dishes or chamber slides
-
Confocal or fluorescence microscope with live-cell imaging capabilities
-
This compound stock solution
Protocol:
-
Seed cells on a glass-bottom dish at a density suitable for imaging individual cells.
-
Allow the cells to adhere and spread.
-
Mount the dish on the microscope stage within an environmental chamber.
-
Acquire baseline images of the actin cytoskeleton.
-
Carefully add this compound to the imaging medium at the desired final concentration (e.g., 50 µM for acute effects).[10]
-
Immediately begin acquiring time-lapse images to observe the dynamic changes in the actin cytoskeleton, such as stress fiber disassembly and changes in cell morphology.[16][17]
-
Continue imaging for the desired duration, for example, for 12 hours with imaging every 10 minutes.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of this compound.
Mechanism of Myosin II Inhibition
// Nodes ATP [label="ATP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Myosin_ADP_Pi [label="Myosin-ADP-Pi\n(Pre-power stroke)", fillcolor="#FBBC05", fontcolor="#202124"]; Actin [label="Actin Filament", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acto_Myosin_ADP_Pi [label="Actomyosin-ADP-Pi", fillcolor="#FBBC05", fontcolor="#202124"]; Acto_Myosin_ADP [label="Actomyosin-ADP\n(Post-power stroke)", fillcolor="#FBBC05", fontcolor="#202124"]; Acto_Myosin [label="Actomyosin\n(Rigor state)", fillcolor="#FBBC05", fontcolor="#202124"]; Myosin [label="Myosin Head", fillcolor="#FBBC05", fontcolor="#202124"]; p_amino [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ATP -> Myosin_ADP_Pi [label="ATP Hydrolysis"]; Myosin_ADP_Pi -> Acto_Myosin_ADP_Pi [label="Binds Actin"]; Acto_Myosin_ADP_Pi -> Acto_Myosin_ADP [label="Pi Release &\nPower Stroke"]; Acto_Myosin_ADP -> Acto_Myosin [label="ADP Release"]; Acto_Myosin -> Myosin [label="ATP Binding &\nDetachment"]; Myosin -> ATP [style=invis];
p_amino -> Myosin_ADP_Pi [label="Inhibits Pi Release", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee];
// Invisible edges for alignment Actin -> Acto_Myosin_ADP_Pi [style=invis]; } dot Caption: Mechanism of this compound action on the myosin II cross-bridge cycle.
Experimental Workflow for a Wound Healing Assay
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed [label="Seed cells to confluence"]; scratch [label="Create wound with pipette tip"]; wash [label="Wash to remove debris"]; treat [label="Add medium with\nthis compound or control"]; image [label="Time-lapse imaging\n(e.g., 0-24h)"]; analyze [label="Measure wound area\nat each time point"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> seed; seed -> scratch; scratch -> wash; wash -> treat; treat -> image; image -> analyze; analyze -> end; } dot Caption: Step-by-step workflow for a 2D wound healing cell migration assay.
Logical Flow for Choosing a Myosin II Inhibitor
// Nodes start [label="Need to inhibit\nnon-muscle myosin II?", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; live_cell [label="Live-cell imaging\nwith blue light?"]; high_conc [label="High concentration\nneeded?"]; use_pab [label="Use this compound", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; use_bleb [label="Consider Blebbistatin\n(with caution)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> live_cell; live_cell -> use_pab [label="Yes"]; live_cell -> high_conc [label="No"]; high_conc -> use_pab [label="Yes"]; high_conc -> use_bleb [label="No"]; } dot Caption: Decision tree for selecting a suitable myosin II inhibitor for cell motility studies.
Applications in 3D Cell Culture Models
The study of cell migration in three-dimensional (3D) environments is crucial for understanding complex processes like cancer metastasis.[18] this compound is an excellent tool for these studies due to its high solubility and low cytotoxicity, which are critical for maintaining the viability of cells within 3D matrices over extended periods. It can be used to investigate the role of NMII in processes such as matrix remodeling, invadopodia formation, and cell invasion in 3D culture systems like spheroids, organoids, and microfluidic devices.[19]
Conclusion
This compound represents a significant advancement in the chemical tools available for studying the role of non-muscle myosin II in cell motility. Its superior physicochemical properties, particularly its photostability and high solubility, overcome the major limitations of blebbistatin. This guide provides the necessary technical information and protocols to enable researchers to effectively utilize this compound to gain deeper insights into the complex mechanisms governing cell migration and related cellular functions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. malnalab.hu [malnalab.hu]
- 3. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Blebbistatin - Wikipedia [en.wikipedia.org]
- 8. Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blebbistatin inhibits the chemotaxis of vascular smooth muscle cells by disrupting the myosin II-actin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 15. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Advancements in 3D Cell Culture Systems for Personalizing Anti-Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Para-aminoblebbistatin: A Technical Guide to its Effects on Cytokinesis and Cell Division
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division, a fundamental process for life, culminates in cytokinesis, the physical separation of a mother cell into two daughters. A key molecular motor driving this process is non-muscle myosin II (NMII), which, in conjunction with actin filaments, forms the contractile ring that constricts the cleavage furrow. The study of NMII's role in cytokinesis and other cellular processes has been greatly advanced by small molecule inhibitors.
Blebbistatin is a well-characterized, selective inhibitor of myosin II.[1] However, its utility is hampered by significant drawbacks, including poor water solubility, phototoxicity upon exposure to blue light, and inherent cytotoxicity, which can confound experimental results.[2][3][4] To overcome these limitations, derivatives have been developed. Para-aminoblebbistatin is a C15 amino-substituted derivative of blebbistatin that offers significant advantages.[2] It is highly water-soluble, non-fluorescent, photostable, and exhibits low photo- and cytotoxicity, making it a superior tool for a wide range of in vitro and in vivo applications, particularly in live-cell fluorescence microscopy.[2][5] This guide provides an in-depth technical overview of this compound's mechanism of action, its quantitative effects on cell division, and detailed protocols for its use in research.
Mechanism of Action: Inhibition of Non-Muscle Myosin II
This compound, like its parent compound, targets the ATPase activity of non-muscle myosin II.[6] The contractile force of the actomyosin (B1167339) ring is generated through a cyclic interaction between myosin and actin, fueled by ATP hydrolysis. This compound binds to a pocket on the myosin head, trapping it in a state with low affinity for actin.[4] Specifically, it is thought to inhibit the release of inorganic phosphate (B84403) (Pi) from the myosin-ADP-Pi complex.[7][8][9] This stalls the myosin motor before the force-generating "power stroke," preventing the contraction of the actomyosin filament and thereby blocking the constriction of the cleavage furrow, which ultimately inhibits cytokinesis.[4][10]
Quantitative Data
The inhibitory effects of this compound have been quantified in various cellular and biochemical assays. Its potency is often compared to blebbistatin and another improved derivative, para-nitroblebbistatin.
Inhibition of Cell Proliferation
The inhibition of cytokinesis leads to a halt in cell proliferation. The half-maximal inhibitory concentration (IC₅₀) for cell proliferation provides a measure of the compound's cellular efficacy. Treatment with this compound results in cells becoming bi- or multinucleated due to failed cytokinesis.[11][12]
| Compound | Cell Line | IC₅₀ (µM) | Citation(s) |
| This compound | HeLa | 17.8 ± 4.7 | [5][6][13] |
| Para-nitroblebbistatin | HeLa | 14.7 ± 4.2 | [5][13] |
| Blebbistatin | HeLa | 6.4 ± 4.8 | [5][13] |
Inhibition of Myosin II ATPase Activity
The direct molecular target of this compound is the myosin ATPase. Biochemical assays confirm its inhibitory effect on the actin-activated ATPase activity of purified myosin II motor domains.
| Compound | Myosin Isoform | IC₅₀ (µM) | Citation(s) |
| This compound | Rabbit Skeletal S1 (SkS1) | 1.3 | [6] |
| This compound | Dictyostelium Myosin II (DdMD) | 6.6 | [6] |
| Blebbistatin | Non-muscle Myosin IIA/IIB | 0.5 - 5.0 | [1] |
| Blebbistatin | Dictyostelium Myosin II | ~7.0 | [9] |
Key Advantages Over Blebbistatin
This compound was specifically engineered to overcome the practical limitations of blebbistatin for cell biology research.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell-Based Cytokinesis Inhibition Assay
This protocol is adapted from a robust assay to determine the EC₅₀ of cytokinesis inhibitors by quantifying the increase in multinucleated cells.[11]
Materials:
-
COS-7, HeLa, or other adherent cell line
-
96-well microplates (clear bottom, black walls)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution in DMSO
-
Fluorescein diacetate (FDA) for live cell cytoplasm staining
-
Hoechst 33342 for nuclei staining
-
Propidium Iodide (PI) for dead cell nuclei staining
-
DMSO (negative control)
-
High-content imaging system
Workflow:
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for proliferation without reaching confluence during the assay period (e.g., 2,000-4,000 cells/well).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Compound Addition: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with DMSO only as a negative control.
-
Incubation: Incubate for a period equivalent to one or two cell cycles (e.g., 24 or 48 hours).
-
Staining: Add a cocktail of fluorescent dyes directly to the wells (e.g., Hoechst 33342, FDA, and PI) and incubate for a short period (e.g., 15-30 minutes).
-
Imaging: Acquire images using an automated fluorescence microscope or high-content imager.
-
Data Analysis: Use image analysis software to identify and count the total number of live cells (FDA-positive) and the total number of nuclei (Hoechst-positive) within those cells.
-
Calculation: The primary readout is the Nuclei-to-Cell Ratio (NCR). An increase in the NCR indicates an inhibition of cytokinesis.
-
Dose-Response: Plot the NCR against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Steady-State ATPase Measurement
This protocol, adapted from Várkuti et al. (2016), measures the effect of this compound on the actin-activated ATPase activity of purified myosin S1 fragments using an enzyme-coupled assay.[5]
Materials:
-
Purified myosin S1 fragment (e.g., rabbit skeletal S1)
-
Actin
-
Assay Buffer (specific to myosin isoform)
-
ATP, Phosphoenolpyruvate, NADH
-
Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
This compound stock solution in DMSO
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, actin, PK/LDH, NADH, and phosphoenolpyruvate.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO for control) to the cuvettes.
-
Myosin Addition: Add the myosin S1 fragment to the mixture and incubate to allow for binding.
-
Initiate Reaction: Start the reaction by adding a saturating concentration of ATP.
-
Measurement: Immediately monitor the decrease in NADH absorbance at 340 nm over time using the spectrophotometer. The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.
-
Data Analysis: Calculate the ATPase activity at each inhibitor concentration. Normalize the data to the activity of the DMSO control.
-
Dose-Response: Plot the normalized ATPase activity against the inhibitor concentration and fit the data to a hyperbolic function to determine the IC₅₀ value.
Conclusion
This compound represents a significant improvement over blebbistatin for studying the roles of non-muscle myosin II in cytokinesis and other cellular processes. Its superior physicochemical properties—high solubility, photostability, and low toxicity—eliminate major experimental artifacts associated with the parent compound.[5] While its potency for inhibiting cell proliferation is slightly lower than that of blebbistatin, its reliability and suitability for live-cell imaging make it an invaluable tool for researchers. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for the effective application of this compound in cell biology and drug development.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blebbistatin - Wikipedia [en.wikipedia.org]
- 5. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetic mechanism of blebbistatin inhibition of nonmuscle myosin IIb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissecting temporal and spatial control of cytokinesis with a myosin II Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Exploring the Role of Myosin II with Para-Aminoblebbistatin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-muscle myosin II, a crucial motor protein, plays a pivotal role in a multitude of cellular processes, including cell division, migration, adhesion, and morphology. Its function is intrinsically linked to its ability to convert chemical energy from ATP hydrolysis into mechanical force, driving the contraction of actin filaments. The study of myosin II has been significantly advanced by the development of specific inhibitors. Blebbistatin, a widely used inhibitor, has been instrumental in elucidating the functions of myosin II. However, its utility is hampered by several drawbacks, including poor water solubility, phototoxicity, and intrinsic fluorescence, which can interfere with experimental results, particularly in live-cell imaging.
To overcome these limitations, a new generation of myosin II inhibitors has been developed, with para-aminoblebbistatin emerging as a superior alternative. This derivative of blebbistatin boasts significantly improved properties, including high water solubility, photostability, and a lack of fluorescence and cytotoxicity, making it an ideal tool for a wide range of in vitro and in vivo studies.[1][2][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its application in research and drug development.
Mechanism of Action
This compound, like its parent compound blebbistatin, is a selective inhibitor of myosin II ATPase activity.[4] It specifically targets the ATPase activity of several myosin II isoforms, including non-muscle myosin IIA and IIB, as well as striated muscle myosins.[5] The inhibitory action of blebbistatin, and by extension this compound, occurs through its binding to a pocket on the myosin head, which stabilizes the myosin-ADP-Pi complex in a state with low affinity for actin. This prevents the power stroke and subsequent force generation, effectively uncoupling ATP hydrolysis from mechanical work. This mechanism of action makes this compound a powerful tool for dissecting the specific contributions of myosin II-driven contractility in various cellular processes.
Advantages of this compound over Blebbistatin
The chemical modifications in this compound confer several significant advantages over blebbistatin, making it a more robust and reliable research tool:
-
High Water Solubility: this compound exhibits a dramatically higher aqueous solubility (approximately 400 µM) compared to blebbistatin (~10 µM).[2] This allows for the preparation of stable, high-concentration stock solutions and avoids the precipitation issues often encountered with blebbistatin, especially in long-term experiments.
-
Photostability and Non-Fluorescence: Unlike blebbistatin, which is sensitive to blue light and fluoresces, this compound is photostable and non-fluorescent.[2] This makes it ideal for use in fluorescence microscopy and other light-sensitive applications without the risk of phototoxicity or interference with fluorescent probes.
-
Low Cytotoxicity: this compound displays significantly lower cytotoxicity compared to blebbistatin, allowing for its use in long-term cell culture experiments with minimal impact on cell viability.[2]
Quantitative Data
The following tables summarize key quantitative data for this compound, providing a reference for its potency and efficacy in various experimental systems.
| Parameter | Myosin II Isoform/Cell Line | Value | Reference |
| IC50 (ATPase Activity) | Rabbit Skeletal Muscle Myosin S1 | 1.3 µM | [4] |
| Dictyostelium discoideum Myosin II Motor Domain | 6.6 µM | [4] | |
| IC50 (Cell Proliferation) | HeLa Cells | 17.8 µM | [3][4] |
| Effective Concentration (Wound Healing Assay) | HeLa Cells | 20 µM | [3] |
| Effective Concentration (Cytokinesis Inhibition) | COS-7 Cells | 20 µM | [6][7] |
| Property | This compound | Blebbistatin | Reference |
| Aqueous Solubility | ~400 µM | ~10 µM | [2] |
| Fluorescence | No | Yes | [2] |
| Phototoxicity | No | Yes | [2] |
| Cytotoxicity | Low | High | [2] |
| IC50 (HeLa Cell Proliferation) | 17.8 ± 4.7 µM | 6.4 ± 4.8 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Dissolve this compound powder in DMSO or DMF to create a high-concentration stock solution (e.g., 10-20 mg/mL).[8]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.[4] For short-term storage (up to one month), -20°C is also suitable. An aqueous solution is not recommended for storage for more than one day.[8]
-
Cytokinesis Inhibition Assay in Cell Culture
This protocol is adapted from a cell-based assay for discovering cytokinesis inhibitors.[6]
-
Materials:
-
COS-7 cells (or other suitable cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI stain (for nuclear visualization)
-
Fluorescence microscope
-
-
Procedure:
-
Seed COS-7 cells into a 96-well plate at a density that allows them to reach approximately 50% confluency after 24 hours.
-
Prepare a working solution of this compound in complete cell culture medium at the desired final concentration (e.g., 20 µM).[6][7] Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the existing medium from the wells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for 24-48 hours.
-
After incubation, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of multinucleated cells in the this compound-treated and control wells. An increase in the number of multinucleated cells indicates inhibition of cytokinesis.
-
Wound Healing (Scratch) Assay
This protocol provides a general framework for a wound healing assay; optimization of cell density and this compound concentration is recommended.
-
Materials:
-
HeLa cells (or other migratory cell line)
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a dedicated scratch tool
-
This compound stock solution
-
Phase-contrast microscope with a camera
-
-
Procedure:
-
Seed HeLa cells into the wells of a culture plate at a density that will form a confluent monolayer after 24 hours.
-
Once the cells are confluent, create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound (e.g., 20 µM) or a vehicle control.[3]
-
Capture images of the scratch at time 0 using a phase-contrast microscope.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.
-
Analyze the images to quantify the area of the scratch at each time point. The rate of wound closure can be calculated and compared between the treated and control groups. This compound is expected to inhibit collective cell migration and thus slow down wound closure.
-
Immunofluorescence Staining of the Actin Cytoskeleton
This protocol describes how to visualize the effects of this compound on the actin cytoskeleton.
-
Materials:
-
Cells of interest grown on glass coverslips
-
Complete cell culture medium
-
This compound stock solution
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488 phalloidin)
-
DAPI stain
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells grown on coverslips with the desired concentration of this compound or a vehicle control for a specified time (e.g., 30 minutes to 1 hour).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells in 1% BSA in PBS for 30 minutes.
-
Incubate the cells with fluorescently labeled phalloidin (to stain F-actin) and DAPI (to stain nuclei) in the blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Image the cells using a fluorescence microscope. Observe changes in the organization of the actin cytoskeleton, such as stress fiber disassembly, in the this compound-treated cells.
-
In Vitro Myosin II ATPase Activity Assay
This is a generalized protocol for a colorimetric ATPase assay. Specific conditions may need to be optimized.
-
Materials:
-
Purified non-muscle myosin II
-
Actin
-
Assay buffer (e.g., containing KCl, MgCl2, and a pH buffer like MOPS or imidazole)
-
ATP
-
This compound stock solution
-
Malachite green reagent (for phosphate (B84403) detection)
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, actin, and varying concentrations of this compound (and a vehicle control).
-
Add purified myosin II to the wells to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time.
-
Add ATP to start the hydrolysis reaction and incubate for a defined period.
-
Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released during ATP hydrolysis to produce a colored product.
-
Read the absorbance of the wells using a plate reader at the appropriate wavelength for the malachite green complex.
-
Generate a standard curve using known concentrations of phosphate to determine the amount of ATP hydrolyzed.
-
Calculate the ATPase activity at each this compound concentration and determine the IC50 value.
-
In Vitro Motility Assay
This protocol outlines the steps for an in vitro motility assay to observe the effect of this compound on actin filament gliding.
-
Materials:
-
Purified myosin II
-
Fluorescently labeled F-actin
-
Flow cell (constructed from a glass slide and coverslip)
-
Blocking solution (e.g., BSA)
-
Motility buffer (containing ATP, an ATP regeneration system, and an oxygen scavenger system)
-
This compound stock solution
-
Fluorescence microscope with a sensitive camera
-
-
Procedure:
-
Construct a flow cell.
-
Infuse the flow cell with a solution of myosin II and allow the myosin to adsorb to the coverslip surface.
-
Wash the flow cell with a blocking solution to prevent non-specific binding of actin.
-
Introduce fluorescently labeled F-actin into the flow cell.
-
Introduce the motility buffer containing ATP and varying concentrations of this compound (or a vehicle control).
-
Observe the movement of the actin filaments using a fluorescence microscope and record videos.
-
Analyze the videos to determine the velocity of actin filament gliding. This compound will inhibit or stop the movement of the actin filaments in a concentration-dependent manner.
-
Signaling Pathways and Experimental Workflows
Myosin II activity is tightly regulated by a number of signaling pathways, with the RhoA/ROCK pathway being a key regulator of non-muscle myosin II. This compound is an excellent tool to probe the role of myosin II downstream of these pathways.
Myosin II Regulatory Pathway
The following diagram illustrates the canonical RhoA/ROCK signaling pathway leading to myosin II activation.
Caption: Rho/ROCK pathway regulating myosin II activation and its inhibition by this compound.
Experimental Workflow: Investigating the Role of Myosin II in Cell Migration
The following diagram outlines a typical workflow for studying the impact of myosin II on cell migration using this compound.
Caption: Workflow for a wound healing assay using this compound.
Conclusion
This compound represents a significant advancement in the chemical toolkit available for studying myosin II. Its superior physicochemical properties overcome the major limitations of blebbistatin, enabling more reliable and reproducible experimental outcomes, particularly in sensitive applications like live-cell fluorescence microscopy. This guide provides researchers with the essential information and detailed protocols to effectively utilize this compound in their investigations into the multifaceted roles of myosin II in cellular physiology and disease. The continued application of this powerful inhibitor will undoubtedly lead to new insights into the complex regulatory networks governing cellular mechanics and motility.
References
- 1. Frontiers | Spatio-Temporal Regulation of RhoGTPases Signaling by Myosin II [frontiersin.org]
- 2. Blebbistatin - Wikipedia [en.wikipedia.org]
- 3. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Protocol for Using Para-aminoblebbistatin in Live-Cell Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Para-aminoblebbistatin is a highly soluble, non-fluorescent, and photostable derivative of blebbistatin, a selective inhibitor of non-muscle myosin II.[1][2][3] These characteristics make it a superior tool for live-cell imaging applications, as it overcomes the significant limitations of its parent compound, which include poor water solubility, phototoxicity, and fluorescence interference.[2][4] this compound functions by inhibiting the ATPase activity of myosin II, thereby preventing the formation and contraction of the actin-myosin network, which is crucial for various cellular processes such as cytokinesis, cell migration, and blebbing.[1][5] This document provides detailed protocols for the effective use of this compound in live-cell imaging experiments.
Mechanism of Action
This compound specifically targets non-muscle myosin II, a motor protein essential for generating contractile forces within the cell. It binds to a pocket on the myosin head, locking it in a state with low affinity for actin and inhibiting its ATPase activity.[6] This prevents the conformational changes required for force production and translocation along actin filaments. The inhibition of non-muscle myosin II leads to the disruption of various cellular processes that rely on actomyosin (B1167339) contractility.
Advantages of this compound
This compound offers several key advantages over blebbistatin for live-cell imaging:
-
High Water Solubility: It is significantly more soluble in aqueous buffers (300-440 µM) compared to blebbistatin (<10 µM), preventing aggregation and ensuring consistent results.[2][4][5]
-
Non-Phototoxic: Unlike blebbistatin, which becomes cytotoxic upon exposure to blue light, this compound is photostable and does not induce phototoxicity, making it ideal for long-term fluorescence microscopy.[2][5][7]
-
Non-Fluorescent: It lacks the intrinsic fluorescence of blebbistatin, eliminating potential artifacts and interference with fluorescent probes.[2][3]
-
Low Cytotoxicity: this compound exhibits low cytotoxicity in the dark, allowing for extended incubation times without significant effects on cell viability.[5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound.
Table 1: IC50 Values
| Target | Species/Cell Line | IC50 Value | Reference |
| Rabbit Skeletal Muscle Myosin S1 (basal ATPase) | Rabbit | ~1.3 µM | [5] |
| Rabbit Skeletal Muscle Myosin S1 (actin-activated ATPase) | Rabbit | ~0.47 µM | [5] |
| Dictyostelium discoideum Myosin II Motor Domain (actin-activated ATPase) | Dictyostelium discoideum | ~6.6 µM | [1] |
| Dictyostelium discoideum Myosin II Motor Domain (basal ATPase) | Dictyostelium discoideum | ~6.7 µM | [5] |
| Human Slow-twitch Muscle Fiber (beta myosin) | Human | ~11 µM | [5] |
| Pig Left Ventricle Cardiac Myosin ATPase | Pig | 5.2 µM | [5] |
| HeLa Cell Proliferation (72 h) | Human | 17.8 µM | [1] |
Table 2: Solubility and Physicochemical Properties
| Property | Value | Reference |
| Solubility in Aqueous Buffer (0.1% DMSO) | 300-440 µM | [2][5] |
| Solubility in DMSO | ~12.5 mg/mL | [2] |
| Solubility in DMF | ~20 mg/mL | [2] |
| Molecular Weight | 307.4 g/mol | [2] |
| Supplied as | Crystalline solid | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound powder to room temperature.
-
Prepare a stock solution by dissolving the powder in DMSO or DMF. A recommended stock concentration is 50 mM.[5]
-
For example, to prepare a 50 mM stock solution, dissolve 1.54 mg of this compound (MW: 307.4 g/mol ) in 100 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 month or -80°C for up to 6 months, protected from light.[1]
Protocol 2: Live-Cell Imaging of Cytokinesis Inhibition
Materials:
-
Cells of interest (e.g., HeLa, COS-7) cultured on glass-bottom dishes or chamber slides suitable for microscopy
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)
Procedure:
-
Seed the cells onto the imaging dish and allow them to adhere and grow to the desired confluency.
-
Prepare the working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium. A typical working concentration range is 10-50 µM. For example, a 20 µM working solution is effective for inhibiting cytokinesis in COS-7 cells.[8]
-
Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (e.g., medium with the same concentration of DMSO as the treated sample).
-
Incubate the cells for the desired duration. For observing cytokinesis defects, a 24-hour incubation can lead to an accumulation of bi- or multinucleated cells.[8] For real-time imaging of cytokinesis failure, imaging can begin shortly after adding the inhibitor.
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Acquire images at desired time intervals. For long-term imaging (e.g., 12 hours), this compound at 50 µM has been shown to be non-phototoxic in HeLa cells.[7]
-
Analyze the images for phenotypes of interest, such as failed cytokinesis, formation of binucleated cells, or changes in cell morphology.
Protocol 3: Wound Healing Assay for Cell Migration
Materials:
-
Cells of interest (e.g., HeLa) cultured to confluence in a multi-well plate
-
P200 pipette tip or a wound healing insert
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Live-cell imaging microscope
Procedure:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "wound" or scratch in the cell monolayer using a sterile P200 pipette tip or a specialized wound healing insert.
-
Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove dislodged cells.
-
Replace the PBS with complete cell culture medium containing the desired concentration of this compound (e.g., 20 µM for HeLa cells).[1] Include a vehicle control.
-
Place the plate on the microscope stage and acquire initial images of the wound area (t=0).
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same wound areas at regular intervals (e.g., every 4-6 hours) for 24-48 hours.
-
Analyze the images by measuring the area of the wound at each time point to determine the rate of cell migration into the wound. This compound has been observed to promote the migration of HeLa cells.[1]
Troubleshooting and Considerations
-
Solubility: Although highly soluble, it is recommended to first dissolve this compound in an organic solvent like DMSO or DMF before diluting in aqueous buffers for maximum solubility.[2] Aqueous solutions are not recommended for storage for more than one day.[2]
-
Concentration: The optimal working concentration can vary depending on the cell type and the specific process being investigated. It is advisable to perform a dose-response experiment to determine the most effective concentration for your system.
-
Light Exposure: While photostable, it is good practice to minimize light exposure to all reagents to ensure their stability.
-
Control Experiments: Always include a vehicle control (e.g., DMSO) at the same concentration as in the experimental samples. For confirming myosin II-specific effects, using the inactive enantiomer, (+)-blebbistatin, as a negative control can be considered.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Motorpharma - this compound [motorpharma.com]
- 6. CRISPR screening and cell line IC50 data reveal novel key genes for trametinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Para-aminoblebbistatin Treatment in HeLa Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Para-aminoblebbistatin is a highly specific, cell-permeable inhibitor of non-muscle myosin II, a motor protein crucial for various cellular processes including cell division, migration, and the maintenance of cell shape.[1][2] It functions by inhibiting the ATPase activity of myosin II, which in turn blocks the contraction of the actin-myosin network.[1][3][4] As a derivative of blebbistatin, this compound offers significant advantages, including increased water solubility, photostability, and reduced cytotoxicity and phototoxicity, making it an ideal tool for live-cell imaging and other long-term cellular assays.[2][5][6] These notes provide recommended concentrations and detailed protocols for the use of this compound in HeLa cells.
Data Presentation: Quantitative Effects of this compound on HeLa Cells
The following table summarizes the effective concentrations and observed outcomes of this compound treatment in various assays performed on HeLa cells.
| Assay Type | Concentration | Incubation Time | Observed Effect in HeLa Cells | Reference |
| Cell Proliferation | 0-50 µM (IC₅₀: 17.8 µM) | 72 hours | Inhibition of cell proliferation. | [1] |
| Cell Migration (Wound Healing) | 20 µM | 24 hours | Promotion of cell migration. | [1][7][8] |
| Live-Cell Imaging | 50 µM | 12 hours | No observed phototoxicity, suitable for long-term imaging. | [7][8] |
| Cytokinesis Inhibition | 50 µM | 3 days | Induction of multinucleated cells due to failed cytokinesis. | [8] |
| Focal Adhesion Disassembly | 50 µM | 1 minute (pre-incubation) | Used to study the role of actomyosin-generated tension. | [9] |
Experimental Protocols
General HeLa Cell Culture
-
Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain HeLa cells in a T-75 flask in a humidified incubator at 37°C with 5% CO₂.
-
Passaging:
-
Monitor cells daily and passage when they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Create a single-cell suspension by gently pipetting up and down.
-
Transfer a fraction of the cell suspension to a new flask containing pre-warmed complete culture medium.
-
Preparation of this compound Stock Solution
This compound is soluble in organic solvents like DMSO and dimethyl formamide (B127407) (DMF).[6]
-
To prepare a stock solution, dissolve this compound in DMSO to a concentration of 10-20 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C and protect it from light.[10]
-
For experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Proliferation / Cytotoxicity Assay
This protocol is to determine the effect of this compound on HeLa cell viability and proliferation.
-
Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium (e.g., 0, 2, 5, 10, 25, 50 µM).[8]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
After incubation, perform a cell viability assay such as the MTT or WST-1 assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader to determine the percentage of viable cells compared to the untreated control.
Wound Healing (Cell Migration) Assay
This assay is used to assess the effect of this compound on HeLa cell migration.
-
Seed HeLa cells in a 6-well plate and grow them to a confluent monolayer.
-
Create a "wound" by gently scraping the monolayer in a straight line with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells and debris.
-
Replace the PBS with a fresh culture medium containing the desired concentration of this compound (e.g., 20 µM) or a vehicle control (DMSO).[7][8]
-
Capture images of the wound at 0 hours and then at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.
-
Quantify the rate of wound closure by measuring the area of the wound at each time point using image analysis software like ImageJ.
Live-Cell Imaging Protocol
This protocol allows for the real-time visualization of cellular processes in the presence of this compound.
-
Seed HeLa cells expressing a fluorescently tagged protein of interest (e.g., EGFP-α-tubulin and H2B-mCherry) on a glass-bottom imaging dish.[7][8]
-
Allow the cells to adhere and grow to the desired confluency.
-
Replace the culture medium with a fresh medium containing 50 µM this compound.[7][8]
-
Place the imaging dish on the stage of a confocal or fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂).
-
Acquire time-lapse images at the desired intervals for the duration of the experiment (e.g., up to 12 hours).[7][8]
Visualizations
Caption: Experimental workflow for a wound healing assay with HeLa cells.
Caption: Signaling pathway showing the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blebbistatin - Wikipedia [en.wikipedia.org]
- 3. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mk-lab.org [mk-lab.org]
- 5. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
Application Notes and Protocols: Preparation of Para-aminoblebbistatin Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Para-aminoblebbistatin is a photostable, non-cytotoxic, and highly water-soluble derivative of blebbistatin.[1][2] It functions as a selective, cell-permeable inhibitor of non-muscle myosin II (NMII) ATPase activity.[3][4] By inhibiting the Mg-ATPase activity of NMIIA and NMIIB, it effectively blocks processes such as cell migration, cytokinesis, and apoptosis-related bleb formation.[3][4] Its improved physicochemical properties, including enhanced water solubility and reduced phototoxicity compared to the parent compound, make it a valuable tool for studying the roles of myosin II in various cellular processes, especially in live-cell imaging applications.[3][4]
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 307.4 g/mol | [3][4] |
| Solubility in DMSO | ~12.5 mg/mL (~40.67 mM) | [1][3] |
| Recommended Stock Conc. | 10 mM - 50 mM in DMSO | [5] |
| Storage (Powder) | -20°C (stable for ≥ 4 years) | [3][4] |
| Storage (DMSO Stock) | -20°C (up to 1 month) | [6][7] |
| -80°C (up to 6 months) | [6][7] | |
| Appearance | Crystalline solid | [3][4] |
Mechanism of Action: Inhibition of Non-Muscle Myosin II
Non-muscle myosin II is a key motor protein that drives cellular contractility. Its activity is primarily regulated by the phosphorylation of the myosin regulatory light chain (RLC). This phosphorylation is controlled by upstream signaling pathways, notably the RhoA/ROCK pathway. Activation of this pathway leads to the phosphorylation of RLC, which in turn activates the ATPase activity of the myosin head domain. This allows myosin to "walk" along actin filaments, generating contractile force. This compound exerts its inhibitory effect by directly targeting and inhibiting this ATPase activity, thereby preventing the formation and contraction of the actin-myosin network.[6]
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile, low-retention tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves
Workflow Diagram:
Step-by-Step Procedure:
-
Preparation: Before use, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Weighing: Carefully weigh 3.074 mg of this compound powder using a calibrated analytical balance. Transfer the powder into a sterile amber glass vial or a light-protected microcentrifuge tube.
-
Calculation: To prepare a 10 mM solution (0.010 mol/L) with a molecular weight of 307.4 g/mol , the required mass is: Mass (g) = 0.010 mol/L * 0.001 L * 307.4 g/mol = 0.003074 g = 3.074 mg
-
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, light-protected tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6][7] Always protect the solution from light.
Handling and Usage Guidelines
-
Safety Precautions: this compound should be handled as a potentially hazardous material. Always use appropriate PPE. Refer to the Safety Data Sheet (SDS) for complete safety information.[4]
-
Preparing Working Solutions: When preparing aqueous working solutions (e.g., in cell culture media or buffers), it is recommended to perform serial dilutions of the DMSO stock in DMSO first before adding to the final aqueous medium. This minimizes the risk of precipitation.
-
Final DMSO Concentration: The final concentration of DMSO in the experimental medium should be kept low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cellular effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Aqueous Stability: Aqueous solutions of this compound are not recommended for storage for more than one day.[3] Prepare fresh dilutions for each experiment.
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Nonmuscle Myosin II Regulation Directs Its Multiple Roles in Cell Migration and Division | Annual Reviews [annualreviews.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
Application of Para-aminoblebbistatin in Zebrafish Embryo Studies
Introduction
Para-aminoblebbistatin, a derivative of blebbistatin, is a selective inhibitor of non-muscle myosin II (NMII) ATPase activity.[1][2] It is increasingly utilized in biological research, particularly in studies involving zebrafish embryos, due to its significant advantages over its parent compound. This compound offers high water solubility, photostability, and lower cytotoxicity and phototoxicity, making it an ideal tool for in vivo imaging and long-term studies.[2][3] In zebrafish, it is instrumental in investigating the roles of actomyosin (B1167339) contractility in developmental processes such as cardiac function, muscle development, and morphogenesis.[4][5][6][7]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in zebrafish embryo research.
Key Advantages of this compound
-
Reduced Cytotoxicity: Zebrafish embryos treated with this compound show significantly higher survival rates compared to those treated with blebbistatin, even at high concentrations.[3]
-
No Phototoxicity: Unlike blebbistatin, which can be toxic upon exposure to blue light, this compound is photostable, allowing for extended live-cell fluorescence microscopy.[3]
-
High Water Solubility: Its improved solubility facilitates easier preparation of working solutions for in vivo applications.[2]
-
Non-fluorescent: The compound itself is non-fluorescent, preventing interference with fluorescent imaging techniques such as GFP.[2]
Mechanism of Action
This compound functions by binding to the myosin II-ADP-Pi complex, which inhibits the release of phosphate. This action traps myosin in a state with low affinity for actin, thereby preventing the power stroke and inhibiting muscle contraction and cell motility.[1][4]
Quantitative Data Summary
| Application Area | Zebrafish Model/Stage | Concentration | Incubation Time | Key Findings/Observations | Reference |
| Cardiac Function | 3 dpf Tg(myl7:Twitch-4) | 75 µM | 2 hours | Suppressed heart contraction; increased systolic and diastolic Ca2+ levels; induced bradycardia. | [5][8] |
| Cardiac Function | 48 hpf | 100 µM | 4 hours before imaging | Inhibited heartbeats to minimize motion artifacts for imaging. | [3] |
| Developmental Toxicity | Embryos (up to 72 hpf) | Up to 100 µM | 72 hours | No signs of cytotoxicity; fitness comparable to untreated controls. | [3] |
| Muscle Development | smyhc1 mutant embryos | Not specified | Not specified | Normalized the notochord phenotype caused by hypercontraction. | [1][4][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
E3 embryo medium or fish water
Procedure:
-
Stock Solution (e.g., 10 mM):
-
Dissolve this compound powder in high-quality DMSO to create a concentrated stock solution. For example, to make a 10 mM stock, dissolve 2.92 mg of this compound (Molar Mass: 292.34 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in E3 embryo medium to the desired final concentration (e.g., 75 µM or 100 µM).
-
Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Prepare a vehicle control (E3 medium with the same final concentration of DMSO).
-
Mix the working solution well before adding it to the embryos.
-
Protocol 2: Treatment of Zebrafish Embryos for Cardiac Studies
This protocol is adapted from studies investigating the effect of this compound on heart contraction and calcium dynamics.[5][8]
Materials:
-
Zebrafish embryos at the desired developmental stage (e.g., 3 days post-fertilization, dpf).
-
This compound working solution (e.g., 75 µM in E3 medium).
-
Vehicle control solution (E3 medium with corresponding DMSO concentration).
-
Petri dishes or multi-well plates.
-
Incubator at 28.5°C.
Procedure:
-
Embryo Collection: Collect healthy, normally developing embryos and place them in a Petri dish with fresh E3 medium.
-
Dechorionation (if required): If imaging requires it, manually dechorionate the embryos using fine forceps shortly before treatment.
-
Treatment Incubation:
-
Analysis:
-
Following incubation, immediately proceed with the analysis (e.g., microscopy, calcium imaging).
-
For imaging, mount the embryos in low-melting-point agarose (B213101) to restrict movement.
-
Observe and record changes in heart rate, contractility, and other relevant parameters.
-
-
Washout (Optional): To test for the reversibility of the effects, wash the embryos several times with fresh E3 medium and continue incubation. Monitor for the return of normal cardiac function.
Protocol 3: Rescue of Notochord Defects in a Disease Model
This protocol is based on the use of this compound to rescue phenotypes in a zebrafish model of distal arthrogryposis (smyhc1 mutant).[1][4][9]
Materials:
-
smyhc1 mutant zebrafish embryos and wild-type siblings.
-
This compound working solution (concentration to be optimized, start with a range of 10-50 µM).
-
Vehicle control solution.
-
Petri dishes.
-
Incubator at 28.5°C.
Procedure:
-
Embryo Staging: Collect embryos from an incross of heterozygous smyhc1 carriers. Stage them to the desired starting point (e.g., 1 day post-fertilization, dpf).
-
Treatment:
-
Separate embryos into treatment and control groups.
-
Add the this compound working solution or vehicle control.
-
Incubate the embryos at 28.5°C. Treatment can be continuous, with daily changes of the solution.
-
-
Phenotypic Assessment:
-
At specific time points (e.g., 2 dpf), observe the embryos under a dissecting microscope.
-
Score the notochord phenotype (e.g., presence and severity of kinks and bends).
-
Capture images for documentation and quantitative analysis of notochord morphology.
-
-
Genotyping: After phenotypic scoring, individually lyse the embryos and perform genotyping to correlate the phenotype with the genotype (smyhc1 homozygous mutant, heterozygous, or wild-type).
Conclusion
This compound is a powerful and reliable tool for studying the role of myosin II-dependent processes in zebrafish embryos. Its favorable properties of low toxicity and high photostability make it superior to blebbistatin for in vivo applications, particularly for live imaging. The protocols outlined here provide a foundation for researchers to effectively utilize this inhibitor in their studies of cardiac physiology, developmental biology, and disease modeling. As with any chemical inhibitor, it is crucial to perform dose-response experiments and include appropriate vehicle controls to ensure the observed effects are specific to myosin II inhibition.
References
- 1. MYH3-associated distal arthrogryposis zebrafish model is normalized with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blebbistatin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Blebbistatin Effectively Uncouples the Excitation-Contraction Process in Zebrafish Embryonic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Block the function of nonmuscle myosin II by blebbistatin induces zebrafish embryo cardia bifida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MYH3‐associated distal arthrogryposis zebrafish model is normalized with para‐aminoblebbistatin | EMBO Molecular Medicine [link.springer.com]
Application Notes and Protocols: Utilizing Para-aminoblebbistatin for Cell Migration Inhibition in Wound Healing Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial in embryonic development, tissue regeneration, immune response, and unfortunately, in pathological conditions such as cancer metastasis. The wound healing or "scratch" assay is a widely adopted in vitro method to study collective cell migration. A key molecular motor driving this process is non-muscle myosin II (NMII), which generates the contractile forces necessary for cell movement. Para-aminoblebbistatin is a potent, cell-permeable, and selective inhibitor of NMII ATPase activity. It represents a significant improvement over its parent compound, blebbistatin, offering enhanced water solubility, photostability, and reduced cytotoxicity, making it an ideal tool for live-cell imaging studies of cell migration. By inhibiting NMII, this compound allows for the elucidation of the role of actomyosin (B1167339) contractility in wound closure dynamics.
Mechanism of Action
This compound, like blebbistatin, specifically targets non-muscle myosin IIA and IIB. It inhibits the ATPase activity of the myosin head domain, locking it in a complex with ADP and phosphate. This prevents the myosin head from detaching from actin and executing its power stroke, thereby inhibiting the contractile forces that are essential for various aspects of cell migration, including stress fiber contraction and retraction of the cell's trailing edge.
Advantages of this compound
Compared to the widely used blebbistatin, this compound offers several key advantages for cell migration studies:
-
Photostability: It does not degrade or produce cytotoxic artifacts upon exposure to blue light, a common issue with blebbistatin in fluorescence microscopy.
-
Reduced Cytotoxicity: It exhibits lower toxicity, allowing for longer-term experiments with minimal impact on cell viability.
-
Improved Water Solubility: Its higher solubility in aqueous solutions simplifies stock solution preparation and experimental setup.
-
Non-fluorescent: It does not produce a fluorescent signal, avoiding interference with fluorescent probes used in imaging.
Signaling Pathway
The regulation of non-muscle myosin II activity is a complex process orchestrated by various signaling pathways. A central regulator is the Rho family of small GTPases, particularly RhoA, and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).
Caption: Rho/ROCK signaling pathway regulating non-muscle myosin II activity in cell migration.
Experimental Protocols
Wound Healing (Scratch) Assay Workflow
The following protocol provides a general guideline for performing a wound healing assay to assess the inhibitory effect of this compound on cell migration.
Caption: A generalized workflow for a wound healing (scratch) assay.
Detailed Protocol
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Sterile multi-well plates (e.g., 24-well)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile 200 µL pipette tips
-
Microscope with live-cell imaging capabilities (optional but recommended)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours. The optimal seeding density should be determined empirically for each cell line.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Creating the Wound:
-
Once the cells have formed a confluent monolayer, gently aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the well. Apply firm, consistent pressure to ensure a clean, cell-free area.
-
Gently wash the wells twice with sterile PBS to remove dislodged cells and debris.
-
-
Treatment:
-
Prepare fresh culture medium containing the desired concentrations of this compound. A typical concentration range to test is 1-50 µM.
-
Also, prepare a vehicle control medium containing the same concentration of DMSO as the highest concentration of this compound used.
-
Add the treatment and control media to the respective wells.
-
-
Imaging and Data Acquisition:
-
Immediately after adding the treatment, capture the first image of the wound in each well (T=0).
-
If using a live-cell imaging system, acquire images at regular intervals (e.g., every 2-4 hours) for 24-48 hours, or until the wound in the control wells has closed.
-
If a live-cell imaging system is not available, return the plate to the incubator and take images at specific time points (e.g., 0, 6, 12, 24 hours). Ensure that the same field of view is imaged each time.
-
-
Data Analysis:
-
Use image analysis software to measure the area of the cell-free "wound" at each time point for each condition.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at T=0.
-
The rate of cell migration can be determined by plotting the percentage of wound closure over time.
-
Data Presentation
Disclaimer: The following data is representative of the effects of blebbistatin on cell migration and is provided for illustrative purposes. While this compound is expected to have a similar inhibitory effect, the exact quantitative results may vary.
Table 1: Effect of Blebbistatin on Wound Closure in 3T3 Fibroblasts
| Treatment Group | Concentration (µM) | Average Migration Speed (µm²/h) | Percent Wound Closure at 24h (%) |
| Control (Vehicle) | 0 | 9.5 x 10⁴ ± 2.8 x 10⁴ | 85 ± 5 |
| Blebbistatin | 5 | 4.4 x 10⁴ ± 1.1 x 10⁴ | 40 ± 8 |
| Blebbistatin | 10 | 2.3 x 10⁴ ± 1.1 x 10⁴ | 22 ± 6 |
Data adapted from studies on mouse embryonic fibroblasts.[1]
Table 2: Effect of Blebbistatin on Pancreatic Adenocarcinoma Cell Migration
| Treatment Group | Concentration (µM) | Relative Migration (%) |
| Control (Vehicle) | 0 | 100 |
| Blebbistatin | 25 | ~60 |
| Blebbistatin | 50 | ~40 |
| Blebbistatin | 100 | ~25 |
Data adapted from a study using a modified Boyden chamber assay.[2]
Troubleshooting and Considerations
-
Inconsistent Scratches: To ensure reproducibility, practice creating scratches of uniform width. Alternatively, use commercially available culture inserts that create a defined cell-free gap.
-
Cell Proliferation: To distinguish between cell migration and proliferation, experiments can be performed in a low-serum medium or in the presence of a proliferation inhibitor like Mitomycin C.
-
Cell Type Variability: The optimal concentration of this compound and the rate of cell migration will vary between different cell types. It is essential to perform dose-response experiments for each new cell line.
-
Edge Effects: When analyzing images, be consistent with the region of the scratch that is measured to avoid bias from the edges of the image.
Conclusion
This compound is a valuable tool for studying the role of non-muscle myosin II in collective cell migration. Its improved photostability and reduced cytotoxicity make it particularly well-suited for long-term live-cell imaging experiments, such as the wound healing assay. By following the protocols outlined in these application notes, researchers can obtain reliable and reproducible data on the effects of inhibiting actomyosin contractility on cell migration.
References
A Comprehensive Guide to Para-Aminoblebbistatin in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para-aminoblebbistatin, a derivative of the well-known myosin II inhibitor blebbistatin, has emerged as a superior tool for studying cytoskeletal dynamics in fluorescence microscopy.[1] Its enhanced properties, including high water solubility, photostability, and lack of intrinsic fluorescence and cytotoxicity, overcome the major limitations of its parent compound.[1][2] This guide provides detailed application notes and protocols for the effective use of this compound in various fluorescence microscopy applications, empowering researchers to investigate the intricate roles of myosin II in cellular processes with greater accuracy and reliability.
Mechanism of Action
This compound functions as a selective and potent inhibitor of non-muscle myosin II ATPase activity.[1] It specifically targets the ATPase activity of myosin II, which is crucial for the generation of contractile forces within the actin cytoskeleton.[1] By inhibiting this activity, this compound effectively blocks the formation and contraction of the actin-myosin network.[1] This leads to the disruption of various cellular processes that are dependent on myosin II function, such as cytokinesis, cell migration, and the maintenance of cell shape.[3] The inhibitor binds to a pocket on the myosin head, preventing the release of phosphate (B84403) and trapping the myosin in a state with low affinity for actin.[4]
Advantages of this compound in Fluorescence Microscopy
The chemical modifications in this compound confer several key advantages over blebbistatin, making it an ideal reagent for live-cell imaging and other fluorescence-based assays.
-
Photostability and Reduced Phototoxicity: Unlike blebbistatin, which degrades into cytotoxic products upon exposure to blue light (450-490 nm), this compound is significantly more photostable.[3] This stability minimizes phototoxic effects on cells during prolonged imaging experiments, ensuring cell viability and the integrity of the collected data.[5][6]
-
Non-Fluorescent Nature: Blebbistatin itself is fluorescent, which can interfere with the signals from fluorescent probes used in microscopy.[5] this compound is non-fluorescent, eliminating this source of background noise and allowing for clearer visualization of fluorescently labeled cellular components.[1][7]
-
High Water Solubility: this compound exhibits significantly higher solubility in aqueous buffers compared to blebbistatin.[1] This property prevents the formation of fluorescent aggregates at higher concentrations, which can interfere with imaging and produce artifacts.[5]
-
Low Cytotoxicity: Even in the absence of light, blebbistatin can exhibit cytotoxic effects. This compound has been shown to be less cytotoxic, allowing for longer-term experiments with minimal impact on cell health.[2][8]
Quantitative Data
The following tables summarize key quantitative data for this compound, providing a reference for experimental design.
Table 1: Inhibitory Concentrations (IC50)
| Myosin Isoform | IC50 (µM) | Source |
| Rabbit Skeletal Muscle Myosin S1 | 1.3 | [1] |
| Dictyostelium discoideum Myosin II Motor Domain | 6.6 | [1] |
| HeLa Cell Proliferation (72 h) | 17.8 | [1] |
| Non-muscle Myosin IIA and IIB | 0.5 - 5 | [3] |
| Smooth Muscle Myosin | ~80 | [3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 307.4 g/mol | [9] |
| Solubility in DMSO | ~12.5 mg/mL | [9] |
| Solubility in DMF | ~20 mg/mL | [9] |
| Solubility in 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [9] |
| Aqueous Solubility | ~440 µM | [1] |
| Storage (Solid) | -20°C for ≥ 4 years | [9] |
| Storage (Stock Solution in DMSO/DMF) | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and provide a general workflow for its application in fluorescence microscopy.
Caption: Mechanism of Myosin II Inhibition.
Caption: General Experimental Workflow.
Caption: Advantages of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution by dissolving the crystalline solid in DMSO or DMF.[9] For example, to prepare a 10 mM stock solution, dissolve 3.074 mg of this compound in 1 mL of solvent.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
-
Protocol 2: Live-Cell Imaging of Cytoskeletal Dynamics
-
Materials:
-
Cells of interest cultured on glass-bottom imaging dishes
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2)
-
-
Procedure:
-
Seed cells on glass-bottom dishes to achieve the desired confluency for imaging (typically 50-70%).
-
Allow cells to adhere and grow for at least 24 hours before the experiment.
-
On the day of the experiment, prepare the working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium. A common working concentration range is 10-50 µM.[5][6] For example, to make a 20 µM working solution from a 10 mM stock, add 2 µL of the stock to 998 µL of medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (e.g., medium with the same concentration of DMSO).
-
Place the imaging dish on the microscope stage within the live-cell imaging chamber.
-
Allow the cells to incubate with the inhibitor for a desired period before imaging. This can range from a few minutes to several hours, depending on the process being studied. For acute effects, imaging can begin immediately. For longer-term effects like inhibition of cytokinesis, an incubation of several hours may be necessary.
-
Acquire images using appropriate fluorescence channels and time-lapse settings. For example, images can be taken every 5-10 minutes for several hours.[5]
-
Analyze the images to quantify changes in cell morphology, protein localization, or other dynamic processes.
-
Protocol 3: Cytokinesis Inhibition Assay
-
Materials:
-
Cells cultured in a multi-well plate (e.g., 96-well)
-
Complete cell culture medium
-
This compound stock solution
-
Nuclear stain (e.g., Hoechst 33342)
-
Live-cell stain (e.g., Calcein AM)
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to grow to approximately 50% confluency.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 1-100 µM.
-
Treat the cells with the different concentrations of the inhibitor and include a vehicle control.
-
Incubate the cells for 24-48 hours.[7]
-
After incubation, stain the cells with a nuclear stain and a live-cell stain according to the manufacturer's protocols.
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
Quantify the percentage of multinucleated cells in each condition. An increase in the number of multinucleated cells indicates inhibition of cytokinesis.[7]
-
Protocol 4: Wound Healing (Scratch) Assay
-
Materials:
-
Cells cultured to confluence in a multi-well plate (e.g., 24-well)
-
Complete cell culture medium (with and without serum)
-
This compound stock solution
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
-
Procedure:
-
Grow cells to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Gently wash the wells with serum-free medium to remove detached cells.
-
Replace the medium with complete medium containing the desired concentration of this compound (e.g., 20 µM) or a vehicle control.[5]
-
Place the plate in a live-cell imaging system or a standard incubator.
-
Acquire images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control condition is closed.
-
Measure the area of the cell-free gap at each time point using image analysis software.
-
Calculate the rate of wound closure to determine the effect of this compound on cell migration.
-
Conclusion
This compound is a powerful and reliable tool for investigating the roles of myosin II in a wide range of cellular processes using fluorescence microscopy. Its favorable properties make it a significant improvement over blebbistatin, enabling researchers to conduct more robust and reproducible experiments. By following the guidelines and protocols outlined in this guide, researchers can effectively utilize this compound to advance our understanding of the actomyosin (B1167339) cytoskeleton in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Motorpharma - this compound [motorpharma.com]
- 4. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 5. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Para-aminoblebbistatin in Cardiac Muscle Contraction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Para-aminoblebbistatin, a derivative of blebbistatin, is a highly specific inhibitor of myosin II, the motor protein responsible for muscle contraction.[1] Blebbistatin itself is widely used in research to uncouple cardiac muscle contraction from electrical excitation, thereby eliminating motion artifacts in studies involving optical mapping and fluorescence microscopy.[2][3] However, the utility of blebbistatin is hampered by several adverse characteristics, including phototoxicity upon exposure to blue light, cellular cytotoxicity, intrinsic fluorescence, and poor water solubility.[1][4][5]
This compound (PAB) was developed to overcome these limitations. It is a photostable, non-phototoxic, non-cytotoxic, and non-fluorescent analog with significantly improved water solubility (~400 µM).[1] These properties make this compound a superior tool for studying the mechanics and physiology of cardiac muscle contraction, especially in live-cell and in vivo imaging experiments.[4]
Mechanism of Action
This compound, like its parent compound, inhibits the ATPase activity of myosin II.[1] The inhibition mechanism does not interfere with ATP binding or the ATP-induced dissociation of the actin-myosin complex.[6] Instead, it traps the myosin head in a state where it has a low affinity for actin.[3][6] Specifically, PAB binds to the myosin-ADP-Pi complex, slowing the rate of phosphate (B84403) release.[6] This action effectively blocks the myosin head from progressing through the power stroke, leading to muscle relaxation and cessation of contraction.[1][6]
Data Presentation
Table 1: Comparison of Blebbistatin and this compound
| Property | Blebbistatin | This compound | Reference |
| Myosin II Inhibition | Potent inhibitor (IC₅₀ = 0.5–5 µM) | Slightly weaker inhibitor (IC₅₀ = 1.3-6.6 µM) | [1][4] |
| Photostability | Unstable in blue light (<488 nm) | Photostable | [1][4] |
| Phototoxicity | Induces cell death upon illumination | Not phototoxic | [4][7] |
| Cytotoxicity | Cytotoxic, even without light | Not cytotoxic at effective concentrations | [1][4] |
| Fluorescence | Fluorescent (emits ~560 nm in tissue) | Non-fluorescent | [1][3] |
| Water Solubility | Low (~10 µM) | High (~400 µM) | [1] |
Table 2: Effects of this compound on Cardiac Function in Zebrafish Larvae
Data from 3 days post-fertilization (dpf) zebrafish larvae treated with 75 µM this compound for 2 hours.
| Parameter | Chamber | Control (Untreated) | This compound (75 µM) | Reference |
| Systolic Ca²⁺ (Twitch-4 ratio) | Atrium | Mean ± SD | Increased | [8][9] |
| Ventricle | Mean ± SD | Increased | [8][9] | |
| Diastolic Ca²⁺ (Twitch-4 ratio) | Atrium | Mean ± SD | Increased | [8][9] |
| Ventricle | Mean ± SD | Increased | [8][9] | |
| Ca²⁺ Transient Amplitude | Atrium | Mean ± SD | Increased | [8][9] |
| Ventricle | Mean ± SD | Increased | [8][9] | |
| Heart Rate (Atrial CaT freq.) | Atrium | Mean ± SD | Decreased (Bradycardia) | [8][9] |
| Contraction | Heart | Normal Beating | Almost completely suppressed | [9] |
Experimental Protocols
Protocol 1: Inhibition of Cardiac Contraction in Zebrafish Larvae for Imaging
This protocol is adapted from studies using this compound to facilitate calcium imaging in zebrafish hearts by eliminating motion artifacts.[8][9]
Materials:
-
This compound (PAB)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Zebrafish embryo medium (e.g., E3 medium)
-
3 dpf zebrafish larvae (e.g., Tg(myl7:Twitch-4) for calcium imaging)
-
Incubator at 28°C
-
Microscopy setup for live imaging
Procedure:
-
Prepare PAB Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10-50 mM). Store at -20°C.
-
Prepare Working Solution: Dilute the PAB stock solution in embryo medium to a final working concentration. For complete contraction inhibition in zebrafish larvae, 75 µM has been shown to be effective.[8][9]
-
Incubation: Transfer 3 dpf zebrafish larvae into the PAB working solution. Incubate for 1-2 hours at 28°C.[9] A 2-hour incubation has been shown to almost completely suppress heart contraction.[9]
-
Mounting and Imaging: After incubation, mount the larvae in a suitable dish for microscopy. Proceed with fluorescence imaging (e.g., optical mapping of calcium transients or membrane potential). The absence of heart motion will significantly reduce artifacts.
-
Washout (Optional): The effects of PAB are reversible. To study recovery, wash out the drug by replacing the PAB solution with fresh embryo medium. Partial recovery of heart contraction can be observed within 4 hours of washout.[9]
Protocol 2: Isolation of Adult Ventricular Cardiomyocytes
This protocol describes a standard method for isolating adult cardiomyocytes via Langendorff perfusion, where this compound can be used as a more effective alternative to 2,3-butanedione (B143835) monoxime (BDM) to improve cell viability and morphology.[10][11]
Materials:
-
Animal Model: Adult rat or mouse.
-
Buffers and Solutions:
-
Perfusion Buffer: Calcium-free Tyrode's or Krebs-Henseleit buffer, warmed to 37°C.
-
Digestion Buffer: Perfusion buffer containing Collagenase (e.g., Type II or V) and 5-10 µM this compound.[10][11]
-
Stop Buffer: Perfusion buffer with bovine serum albumin (BSA) and a higher calcium concentration (e.g., 12.5 µM).
-
-
Equipment: Langendorff perfusion system, surgical instruments, peristaltic pump, water bath (37°C).
Procedure:
-
Heart Preparation: Anesthetize the animal according to approved protocols. Rapidly excise the heart and place it in ice-cold perfusion buffer.
-
Langendorff Perfusion: Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with warm (37°C), oxygenated Ca²⁺-free perfusion buffer for ~5 minutes to clear the blood.
-
Enzymatic Digestion: Switch the perfusion to the digestion buffer containing collagenase and this compound. Continue perfusion until the heart becomes flaccid and pale (typically 10-20 minutes). Using 5-10 µM blebbistatin during isolation has been shown to significantly increase cell viability and maintain proper cell morphology compared to BDM.[10] Given PAB's similar mechanism and lower cytotoxicity, it serves as an excellent substitute.
-
Cell Dissociation: Remove the heart from the cannula. Excise the atria and gently mince the ventricular tissue in stop buffer.
-
Trituration: Gently triturate the minced tissue with a transfer pipette to release individual cardiomyocytes. Avoid creating bubbles.
-
Filtration and Purification: Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue. Allow the cardiomyocytes to settle by gravity for 15-20 minutes.
-
Calcium Reintroduction: Carefully remove the supernatant and gently resuspend the myocyte pellet in buffers with gradually increasing calcium concentrations to restore calcium tolerance.
-
Cell Plating: The resulting viable, calcium-tolerant cardiomyocytes can be plated on laminin-coated dishes for culture and subsequent experiments.[11]
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. Blebbistatin: use as inhibitor of muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of blebbistatin for cardiac optical mapping and other imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suppression of Contraction Raises Calcium Ion Levels in the Heart of Zebrafish Larvae [mdpi.com]
- 10. Functional isolation, culture and cryopreservation of adult human primary cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and membrane blebbing.[1][2][3][4] Apoptotic blebs are dynamic protrusions of the plasma membrane that play a crucial role in the orderly dismantling of the cell and the formation of apoptotic bodies.[4][5][6] The formation of these blebs is primarily driven by the contraction of the actin-myosin cytoskeleton, a process regulated by a complex signaling cascade.[5][7] Understanding and controlling this process is critical for research in various fields, including cancer biology, immunology, and neurodegenerative diseases.
This document provides a detailed experimental workflow for studying and inhibiting apoptosis-related bleb formation. It includes an overview of the key signaling pathway, protocols for inducing and quantifying blebbing, and methods for inhibiting this process through pharmacological and genetic approaches.
Key Signaling Pathway: Caspase-3 and ROCK1
The primary pathway governing apoptotic bleb formation involves the activation of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) by Caspase-3.[5][8][9][10]
-
Initiation of Apoptosis: Various stimuli can trigger the apoptotic cascade, leading to the activation of executioner caspases, such as Caspase-3.
-
ROCK1 Cleavage and Activation: Activated Caspase-3 cleaves ROCK1 at a conserved DETD1113/G sequence, removing its C-terminal auto-inhibitory domain.[8][9] This cleavage results in a constitutively active ROCK1 kinase.[5][8]
-
Myosin Light Chain (MLC) Phosphorylation: The active, truncated ROCK1 then phosphorylates the myosin light chain (MLC).[8][9]
-
Actin-Myosin Contraction and Bleb Formation: Phosphorylation of MLC promotes the assembly of actin-myosin filaments and increases their contractile force, leading to the characteristic membrane blebbing observed during apoptosis.[5][9][11]
This Caspase-3/ROCK1 pathway is a key target for the inhibition of apoptotic blebbing.[8][9][12]
References
- 1. Transformer-based spatial-temporal detection of apoptotic cell death in live-cell imaging [elifesciences.org]
- 2. Measuring Apoptosis at the Single Cell Level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcb.berkeley.edu [mcb.berkeley.edu]
- 6. Blebs produced by actin–myosin contraction during apoptosis release damage-associated molecular pattern proteins before secondary necrosis occurs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane blebbing during apoptosis results from caspase-mediated activation of ROCK I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase-3-mediated cleavage of ROCK I induces MLC phosphorylation and apoptotic membrane blebbing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rho kinase in the regulation of cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apoptotic Membrane Blebbing Is Regulated by Myosin Light Chain Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ROCK1 but not LIMK1 or PAK2 is a key regulator of apoptotic membrane blebbing and cell disassembly - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of para-aminoblebbistatin in 3D Organoid Culture Systems
Introduction
Three-dimensional (3D) organoid cultures are revolutionary tools for modeling organ development, disease pathology, and testing drug efficacy.[1][2] These self-organizing structures, derived from stem cells, closely mimic the architecture and function of their real-life organ counterparts.[1][2] However, a significant challenge in organoid culture is maintaining cell viability, especially during establishment and passaging, which involves the dissociation of cells from their supportive matrix and each other. This process often leads to anoikis, a form of programmed cell death, and mechanical stress-induced damage.
A key driver of this mechanical stress is the contractile force generated by the actin-myosin cytoskeleton, specifically by non-muscle myosin II (NMII).[3][4][5] Inhibition of NMII has been shown to significantly improve the survival of dissociated cells and the efficiency of organoid formation.[6] Blebbistatin, a well-known inhibitor of NMII, has been used for this purpose but suffers from significant drawbacks, including poor water solubility, phototoxicity upon exposure to blue light, and general cytotoxicity.[7]
Para-aminoblebbistatin: A Superior Alternative for Organoid Research
This compound is a derivative of blebbistatin designed to overcome these limitations. It offers several key advantages for use in 3D organoid culture systems:
-
High Water Solubility: this compound is significantly more soluble in aqueous buffers than blebbistatin, preventing the formation of fluorescent precipitates that can interfere with imaging and ensuring consistent, effective concentrations in culture media.[7]
-
Photostability and Non-Phototoxicity: Unlike blebbistatin, which becomes cytotoxic upon blue light irradiation (a common requirement in fluorescence microscopy), this compound is photostable and does not exhibit phototoxicity.[7][8] This makes it the ideal choice for live-cell imaging of organoids.
-
Low Cytotoxicity: Studies on various cell lines and in zebrafish embryos have demonstrated that this compound has markedly lower cytotoxicity compared to blebbistatin, ensuring that observed effects are due to myosin II inhibition rather than off-target toxicity.[7]
-
Specific Mechanism of Action: this compound specifically inhibits the ATPase activity of multiple myosin II isoforms, blocking the motor protein in a state that has low affinity for actin.[7][9] This prevents the generation of contractile forces within the actomyosin (B1167339) network, relaxing the cells and the overall organoid structure.
Primary Applications in Organoid Culture
-
Improving Seeding Efficiency and Viability: By inhibiting NMII-driven contractility and membrane blebbing, this compound reduces dissociation-induced apoptosis, leading to a higher success rate in establishing organoid cultures from single cells or small tissue fragments.[6]
-
Enhancing Survival During Passaging: The mechanical stress of enzymatic or physical dissociation during organoid passaging is a major cause of cell death. Incorporating this compound in the culture medium during and after passaging protects the cells and improves the overall yield and health of the culture.
-
Facilitating Live-Cell Imaging: Organoids, particularly those with muscle components like cardiac organoids, often exhibit spontaneous contractions that make high-resolution, long-term imaging challenging.[10] this compound can be used to temporarily and reversibly halt these contractions without inducing phototoxicity, allowing for stable and clear imaging.
-
Studying Mechanotransduction: As a specific inhibitor of cellular contractility, this compound serves as an excellent tool to investigate the role of mechanical forces and the actomyosin cytoskeleton in organoid development, cell fate specification, and disease progression.[11]
Quantitative Data
The following tables summarize the key properties and recommended concentrations of this compound.
Table 1: Comparative Properties of Myosin II Inhibitors
| Property | Blebbistatin | This compound | Reference(s) |
|---|---|---|---|
| Mechanism of Action | Non-competitive inhibitor of Myosin II ATPase activity | Non-competitive inhibitor of Myosin II ATPase activity | [7][9] |
| Solubility (Aqueous Buffer) | < 10 µM | ~440 µM | [7] |
| IC₅₀ (Rabbit Skeletal Myosin S1) | ~0.5 µM | ~1.3 µM | [7][9] |
| Phototoxicity (Blue Light) | Severe | None | [7][8] |
| Cytotoxicity (Dark, 72h) | High (Zebrafish embryos die within 69h) | Low (Zebrafish embryos show normal development) | [7] |
| Fluorescence | High (forms fluorescent aggregates) | Non-fluorescent |[7] |
Table 2: Recommended Working Concentrations for this compound in Organoid Culture
| Application | Suggested Concentration Range | Treatment Duration | Notes |
|---|---|---|---|
| Improving Seeding/Passaging Survival | 5 - 25 µM | 24 - 72 hours post-seeding | Concentration should be optimized for the specific organoid type. Continuous use is generally not required. |
| Live-Cell Imaging (Contractility Inhibition) | 10 - 50 µM | Acute treatment (1-2 hours prior to and during imaging) | Allows for temporary cessation of movement. Effects are reversible upon washout.[8][12] |
| Mechanobiology Studies | 5 - 50 µM | Varies based on experimental design | Chronic or acute treatment can be used to probe the role of actomyosin contractility. |
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of Non-Muscle Myosin II (NMII) inhibition by this compound.
Caption: Experimental workflow for using this compound in organoid culture.
Experimental Protocols
Protocol 1: Improving Organoid Formation and Survival During Initial Seeding
This protocol describes the use of this compound to increase the viability of single cells or tissue fragments during the initial phase of organoid culture.
Materials:
-
Isolated primary tissue fragments or pluripotent/adult stem cells
-
Basement membrane extract (e.g., Matrigel®)
-
Complete organoid growth medium (specific to organoid type)
-
This compound (e.g., MedChemExpress HY-114413A)
-
Phosphate-Buffered Saline (PBS), sterile
-
Standard cell culture plates and equipment
Reagent Preparation:
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in sterile DMSO to make a 10 mM stock solution. Aliquot and store at -20°C or -80°C, protected from light.[9]
-
Seeding Medium with Inhibitor: On the day of use, thaw an aliquot of the stock solution. Dilute the 10 mM stock solution into the complete organoid growth medium to a final concentration of 10 µM (e.g., add 1 µL of 10 mM stock to 1 mL of medium).
Procedure:
-
Isolate stem cells or tissue fragments using your established protocol.
-
Count cells/fragments and determine the appropriate density for seeding.
-
Resuspend the cell/fragment pellet in the required volume of ice-cold basement membrane extract.
-
Carefully dispense droplets ("domes") of the cell-matrix suspension into a pre-warmed culture plate.[13]
-
Invert the plate and incubate at 37°C for 15-30 minutes to allow the matrix to polymerize.
-
Carefully add the pre-warmed Seeding Medium with Inhibitor (containing 10 µM this compound) to each well, being careful not to disturb the domes.
-
Culture the organoids at 37°C and 5% CO₂.
-
After 48-72 hours, replace the medium with fresh, complete organoid growth medium that does not contain this compound.
-
Continue the culture according to your standard protocol, refreshing the medium every 2-4 days.
Protocol 2: Enhancing Cell Viability During Organoid Passaging
This protocol outlines the use of this compound to protect organoids from mechanical stress and anoikis during routine passaging.
Materials:
-
Mature organoid culture
-
Organoid harvesting solution (e.g., cell recovery solution or gentle dissociation reagent)[14]
-
Enzymatic dissociation solution (e.g., TrypLE™, Dispase) if required
-
Complete organoid growth medium
-
This compound stock solution (10 mM in DMSO)
-
Basement membrane extract
Procedure:
-
Aspirate the medium from the mature organoid culture.
-
Add ice-cold organoid harvesting solution to depolymerize the matrix and release the organoids, following the manufacturer's instructions.[14]
-
Collect the organoids and transfer them to a conical tube.
-
Mechanically or enzymatically dissociate the organoids into smaller fragments or single cells as required by your standard protocol.
-
Wash the dissociated cells/fragments with cold PBS or basal medium to remove residual enzymes.
-
Pellet the cells/fragments by centrifugation.
-
Resuspend the pellet in ice-cold basement membrane extract.
-
Follow steps 4-9 from Protocol 1 , using the Seeding Medium with Inhibitor for the first 48-72 hours after passaging to maximize survival and re-establishment of the organoids.
Protocol 3: Inhibition of Contractility for Live-Cell Imaging
This protocol is for the acute treatment of organoids to prevent movement artifacts during high-resolution or time-lapse microscopy.
Materials:
-
Mature organoid culture in an imaging-compatible plate (e.g., glass-bottom dish)
-
Complete organoid growth medium, pre-warmed to 37°C
-
This compound stock solution (10 mM in DMSO)
Procedure:
-
Prepare an imaging medium by diluting the this compound stock solution into the complete organoid growth medium to a final concentration between 10-50 µM. A starting concentration of 20 µM is recommended.[7]
-
Approximately 1-2 hours before imaging, carefully aspirate the existing medium from the organoids and replace it with the pre-warmed imaging medium containing this compound.
-
Incubate the plate at 37°C and 5% CO₂ for the pre-incubation period to allow the inhibitor to take effect.
-
Transfer the plate to the microscope stage (equipped with an environmental chamber) for imaging. The imaging medium should be used throughout the imaging session to maintain inhibition.
-
After imaging is complete, wash the organoids twice with fresh, pre-warmed medium (without the inhibitor) to reverse the effect.
-
Return the organoids to the incubator for continued culture. The contractile function should return within several hours of washout.
References
- 1. Recombinant Proteins for Organoid Culture | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. 3D and organoid culture in research: physiology, hereditary genetic diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conventional and Non-Conventional Roles of Non-Muscle Myosin II-Actin in Neuronal Development and Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Non-muscle myosin II in disease: mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actin-myosin contractility is responsible for the reduced viability of dissociated human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inspiration from heart development: Biomimetic development of functional human cardiac organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Non-muscle myosin II and the plasticity of 3D cell migration [frontiersin.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 14. stainsfile.com [stainsfile.com]
Application Notes and Protocols for In Vivo Administration of Para-aminoblebbistatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para-aminoblebbistatin is a water-soluble, photostable, and non-fluorescent derivative of blebbistatin, a selective inhibitor of non-muscle myosin II (NMII). These properties make it a more suitable candidate for in vivo animal studies compared to its parent compound. This compound inhibits the ATPase activity of NMII, thereby interfering with cellular processes such as contraction, migration, and cytokinesis. This document provides a summary of the currently available information for the in vivo administration of this compound, including suggested protocols and important safety considerations.
Disclaimer: The information provided herein is based on limited publicly available data. It is crucial for researchers to conduct their own dose-finding and toxicity studies for their specific animal model and experimental conditions. The administration of this compound can have significant physiological effects, and careful monitoring of the animals is essential.
Data Presentation
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its parent compound, blebbistatin, from in vivo and related studies.
Table 1: In Vivo Administration and Effects of this compound
| Animal Model | Administration Route | Dose/Concentration | Vehicle | Observed Effect | Citation |
| Wistar Rat | Intraperitoneal (IP) | 16 mg/kg (single dose) | Not Specified | Lethal (death within 15 minutes due to heart failure) | [1] |
| Mouse (Spinal Cord Injury) | Local injection into spinal cord | 15 µM (in 3 µL) | Media | No improvement in locomotor function | N/A |
| Zebrafish Embryo | Immersion | 75-100 µM | Aqueous media | Inhibition of heart contraction, bradycardia | [2][3] |
Table 2: In Vivo Administration of Blebbistatin (Parent Compound) - For Reference
| Animal Model | Administration Route | Dose | Vehicle | Application | Citation |
| Mouse | Intraperitoneal (IP) | 1 mg/kg | 5% ethanol (B145695) in saline | Arterial thrombosis model | [4] |
| Mouse | Intraperitoneal (IP) | 5 mg/kg | Not Specified | Acute lung injury model | [5][6] |
Table 3: Solubility of this compound
| Solvent | Solubility |
| Aqueous buffer with 0.1-1% DMSO | 300-420 µM |
| DMSO | ~50 mM (recommended for stock solutions) |
Signaling Pathway and Experimental Workflow
Non-Muscle Myosin II Signaling Pathway
Non-muscle myosin II (NMII) is a key motor protein that drives the contraction of actin filaments. Its activity is regulated by the phosphorylation of the regulatory light chain (RLC). This compound directly inhibits the ATPase activity of the myosin heavy chain, preventing the conformational changes required for force production.
Proposed Experimental Workflow for In Vivo Studies
This workflow outlines a general approach for conducting in vivo studies with this compound, emphasizing preliminary dose-finding and safety assessments.
Experimental Protocols
Important Note on Vehicle Selection: this compound has limited water solubility. A common approach for administering hydrophobic compounds in vivo is to first dissolve them in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute the solution with a sterile aqueous vehicle such as saline or phosphate-buffered saline (PBS). It is critical to keep the final concentration of DMSO low (ideally <5-10%) to avoid solvent-related toxicity[7]. Always include a vehicle-only control group in your experiments.
Protocol 1: Preparation of this compound Formulation for Injection
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile 0.9% saline or PBS
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
In a sterile, light-protected tube, dissolve this compound powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary, but avoid excessive heat.
-
-
Working Solution Preparation (for injection):
-
On the day of injection, dilute the DMSO stock solution with sterile 0.9% saline or PBS to the desired final concentration.
-
Crucially, ensure the final concentration of DMSO is as low as possible (e.g., <10% v/v) and consistent across all treatment groups, including the vehicle control.
-
Vortex the working solution immediately before administration to ensure homogeneity.
-
Protocol 2: Intraperitoneal (IP) Administration in Mice (Example)
Materials:
-
Prepared this compound working solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection:
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a shallow angle (15-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered the bladder or intestines (no fluid should be drawn back).
-
Slowly inject the calculated volume of the this compound solution or vehicle control.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Closely monitor the animal for any signs of distress, including changes in activity, breathing, or posture, especially within the first few hours post-injection.
-
Protocol 3: Intravenous (IV) Administration in Mice (Tail Vein - Example)
Materials:
-
Prepared this compound working solution
-
Sterile syringes (e.g., 0.5-1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
A warming device (e.g., heat lamp or warming pad) to dilate the tail veins
-
An appropriate mouse restrainer
Procedure:
-
Animal Preparation:
-
Weigh the mouse for accurate dose calculation.
-
Place the mouse in a restrainer, allowing the tail to be accessible.
-
Warm the tail using a heat lamp or other device to cause vasodilation, making the lateral tail veins more visible.
-
-
Injection:
-
Disinfect the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to the vein.
-
Carefully insert the needle into one of the lateral tail veins. A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor closely for any immediate adverse reactions.
-
Safety and Considerations
-
Toxicity: The lethal dose of this compound via intraperitoneal injection in rats is reported to be 16 mg/kg[1]. This highlights the potential for significant toxicity. It is imperative to start with very low doses and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model and for your chosen route of administration.
-
Cardiovascular Effects: As a myosin II inhibitor, this compound can have direct effects on cardiac and smooth muscle, potentially leading to changes in blood pressure and heart rate. Close monitoring of cardiovascular parameters is highly recommended, especially during initial studies.
-
Vehicle Effects: DMSO is not an inert vehicle and can have its own biological effects. Always include a vehicle control group that receives the same concentration of DMSO as the treatment groups.
-
Pharmacokinetics: The metabolism of this compound may differ between species[8]. Results from one species may not be directly translatable to another.
Conclusion
This compound is a promising tool for in vivo research targeting non-muscle myosin II. However, the current lack of comprehensive safety and dosing information necessitates a cautious and systematic approach to its use. Researchers should prioritize careful dose-finding studies and thorough animal monitoring to ensure both the welfare of the animals and the validity of their experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. The Myosin II Inhibitor, Blebbistatin, Ameliorates FeCl3-induced Arterial Thrombosis via the GSK3β-NF-κB Pathway [ijbs.com]
- 5. The myosin II inhibitor, blebbistatin, ameliorates pulmonary endothelial barrier dysfunction in acute lung injury induced by LPS via NMMHC IIA/Wnt5a/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The myosin II inhibitor, blebbistatin, ameliorates pulmonary endothelial barrier dysfunction in acute lung injury induced by LPS via NMMHC IIA/Wnt5a/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. Improved Inhibitory and Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) Properties of Blebbistatin Derivatives Indicate That Blebbistatin Scaffold Is Ideal for drug Development Targeting Myosin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve para-aminoblebbistatin solubility in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and improving the solubility of para-aminoblebbistatin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] However, it is sparingly soluble in aqueous buffers alone.[1] Its aqueous solubility is a significant improvement over its parent compound, blebbistatin.[2][3][4][5]
Q2: How can I dissolve this compound in an aqueous buffer for my experiment?
A2: The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF.[1] This stock solution can then be diluted with the aqueous buffer of your choice to the final desired concentration.[1] It is crucial to purge the solvent with an inert gas before dissolving the compound.[1]
Q3: What is the maximum achievable concentration of this compound in an aqueous solution?
A3: The equilibrium concentration of this compound in aqueous buffers containing 0.1% - 1% DMSO is reported to be in the range of 300-440 µM.[2][4][6] Using a 1:1 solution of DMF:PBS (pH 7.2), a solubility of approximately 0.5 mg/ml can be achieved.[1]
Q4: How stable are aqueous solutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For optimal results, prepare fresh working solutions for each experiment. Stock solutions in anhydrous DMSO can be stored at -20°C for longer periods.[6]
Q5: Is this compound sensitive to light?
A5: Unlike blebbistatin, which degrades and can become phototoxic upon exposure to blue light, this compound is photostable and not phototoxic when irradiated with light of wavelengths greater than 440 nm.[2][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed after diluting the organic stock solution with aqueous buffer. | The final concentration of the organic solvent may be too low to maintain solubility, or the final compound concentration is above its solubility limit in the mixed solvent. | - Increase the final percentage of the organic co-solvent (e.g., from 0.1% to 1% DMSO).- Decrease the final concentration of this compound.- Ensure the stock solution is fully dissolved before dilution. |
| Inconsistent experimental results. | Degradation of the compound in the aqueous working solution. | Prepare fresh aqueous working solutions from your frozen organic stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[6] |
| Difficulty dissolving the crystalline solid in the organic solvent. | Insufficient solvent volume or inadequate mixing. | - Ensure you are using a sufficient volume of DMSO or DMF to prepare a stock solution (e.g., up to 50 mM in DMSO is recommended).[6]- Vortex or gently warm the solution to aid dissolution. |
Quantitative Solubility Data
| Solvent System | Achievable Concentration | Reference |
| DMSO | ~10-12.5 mg/ml | [1][5] |
| DMF | ~20 mg/ml | [1][5] |
| Aqueous Buffer with 0.1% - 1% DMSO | 300 - 440 µM | [2][4][6] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/ml | [1] |
Experimental Protocol: Preparation of an Aqueous Working Solution
This protocol describes the standard method for preparing an aqueous working solution of this compound from a solid compound.
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO or DMF
-
Sterile aqueous buffer of choice (e.g., PBS, HEPES)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a Concentrated Stock Solution: a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound. c. In a sterile vial, add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10-50 mM). It is recommended to purge the solvent with an inert gas prior to use.[1] d. Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary. e. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]
-
Prepare the Aqueous Working Solution: a. On the day of the experiment, thaw an aliquot of the stock solution. b. Dilute the stock solution with the desired aqueous buffer to the final working concentration. For example, to prepare a 10 µM solution in a final volume of 1 ml from a 10 mM stock, add 1 µl of the stock solution to 999 µl of the aqueous buffer. c. Mix thoroughly by gentle inversion or pipetting. d. Use the freshly prepared aqueous solution promptly, ideally within the same day.[1]
Visual Guides
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Blebbistatin - Wikipedia [en.wikipedia.org]
- 3. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Motorpharma - this compound [motorpharma.com]
Optimizing working concentration of para-aminoblebbistatin for specific cell lines
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the working concentration of para-aminoblebbistatin, a photostable and non-cytotoxic inhibitor of non-muscle myosin II.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a derivative of blebbistatin that functions as a selective, cell-permeable inhibitor of non-muscle myosin II ATPase activity.[1] It traps the myosin II motor in a state with low affinity for actin, preventing the force-generating power stroke and thereby inhibiting actomyosin (B1167339) contractility.[2][3] This mechanism effectively blocks processes such as cytokinesis, cell migration, and bleb formation.[1] Its key advantages over the parent compound, blebbistatin, include significantly higher aqueous solubility, photostability (it is not degraded by blue light), and reduced cytotoxicity, making it ideal for long-term live-cell imaging experiments.[2][4][5]
Q2: How should I prepare and store this compound stock solutions?
This compound is supplied as a crystalline solid.[1] For stock solutions, it is soluble in organic solvents like DMSO and DMF at concentrations of approximately 10-20 mg/mL.[1] It is recommended to prepare a high-concentration stock in 100% DMSO (e.g., 10-50 mM) and store it in aliquots at -20°C, protected from light, where it is stable for at least six months.[6] Due to its limited stability in aqueous solutions, it is advised not to store the diluted aqueous solution for more than one day.[1] When preparing your working concentration, first dissolve the compound in DMSO and then dilute it with your aqueous buffer or cell culture medium.[1]
Q3: What is a good starting concentration for my cell line?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological process being studied. A general starting point for many cell lines is in the range of 10-25 µM.[3][7] For sensitive cell lines or long-term incubation, starting with a lower concentration (e.g., 5 µM) is advisable.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: What are the expected phenotypic changes in cells treated with this compound?
Inhibition of non-muscle myosin II typically leads to distinct morphological and behavioral changes in cells. Common phenotypes include:
-
Inhibition of Cytokinesis: Treated cells often fail to complete cell division, resulting in the accumulation of large, multinucleated cells.[8][9]
-
Altered Cell Morphology: Cells may exhibit a more rounded shape and changes in cell spreading due to the relaxation of the actomyosin cytoskeleton.[10]
-
Changes in Cell Migration: Depending on the cell type and context, this compound can either inhibit or, in some cases, promote cell migration.[2][6]
-
Inhibition of Blebbing: The formation of membrane blebs, which is dependent on cortical tension, is effectively blocked.[3][4]
Working Concentrations in Specific Cell Lines
The following table summarizes reported working concentrations of this compound in various cell lines. Note that these are starting points, and optimization is highly recommended.
| Cell Line | Cell Type | Application | Concentration (µM) | Incubation Time | Expected Outcome |
| HeLa | Human cervical cancer | Inhibition of proliferation (IC50) | 17.8 | 72 hours | Reduced cell number |
| HeLa | Human cervical cancer | Cell migration assay | 20 | 24 hours | Promoted cell migration |
| HeLa Kyoto | Human cervical cancer | Live-cell imaging | 50 | 12 hours | No phototoxicity observed |
| M2 | Human melanoma | Inhibition of blebbing | 5 - 50 | 20 - 60 minutes | Complete cessation of blebbing |
| COS-7 | Monkey kidney fibroblast-like | Cytokinesis assay | 20 | 24 hours | Accumulation of binucleated cells |
| MDCK | Canine kidney epithelial | Study of collective cell flows | 50 | Not specified | Inhibition of myosin activity |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration via Dose-Response Assay
This protocol describes a method to identify the effective concentration range of this compound for inhibiting a specific cellular process, such as cytokinesis.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Fluorescent dyes for staining nuclei (e.g., Hoechst 33342) and cytoplasm (e.g., CellTracker Green)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for proliferation over the course of the experiment (e.g., 24-48 hours). Allow cells to adhere overnight.
-
Prepare Dilutions: Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 40, 80 µM). Include a DMSO-only control at the same final solvent concentration as the highest drug concentration.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration sufficient to observe the effect on the process of interest (e.g., 24-48 hours for cytokinesis).
-
Staining and Imaging:
-
Stain the cells with a nuclear stain (e.g., Hoechst 33342) to visualize and count the number of nuclei per cell.
-
Optionally, co-stain with a cytoplasmic dye to better visualize cell boundaries.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis:
-
For each concentration, count the number of mononucleated and multinucleated cells in several fields of view.
-
Calculate the percentage of multinucleated cells for each concentration.
-
Plot the percentage of multinucleated cells against the this compound concentration to generate a dose-response curve. The optimal concentration will be the lowest concentration that gives the desired maximal effect.
-
Protocol 2: Assessing Cytotoxicity using a Cell Viability Assay
It is important to ensure that the observed effects of this compound are due to myosin II inhibition and not general cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or a live/dead staining kit)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the same range of this compound concentrations as used in the dose-response assay, including a DMSO-only control and an untreated control.
-
Incubation: Incubate the plate for the same duration as your main experiment.
-
Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the readings to the untreated control to determine the percentage of viable cells at each concentration.
-
A significant decrease in cell viability at a given concentration suggests cytotoxicity. The optimal working concentration should be below the cytotoxic threshold.
-
Visualized Workflows and Pathways
Troubleshooting Guide
Issue 1: No observable effect or weak inhibition at the expected concentration.
-
Possible Cause: The concentration of this compound is too low for the specific cell line or the density of cells is too high.
-
Solution: Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 100 µM). Ensure that the cell density allows for adequate exposure of all cells to the inhibitor.
-
-
Possible Cause: The specific myosin II isoform in your cell line is less sensitive to this compound.
-
Solution: Confirm the expression of non-muscle myosin IIA and IIB in your cell line. While this compound inhibits both, their relative expression levels might influence the overall cellular response.
-
-
Possible Cause: Degradation of the compound in the stock solution or working solution.
-
Solution: Prepare fresh dilutions from a properly stored stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 2: Significant cell death or signs of cytotoxicity are observed.
-
Possible Cause: The concentration used is above the cytotoxic threshold for your specific cell line.
-
Solution: Perform a cytotoxicity assay (as described in Protocol 2) to determine the maximum non-toxic concentration. Choose a working concentration well below this threshold.
-
-
Possible Cause: The cells are particularly sensitive, or the incubation time is too long.
-
Solution: Reduce the incubation time or use a lower concentration of the inhibitor. Even though this compound is less cytotoxic than blebbistatin, long-term exposure at high concentrations can still affect cell health.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in the final concentration of this compound due to pipetting errors or improper mixing.
-
Solution: Ensure accurate and consistent preparation of dilutions. Thoroughly mix the final working solutions before adding them to the cells.
-
-
Possible Cause: Differences in cell passage number, density, or metabolic state.
-
Solution: Use cells within a consistent range of passage numbers. Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase at the start of the experiment.
-
-
Possible Cause: The DMSO concentration varies between control and treated samples.
-
Solution: Ensure that the final DMSO concentration is the same across all wells, including the vehicle control. High concentrations of DMSO can have independent effects on cells.
-
Issue 4: Unexpected or off-target effects are suspected.
-
Possible Cause: While more specific than many inhibitors, off-target effects can never be fully excluded, especially at high concentrations.
-
Solution: Use the lowest effective concentration determined from your dose-response experiments. If available for your system, a rescue experiment (e.g., by overexpressing a resistant myosin II mutant) can help confirm on-target effects. As a negative control, consider using the inactive enantiomer of blebbistatin, (+)-blebbistatin, which has minimal effect on myosin II.[2] Any effects observed with this compound but not with (+)-blebbistatin are more likely to be specific to myosin II inhibition.
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Blebbistatin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Why is my para-aminoblebbistatin precipitating in the cell culture media?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing para-aminoblebbistatin effectively in their experiments.
Troubleshooting Guides
Issue: this compound is Precipitating in Cell Culture Media
Precipitation of this compound in your cell culture media can lead to inaccurate experimental results and potential cytotoxicity. This guide will help you identify the potential causes and provide solutions to resolve this issue.
Question: Why is my this compound precipitating out of solution in the cell culture media?
Answer: The precipitation of this compound in aqueous solutions like cell culture media is a common issue primarily due to its limited water solubility. While this compound is more water-soluble than its parent compound, blebbistatin, it is still only sparingly soluble in aqueous buffers.[1] Several factors can contribute to its precipitation:
-
Improper Stock Solution Preparation: The method used to prepare the stock solution is critical. Direct dissolution in aqueous solutions is often unsuccessful.
-
High Final Concentration: The concentration of this compound in the final culture media may exceed its solubility limit.
-
Solvent Concentration: The percentage of the organic solvent (used to dissolve the compound) in the final media might be too low to maintain solubility.
-
pH of the Media: The pH of the cell culture media can influence the solubility of small molecules.[2][3]
-
Temperature: Temperature fluctuations can affect the solubility of chemical compounds.[3]
-
Media Components: Interactions with components in the cell culture media, such as proteins in fetal bovine serum (FBS), could potentially lead to precipitation.
Question: How can I prevent my this compound from precipitating?
Answer: To prevent precipitation, it is crucial to follow proper preparation and handling protocols. Here are step-by-step recommendations:
1. Prepare a Concentrated Stock Solution in an Organic Solvent:
This compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] It is recommended to prepare a high-concentration stock solution in one of these solvents first.
-
Weighing: Accurately weigh the desired amount of crystalline this compound powder.
-
Dissolution: Dissolve the powder in 100% DMSO or DMF to create a concentrated stock solution. For instance, a 50 mM stock in DMSO is a common recommendation.[4]
-
Inert Gas: Purge the solvent with an inert gas before dissolving the compound to improve stability.[1]
-
Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.[4] Protect from light.[5][6]
2. Dilute the Stock Solution Appropriately:
When preparing your working solution in cell culture media, it is important to dilute the stock solution in a stepwise manner and ensure the final concentration of the organic solvent is compatible with your cells and sufficient to maintain solubility.
-
Pre-warm Media: Pre-warm your cell culture media to the experimental temperature (e.g., 37°C).
-
Stepwise Dilution: First, dilute the concentrated stock solution in a small volume of pre-warmed media. For example, create an intermediate dilution.
-
Final Dilution: Add the intermediate dilution to the final volume of cell culture media with gentle mixing. This gradual dilution helps prevent localized high concentrations that can lead to immediate precipitation.
-
Final Solvent Concentration: Ensure the final concentration of DMSO or DMF in your cell culture media is kept low (typically ≤ 0.1% - 1%) to avoid solvent-induced cytotoxicity.[4]
3. Check Solubility Limits:
Be mindful of the solubility limits of this compound in aqueous solutions.
| Solvent/Buffer | Approximate Solubility |
| DMSO | ~10-12.5 mg/mL[1][7] |
| DMF | ~20 mg/mL[1][7] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[1] |
| Aqueous Buffer (with 0.1% DMSO) | ~300 µM[4][8] |
| Aqueous Buffer (with 1% DMSO) | ~420 µM[4][8] |
Table 1: Solubility of this compound in Various Solvents.
4. Maintain Optimal pH and Temperature:
Use cell culture media within its recommended pH range. Avoid drastic temperature changes after the compound has been added to the media.
5. Visual Inspection:
Always visually inspect your media for any signs of precipitation after adding this compound and before applying it to your cells. If precipitation is observed, the preparation should be discarded.
Visual Troubleshooting Guide
The following diagram illustrates the logical steps to troubleshoot this compound precipitation.
Caption: Troubleshooting flowchart for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a derivative of blebbistatin, a selective inhibitor of non-muscle myosin II ATPases.[1][7] It is used in cell biology research to study processes involving myosin II, such as cell migration, cytokinesis, and cell adhesion.[7] Compared to blebbistatin, this compound offers several advantages, including increased water solubility, photostability, and reduced phototoxicity, making it more suitable for live-cell imaging experiments.[1][7][9]
Q2: What is the recommended working concentration for this compound in cell culture?
A2: The optimal working concentration can vary depending on the cell type and the specific biological process being studied. However, typical working concentrations range from 10 µM to 50 µM.[9][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: For how long is an aqueous solution of this compound stable?
A3: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For optimal results, prepare fresh dilutions from your frozen organic stock solution for each experiment.
Q4: Can I sonicate the solution to help dissolve the precipitate?
A4: While sonication can sometimes help dissolve precipitates of other compounds, it is generally not recommended for this compound once it has precipitated in the final aqueous solution, as this may not result in a stable solution and could potentially damage the compound. It is better to prepare a fresh solution following the recommended protocols.
Q5: Does the type of cell culture media affect the solubility of this compound?
A5: While specific studies on the effect of different media types are limited, the fundamental principles of solubility apply. The pH and protein content (e.g., from FBS) of the media could influence the solubility. If you continue to experience precipitation, you could try preparing the compound in a simpler, serum-free medium first to see if serum components are a contributing factor.
Signaling Pathway and Experimental Workflow
The diagram below illustrates the mechanism of action of this compound and the general workflow for its use in cell culture experiments.
Caption: Mechanism of action and experimental workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Motorpharma - this compound [motorpharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Long-term stability of para-aminoblebbistatin in solution at -20°C
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of para-aminoblebbistatin in solution at -20°C.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: this compound is supplied as a crystalline solid and should be stored at -20°C.[1][2] In its solid form, it is stable for at least four years.[1] When dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] To ensure stability, it should be protected from light and stored under nitrogen.[2][3]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][5] The recommended concentration for DMSO stock solutions is 50 mM.[6] For experiments requiring aqueous buffers, it is advised to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[1]
Q3: How long are aqueous solutions of this compound stable?
A: It is not recommended to store aqueous solutions of this compound for more than one day.[1][7] The compound is sparingly soluble in aqueous buffers, and its stability in these conditions is limited.[1]
Q4: What are the signs of degradation of a this compound solution?
A: While specific signs of degradation for this compound are not detailed, any change in the color or clarity of the solution, or the appearance of precipitates, could indicate degradation or precipitation. For its parent compound, blebbistatin, exposure to blue light (450-490 nm) leads to degradation into an inactive, cytotoxic product.[1][5] this compound was developed to be more stable and less phototoxic.[1][5]
Q5: How does the stability of this compound compare to that of blebbistatin?
A: this compound is a more stable and less phototoxic derivative of (-)-blebbistatin.[1][5][7] The addition of a 4'-amino group increases its water solubility, decreases its inherent fluorescence, and stabilizes the molecule against degradation by prolonged blue light exposure.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate observed in the stock solution after thawing. | The solubility limit may have been exceeded, or the solvent may not be pure. The solution might have undergone freeze-thaw cycles.[6] | Gently warm the solution and vortex to redissolve the precipitate. If it persists, centrifuge the tube to pellet the precipitate and use the supernatant. Prepare fresh stock solutions and aliquot to minimize freeze-thaw cycles.[6] |
| Inconsistent experimental results. | The stock solution may have degraded due to improper storage or prolonged storage at -20°C. | Prepare a fresh stock solution from the crystalline solid. Ensure storage at -80°C for long-term use and limit storage at -20°C to one month.[3][4] Protect from light.[2][3] |
| Low or no inhibitory activity observed. | The final concentration in the aqueous experimental buffer may be too low due to poor solubility or the compound may have degraded. | Confirm the final concentration and ensure it is within the soluble range. This compound has a solubility of approximately 0.5 mg/ml in a 1:1 solution of DMF:PBS (pH 7.2).[1] Prepare fresh dilutions from a properly stored stock solution for each experiment. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | 10-12.5 mg/mL | [1][5] |
| DMF | 20 mg/mL | [1][5] |
| 1:1 DMF:PBS (pH 7.2) | 0.5 mg/mL | [1] |
| Aqueous Buffer (0.1% DMSO) | 298 ± 2.5 µM | [8][9] |
| Aqueous Buffer (1% DMSO) | 426 ± 1.7 µM | [8][9] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| In Solvent | -80°C | 6 months | [3][4] |
| In Solvent | -20°C | 1 month | [3][4] |
| Aqueous Solution | Not Recommended | ≤ 1 day | [1][7] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
This protocol outlines a method to assess the stability of a this compound stock solution stored at -20°C over time.
1. Materials:
- This compound (crystalline solid)
- Anhydrous DMSO
- High-performance liquid chromatography (HPLC) system with a UV detector
- Appropriate HPLC column (e.g., C18)
- Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
- -20°C freezer
- Microcentrifuge tubes
2. Procedure:
- Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
- Immediately after preparation (Time 0), take an aliquot of the stock solution and dilute it to a suitable concentration for HPLC analysis.
- Analyze the Time 0 sample by HPLC to obtain an initial chromatogram and determine the peak area of the intact this compound. The UV detector can be set to one of its absorption maxima (245, 299, or 429 nm).[1]
- Aliquot the remaining stock solution into several microcentrifuge tubes to avoid freeze-thaw cycles and store them at -20°C, protected from light.
- At designated time points (e.g., 1 week, 2 weeks, 1 month, 2 months), thaw one aliquot of the stock solution.
- Dilute the thawed aliquot to the same concentration as the Time 0 sample and analyze by HPLC using the same method.
- Compare the peak area of this compound in the aged samples to the Time 0 sample. A decrease in the peak area and the appearance of new peaks would indicate degradation.
- (Optional) The biological activity of the aged samples can be tested using a relevant assay, such as a myosin II ATPase activity assay, and compared to the activity of a freshly prepared solution.
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for stability assessment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Motorpharma - this compound [motorpharma.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Minimizing potential off-target effects of para-aminoblebbistatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects and optimizing the use of para-aminoblebbistatin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of non-muscle myosin II.[1] Its primary mechanism of action is the inhibition of the ATPase activity of myosin II, which blocks the motor protein in a state with low affinity for actin.[2][3] This prevents the formation and contraction of the actin-myosin network, which is crucial for cellular processes like cytokinesis, cell migration, and blebbing.[1][4]
Q2: What are the primary advantages of using this compound over its parent compound, blebbistatin?
A2: this compound was developed to overcome several key limitations of blebbistatin. The main advantages are:
-
Greatly Increased Solubility: It is over 40 times more soluble in aqueous buffers than blebbistatin, which allows for experiments requiring higher concentrations without precipitation.[4][5]
-
Lack of Phototoxicity: Unlike blebbistatin, which becomes cytotoxic upon exposure to blue light (450-490 nm), this compound is photostable and not phototoxic.[1][4][6][7] This makes it ideal for long-term live-cell fluorescence microscopy applications.[4][8]
-
Non-Fluorescent: this compound is non-fluorescent, avoiding interference with fluorescent probes (e.g., GFP) used in imaging experiments.[4][7][9] Blebbistatin itself has a strong fluorescent signal that can complicate imaging.[7]
-
Reduced Cytotoxicity: It is not cytotoxic in the absence of light, whereas blebbistatin can exhibit cytotoxic side effects independent of its myosin inhibitory function.[6][10]
Q3: How should I prepare and store this compound solutions?
A3: For optimal results and stability:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 50 mM) by dissolving the solid compound in an organic solvent such as DMSO or DMF.[1][6] Purging the solvent with an inert gas before dissolution can improve stability.[1] Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] Stock solutions are stable for at least 4 years when stored at -20°C as a solid, and for 1-6 months as a solution at -20°C or -80°C when protected from light.[1][2]
-
Working Solution: To prepare a working solution, dilute the stock solution into your aqueous buffer or cell culture medium. Due to its limited stability in aqueous solutions, it is recommended to prepare fresh working solutions daily and not to store them for more than one day.[1]
Q4: What is a typical working concentration for this compound?
A4: The optimal working concentration is application-dependent. However, common concentration ranges are:
-
Cell Culture (general inhibition): 10-50 µM. For example, 20 µM has been used to inhibit cell migration and induce a multinucleated phenotype in COS7 cells, while 50 µM is often used in live-cell imaging to ensure complete inhibition without phototoxicity.[2][8][11][12]
-
In Vitro ATPase Assays: The IC50 values vary by myosin isoform, typically ranging from ~0.5 µM to 11 µM.[6]
-
Zebrafish Embryos: Concentrations of 2-20 µM have been shown to inhibit muscle contraction.[2]
Always perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental setup.
Q5: Are there any known off-target effects or in vivo toxicities?
A5: While this compound is designed to be highly specific for myosin II, potential off-target effects and toxicity should be considered. Its primary "off-target" consideration is its activity against different myosin II isoforms (e.g., skeletal, cardiac, smooth muscle, and non-muscle).[2] A high single in vivo dose (16 mg/kg, intraperitoneal) in Wistar rats resulted in fatality due to heart failure, highlighting its potent effect on cardiac myosin and the need for careful dose selection in animal studies.[2] As a control, researchers can use the inactive enantiomer, (+)-blebbistatin, to check for non-myosin related toxic effects.[7]
Troubleshooting Guide
Problem 1: The compound has precipitated in my aqueous buffer/media.
-
Cause: The concentration may exceed its solubility limit in the final buffer composition. Although significantly more soluble than blebbistatin, its equilibrium concentration in aqueous buffers is around 300-440 µM.[4][5][6] The final DMSO/DMF concentration might also be too low.
-
Solution:
-
Ensure your final working concentration does not exceed its solubility limit.
-
When diluting the stock, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
For maximum solubility, first dissolve this compound in DMF and then dilute with the aqueous buffer of choice. A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[1]
-
Slightly increasing the final solvent concentration (e.g., up to 1% DMSO) can improve solubility, but be sure to run a vehicle control to account for any solvent effects on your cells.[4]
-
Problem 2: I am not observing the expected inhibitory effect (e.g., no change in cell morphology or motility).
-
Cause 1: Insufficient Concentration. this compound is a slightly weaker inhibitor for some myosin isoforms compared to blebbistatin.[4][7] The concentration may be too low for your specific cell type or protein.
-
Solution 1: Perform a dose-response experiment, testing a range of concentrations (e.g., 5 µM to 50 µM) to find the effective dose for your system.
-
Cause 2: Compound Degradation. The compound may have degraded due to improper storage or handling.
-
Solution 2: Use a fresh aliquot of the stock solution. If the problem persists, prepare a fresh stock solution from the solid compound. Always store stock solutions protected from light.[2]
Problem 3: I am observing unexpected cytotoxicity in my experiment.
-
Cause 1: High Solvent Concentration. DMSO or DMF can be toxic to cells at higher concentrations.
-
Solution 1: Ensure the final solvent concentration in your working solution is low (typically ≤0.5%) and run a vehicle control with the same solvent concentration to confirm that the observed toxicity is not due to the solvent.
-
Cause 2: High Inhibitor Concentration in Sensitive Cells. While generally non-cytotoxic, very high concentrations might affect cell proliferation or viability in sensitive cell lines over long incubation periods. The IC50 for inhibiting HeLa cell proliferation over 72 hours is approximately 17.8 µM.[2][13]
-
Solution 2: Lower the concentration of this compound or reduce the incubation time. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic threshold for your specific cells.
-
Cause 3: In Vivo Cardiac Effects. In animal models, systemic administration can lead to cardiotoxicity.[2]
-
Solution 3: For in vivo studies, carefully titrate the dose starting from a low range. Consider local delivery methods if the target is a specific tissue to minimize systemic exposure.
Quantitative Data Summary
Table 1: Solubility of Blebbistatin Derivatives
| Compound | Solubility in 0.1% DMSO (µM) | Solubility in 1% DMSO (µM) | Reference(s) |
| This compound | 298 ± 2.5 | 426 ± 1.7 | [4] |
| Para-nitroblebbistatin | 3.3 ± 0.1 | 3.6 ± 0.2 | [4] |
| Blebbistatin | 10.9 ± 0.9 | 9.3 ± 0.7 | [4] |
Table 2: IC₅₀ Values for this compound
| Target | Assay | IC₅₀ (µM) | Reference(s) |
| Rabbit Skeletal Muscle Myosin S1 | Basal ATPase Activity | ~1.3 | [6] |
| Rabbit Skeletal Muscle Myosin S1 | Actin-Activated ATPase Activity | ~0.47 | [6] |
| Dictyostelium discoideum Myosin II Motor Domain | Basal ATPase Activity | ~6.6 | [2][6] |
| Dictyostelium discoideum Myosin II Motor Domain | Actin-Activated ATPase Activity | ~6.7 | [6] |
| Human Slow-Twitch Muscle Fiber (β-myosin) | ATPase Activity | ~11 | [6] |
| Pig Left Ventricle Cardiac Myosin | ATPase Activity | 5.2 | [6] |
| HeLa Cell Proliferation | Cell Count (72h) | 17.8 ± 4.7 | [2][13] |
Diagrams
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. malnalab.hu [malnalab.hu]
- 4. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Motorpharma - this compound [motorpharma.com]
- 7. Blebbistatin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting unexpected cell phenotypes with para-aminoblebbistatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using para-aminoblebbistatin. The information is tailored to address unexpected cellular phenotypes and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly specific, cell-permeable inhibitor of non-muscle myosin II ATPases.[1][2] It functions by binding to the myosin II-ADP-Pi complex, which slows down phosphate (B84403) release and traps the myosin head in a state with low affinity for actin.[3] This inhibition of ATPase activity prevents the formation and contraction of the actin-myosin network, which is crucial for cellular processes like cytokinesis and cell migration.[2]
Q2: What are the main advantages of using this compound over standard blebbistatin?
This compound was developed to overcome some of the key limitations of blebbistatin. Its primary advantages include:
-
Higher Aqueous Solubility: It is significantly more soluble in aqueous buffers, reducing the likelihood of precipitation in experiments.[4]
-
Photostability: It is stable under blue light, unlike blebbistatin which can degrade into cytotoxic products upon illumination.[4]
-
Non-Phototoxicity and Non-Cytotoxicity: It does not exhibit the phototoxic or cytotoxic effects often seen with blebbistatin, making it more suitable for live-cell imaging.[4]
-
Non-Fluorescent: Its lack of fluorescence prevents interference with fluorescent probes used in imaging experiments.[4]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).[1] For aqueous solutions, it is recommended to first dissolve the compound in DMSO or DMF and then dilute it with the aqueous buffer of choice.[1]
Recommended Storage Conditions:
| Storage Condition | Duration | Notes |
| -20°C (in DMSO) | 1 month | Protect from light, store under nitrogen. |
| -80°C (in DMSO) | 6 months | Protect from light, store under nitrogen. |
| Aqueous Solution | Not recommended for more than one day | Prepare fresh for each experiment. |
Data sourced from MedChemExpress and Cayman Chemical product information.[1][2]
Troubleshooting Guide
Unexpected Phenotype 1: Increased Cell Migration
Q: I used this compound to inhibit cell migration, but I'm observing an increase in the rate of migration in my wound healing assay. Is this expected?
A: This is a known, albeit counterintuitive, effect in certain cell types and experimental conditions.[2] While myosin II is essential for the generation of contractile forces, its inhibition can paradoxically enhance migration in some scenarios.
Potential Explanations:
-
Reduced Cell Adhesion: Inhibition of myosin II can lead to a decrease in stress fibers and focal adhesions, which in turn reduces the cell's adhesion to the substrate. This weaker attachment can facilitate faster movement.
-
Altered Cell Morphology: Treatment with blebbistatin derivatives can induce morphological changes that may be more conducive to migration.
-
Mathematical Models: Some computational models of cell migration predict this increased migration rate upon reduction of contractile forces.
Experimental Workflow for Investigating Increased Cell Migration
Unexpected Phenotype 2: Formation of Multinucleated Cells
Q: After treating my cells with this compound, I'm seeing a significant number of large, multinucleated cells. Why is this happening?
A: This is an expected outcome of inhibiting non-muscle myosin II.[1] Myosin II is a key component of the contractile ring that drives the final stage of cell division, cytokinesis. By inhibiting myosin II, this compound prevents the physical separation of daughter cells after mitosis, leading to the formation of multinucleated cells.[1]
Signaling Pathway of Myosin II Inhibition in Cytokinesis
Unexpected Result: Low or No Efficacy
Q: I'm not observing the expected phenotype (e.g., inhibition of blebbing, changes in cell morphology) after treating my cells with this compound. What could be the issue?
A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Integrity: Ensure that your this compound stock solution has been stored correctly and is not expired. Prepare fresh dilutions for each experiment.
-
Concentration: The effective concentration can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cells.
-
Incubation Time: The inhibitory effects of this compound may take time to become apparent, potentially due to slower cellular uptake compared to other blebbistatin derivatives.[1] Consider extending your incubation time.
-
Cellular Compensation: In long-term experiments, cells may develop compensatory mechanisms to overcome the inhibition of myosin II.
-
Washout: Ensure that the compound is not being prematurely washed out during media changes.
Quantitative Data Summary
Table 1: IC₅₀ Values of this compound for Myosin II Isoforms
| Myosin II Isoform | IC₅₀ (µM) | Source |
| Rabbit Skeletal Muscle Myosin S1 (SkS1) | 1.3 | [2] |
| Dictyostelium Discoideum Myosin II Motor Domain (DdMD) | 6.6 | [2] |
Table 2: IC₅₀ Values of this compound for Cell Proliferation
| Cell Line | Incubation Time (h) | IC₅₀ (µM) | Source |
| HeLa | 72 | 17.8 | [2] |
Table 3: Solubility of this compound
| Solvent | Concentration | Source |
| DMSO | ~12.5 mg/mL | [1] |
| DMF | ~20 mg/mL | [1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Aqueous Buffer (0.1% DMSO) | 298 µM | [1] |
| Aqueous Buffer (1% DMSO) | 426 µM | [1] |
Key Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration.
References
Technical Support Center: Mitigating Phototoxicity with Blebbistatin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding phototoxicity when using blebbistatin and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is blebbistatin phototoxicity and why does it occur?
A1: Blebbistatin, a widely used inhibitor of myosin II, exhibits phototoxicity, meaning it becomes toxic to cells upon exposure to specific wavelengths of light.[1] This phenomenon is primarily triggered by blue light (approximately 390-490 nm).[1][2] The phototoxicity is associated with the photodegradation of the blebbistatin molecule, which generates cytotoxic intermediates that can cause cell damage and death. This light-induced degradation also leads to the inactivation of its myosin-inhibiting properties.[2]
Q2: What are the observable signs of phototoxicity in my cell cultures?
A2: Signs of phototoxicity in cell cultures treated with blebbistatin and exposed to light can include dose-dependent cell death, loss of cell membrane integrity, and morphological changes indicative of cellular stress and apoptosis.[3] For example, in fluorescence microscopy, you might observe blebbing, cell rounding, and detachment from the substrate.
Q3: I am observing cell death in my experiments even without significant light exposure. What could be the cause?
A3: Besides phototoxicity, blebbistatin itself can cause cytotoxicity, which is cell damage or death independent of light exposure.[4][5] This is particularly evident at higher concentrations and with long-term incubation.[6][7] Additionally, blebbistatin has poor water solubility (below 10 µM in aqueous buffer), which can lead to the formation of fluorescent aggregates at higher concentrations. These aggregates can adhere to surfaces and interfere with experiments, potentially contributing to cellular stress.[5][8]
Q4: Are there alternatives to blebbistatin that are not phototoxic?
A4: Yes, several blebbistatin derivatives have been developed to overcome the limitations of the parent compound. The most promising alternatives are para-nitroblebbistatin and para-aminoblebbistatin, which are designed to be photostable and non-phototoxic.[4][5][9]
Q5: How do the properties of these non-phototoxic derivatives compare to blebbistatin?
A5: para-Nitroblebbistatin and this compound offer significant advantages over blebbistatin. They are photostable, meaning they do not degrade or become toxic upon exposure to blue light, and they are also non-cytotoxic at effective concentrations.[4][5] this compound also has the added benefit of being highly water-soluble.[5][8] The inhibitory effect of these derivatives on myosin II is comparable to that of blebbistatin.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cell death during fluorescence microscopy. | Blebbistatin phototoxicity. The excitation light, particularly in the blue spectrum (e.g., for GFP or DAPI), is causing photodegradation of blebbistatin and generating toxic byproducts. | 1. Switch to a non-phototoxic derivative: Use para-nitroblebbistatin or this compound.[4][5][9] 2. Minimize light exposure: If using blebbistatin is unavoidable, reduce the intensity and duration of light exposure to the absolute minimum required for imaging. 3. Use longer wavelength fluorophores: Whenever possible, use fluorescent proteins and dyes that are excited by light outside of the blue spectrum (e.g., red or far-red).[2] |
| Inconsistent experimental results with blebbistatin. | 1. Photodegradation: Exposure to ambient light during sample preparation and incubation can degrade blebbistatin and reduce its effective concentration. 2. Poor solubility and aggregation: Blebbistatin's low water solubility can lead to precipitation and the formation of fluorescent aggregates, especially at concentrations above 10 µM.[5][8] | 1. Protect from light: Prepare and handle blebbistatin solutions in the dark or under red light conditions. 2. Use a more soluble derivative: this compound has significantly higher water solubility (~440 µM) and is a suitable replacement.[5][8] 3. Ensure complete solubilization: If using blebbistatin, ensure it is fully dissolved in a suitable solvent like DMSO before diluting in aqueous media. Be mindful of the final DMSO concentration to avoid solvent-related artifacts.[7] |
| High background fluorescence in imaging experiments. | Inherent fluorescence of blebbistatin. Blebbistatin itself is a fluorophore, absorbing around 420 nm and emitting around 490 nm in water, which can interfere with the detection of other fluorescent signals, particularly GFP.[6] | 1. Use a non-fluorescent derivative: this compound is non-fluorescent and is an excellent alternative for fluorescence microscopy applications.[5][8] 2. Lower the concentration: If using blebbistatin, reducing the concentration may help to decrease background fluorescence, but this may also impact its inhibitory effect.[6] |
Quantitative Data Summary
The following table summarizes the key properties of blebbistatin and its photostable derivatives.
| Compound | Myosin II IC₅₀ | Water Solubility | Phototoxicity | Cytotoxicity | Fluorescence |
| Blebbistatin | ~0.5-5 µM | < 10 µM[5][8] | High[1][2] | Yes[4] | Yes[6] |
| (S)-Nitroblebbistatin | ~27 µM (for nonmuscle myosin IIA)[6] | Low | Low[6] | Not specified | Low[6] |
| para-Nitroblebbistatin | Similar to blebbistatin[4] | Not specified | No[4][9] | No[4][9] | Not specified |
| This compound | ~1.3 µM (rabbit skeletal muscle myosin S1)[6] | ~440 µM[5] | No[5] | No[5] | No[5][8] |
| Azidoblebbistatin | ~5.2 µM (without UV)[10] | Low | Photoreactive (for crosslinking)[10] | Similar to blebbistatin without UV[10] | Not specified |
Experimental Protocols
Protocol 1: In Vitro Phototoxicity Assessment using the 3T3 Neutral Red Uptake (NRU) Assay
This protocol is a standardized method for evaluating the phototoxic potential of a substance.[11][12]
1. Cell Culture:
- Culture Balb/c 3T3 fibroblasts in appropriate media until they reach 80-90% confluency.
- Seed the cells into 96-well plates and incubate for 24 hours to allow for attachment.
2. Treatment:
- Prepare a range of concentrations of the test compound (e.g., blebbistatin derivative) and a vehicle control.
- Replace the culture medium with the treatment solutions. Prepare two identical plates for each compound.
3. Irradiation:
- Incubate one plate in the dark (-Irr) for 1 hour.
- Expose the second plate to a non-cytotoxic dose of simulated sunlight (UVA/Vis) (+Irr) for a specified duration. The irradiation dose should be determined based on standardized guidelines (e.g., OECD TG 432).
4. Incubation:
- Wash the cells and replace the treatment solutions with fresh culture medium.
- Incubate both plates for another 24 hours.
5. Neutral Red Uptake:
- Incubate the cells with a medium containing neutral red dye for 3 hours.
- Wash the cells and extract the dye from the viable cells using a destaining solution.
- Measure the absorbance of the extracted dye at 540 nm.
6. Data Analysis:
- Calculate the cell viability for each concentration relative to the vehicle control for both the irradiated and non-irradiated plates.
- Determine the IC₅₀ values (the concentration that reduces cell viability by 50%) for both conditions.
- Calculate the Photo-Irritation Factor (PIF) by comparing the IC₅₀ values. A PIF significantly greater than 1 indicates phototoxic potential.
Protocol 2: Assessing Phototoxicity in a Live-Cell Imaging Setup
This protocol provides a method to directly observe the phototoxic effects of a compound during a fluorescence microscopy experiment.
1. Cell Preparation:
- Seed cells (e.g., HeLa cells expressing a fluorescent protein like GFP-tubulin) on glass-bottom dishes suitable for live-cell imaging.
- Allow the cells to adhere and grow to the desired confluency.
2. Treatment:
- Treat the cells with the test compound (e.g., 50 µM blebbistatin) or a non-phototoxic derivative (this compound) as a negative control. Include a vehicle-only control.
3. Time-Lapse Imaging:
- Place the dish on the microscope stage within an environmentally controlled chamber (37°C, 5% CO₂).
- Acquire time-lapse images using a fluorescence microscope. For testing phototoxicity, use an excitation wavelength in the blue range (e.g., 488 nm).
- Capture images at regular intervals (e.g., every 10-15 minutes) for an extended period (e.g., 12 hours).
4. Viability Staining (Optional):
- To quantify cell death, a cell-impermeant DNA dye (e.g., Yo-Pro-1 or Propidium Iodide) can be added to the culture medium. The influx of this dye into cells indicates a loss of membrane integrity.
5. Data Analysis:
- Visually inspect the time-lapse series for morphological signs of phototoxicity, such as cell rounding, blebbing, and detachment.
- If a viability stain is used, quantify the number of stained (dead) cells over time in each condition.
- Compare the cell viability and morphology in the blebbistatin-treated group with the control groups.
Visualizations
Caption: Workflow for assessing phototoxicity in live-cell imaging.
Caption: Mechanism of blebbistatin-induced phototoxicity.
References
- 1. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blebbistatin - Wikipedia [en.wikipedia.org]
- 7. malnalab.hu [malnalab.hu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Azidoblebbistatin, a photoreactive myosin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Photoallergy Vs Phototoxicity Testing: Regulatory Guidelines [cptclabs.com]
Technical Support Center: Effective Myosin II Inhibition Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining incubation times for effective myosin II inhibition. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for incubation time when using a myosin II inhibitor like blebbistatin?
A1: For initial experiments assessing direct effects on the actin cytoskeleton and cell morphology, an incubation time of 30 to 60 minutes is a reasonable starting point.[1] However, the optimal time can vary significantly based on the cell type, inhibitor concentration, and the specific downstream effect being measured. For longer-term assays, such as cell migration or proliferation studies, incubation can last from several hours to even days.[2][3][4]
Q2: How does the concentration of the myosin II inhibitor affect the optimal incubation time?
A2: Higher inhibitor concentrations may produce a more rapid and robust effect, potentially requiring shorter incubation times.[2] Conversely, lower, more physiologically relevant concentrations might necessitate longer incubation periods to observe a significant effect.[2] It is crucial to perform a dose-response experiment in conjunction with a time-course experiment to determine the optimal concentration and incubation time for your specific experimental goals.
Q3: My cells are detaching after treatment with a myosin II inhibitor. What could be the cause and how can I troubleshoot this?
A3: Cell detachment upon myosin II inhibition can be due to several factors:
-
High Inhibitor Concentration: Excessive concentrations can lead to cytotoxicity.[5] Consider reducing the inhibitor concentration.
-
Prolonged Incubation: Long exposure to the inhibitor, even at lower concentrations, can be detrimental to cell health. Try reducing the incubation time.
-
Cell Type Sensitivity: Some cell lines are more sensitive to cytoskeletal perturbations.
-
Poor Cell Adhesion: Ensure cells are well-adhered before adding the inhibitor. Problems with cell culture surfaces or media components can exacerbate detachment.[6][7]
Q4: I am not observing any effect after treating my cells with a myosin II inhibitor. What are the possible reasons?
A4: Several factors could lead to a lack of observable effect:
-
Insufficient Incubation Time: The incubation period may be too short for the desired endpoint to manifest.[2] For example, changes in gene expression may require 24-72 hours.[2]
-
Low Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively inhibit myosin II.
-
Inhibitor Instability: Some inhibitors, like blebbistatin, can precipitate out of solution over time, especially at higher concentrations.[3] It's recommended to use freshly prepared solutions.[3]
-
Phototoxicity of Blebbistatin: Blebbistatin is sensitive to UV and visible light, which can lead to its inactivation and the production of toxic byproducts.[3][8] If you are performing live-cell imaging, consider using a more photostable derivative like para-nitroblebbistatin or para-aminoblebbistatin.[3]
-
Redundant Pathways: In some cellular processes, other motility mechanisms might compensate for the inhibition of myosin II.[9]
Q5: What is the difference between blebbistatin and Y-27632?
A5: Blebbistatin and Y-27632 both affect the actomyosin (B1167339) cytoskeleton but through different mechanisms. Blebbistatin directly inhibits the ATPase activity of myosin II heavy chains.[10][11] Y-27632, on the other hand, is an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] ROCK is an upstream regulator of myosin II activity, promoting the phosphorylation of the myosin light chain.[12] Therefore, Y-27632 indirectly inhibits myosin II activity by targeting its activation pathway.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition observed | Incubation time is too short. | Increase the incubation time. Perform a time-course experiment.[2] |
| Inhibitor concentration is too low. | Increase the inhibitor concentration. Perform a dose-response experiment. | |
| Inhibitor is not cell-permeable. | Verify the cell permeability of the inhibitor. | |
| Inhibitor has degraded. | Prepare fresh inhibitor solutions for each experiment.[3] For light-sensitive inhibitors like blebbistatin, protect from light.[3] | |
| High cell death or detachment | Inhibitor concentration is too high, leading to cytotoxicity. | Reduce the inhibitor concentration. Determine the IC50 and use a concentration within the optimal range. |
| Incubation time is too long. | Reduce the incubation duration. | |
| Poor initial cell attachment. | Ensure cells are healthy and well-adhered before adding the inhibitor. Check for issues with culture vessels and media.[6] | |
| Inconsistent results | Variability in inhibitor concentration due to precipitation. | Ensure the inhibitor is fully dissolved. For blebbistatin, avoid concentrations above 20 µM to prevent precipitation.[3] |
| Phototoxicity and photoinactivation of the inhibitor (e.g., blebbistatin). | Minimize exposure to UV and visible light during experiments.[8] Consider using a photostable derivative for imaging studies.[3] | |
| Use of an inactive enantiomer. | For blebbistatin, ensure you are using the active (-)-enantiomer. Use the inactive (+)-enantiomer as a negative control.[13] |
Quantitative Data Summary
Table 1: Recommended Incubation Times and Concentrations for Myosin II Inhibitors
| Inhibitor | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Blebbistatin | Fibroblast cells | Not specified | 30-60 min | Decrease in elastic modulus | [1] |
| Blebbistatin | NIH 3T3 cells | 10 or 50 µM | 4 h | Formation of filopodia | [14] |
| Blebbistatin | H1299 cells | 50 µM | 2 hrs | Disorganization of actin architecture | [15] |
| Blebbistatin | Porcine TM and CB cells | 10–200 µM | 2 h | Cell rounding and detachment | [5] |
| Blebbistatin | HT-1080 cells | 50 µM | Not specified | Individual protrusions exhibit contact guidance | [16] |
| Y-27632 | NIH 3T3 cells | 10 or 50 µM | 4 h | Disruption of actin stress fibers | [14] |
| Y-27632 | dKD cells | 30 µM | 15 h | Changes in F-actin distribution | [17] |
| N-benzyl-p-toluene sulphonamide (BTS) | Rat foot muscle fibers | ~2 µM (IC50) | Not specified | Decreased tetanic tension | [18][19] |
Experimental Protocols
Protocol: Determining the IC50 of a Myosin II Inhibitor using a Cell Viability Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a myosin II inhibitor on adherent cells using an MTT assay.[20][21]
1. Cell Seeding:
-
Culture cells to near confluency in a T75 flask.
-
Trypsinize, neutralize, and centrifuge the cells.
-
Resuspend the cell pellet in complete media and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 200,000 cells/mL).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
2. Inhibitor Preparation and Treatment:
-
Prepare a stock solution of the myosin II inhibitor in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the inhibitor to create a range of concentrations.
-
Remove the media from the 96-well plate and add 100 µL of media containing the different inhibitor concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired incubation time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the media from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at a low speed to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each inhibitor concentration.
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[21][22]
Visualizations
Caption: Upstream signaling cascade leading to Myosin II activation.
Caption: Troubleshooting guide for ineffective Myosin II inhibition.
Caption: Experimental workflow for IC50 determination.
References
- 1. Softening of the actin cytoskeleton by inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Poor Adherent Cell Attachment Troubleshooting [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct inhibition of myosin II effectively blocks glioma invasion in the presence of multiple motogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myosin II in mechanotransduction: master and commander of cell migration, morphogenesis, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Contact guidance persists under myosin inhibition due to the local alignment of adhesions and individual protrusions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of a myosin-II inhibitor (N-benzyl-p-toluene sulphonamide, BTS) on contractile characteristics of intact fast-twitch mammalian muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. benchchem.com [benchchem.com]
- 22. courses.edx.org [courses.edx.org]
Ensuring complete washout of para-aminoblebbistatin from cells
Welcome to the technical support center for para-aminoblebbistatin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the complete washout of this compound from cells for precise temporal control in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from its parent compound, blebbistatin?
This compound is a derivative of blebbistatin, a selective and reversible inhibitor of non-muscle myosin II. It functions by inhibiting the ATPase activity of myosin II, which is crucial for cellular processes like cytokinesis, cell migration, and bleb formation. The primary advantages of this compound over blebbistatin are its significantly higher water solubility, lack of fluorescence, and improved photostability. Unlike blebbistatin, which can be phototoxic and form fluorescent aggregates when exposed to blue light, this compound is non-phototoxic and non-fluorescent, making it ideal for live-cell imaging studies.
Q2: Why is it critical to ensure the complete washout of this compound?
Ensuring the complete removal of this compound is essential for experiments that require precise temporal control over myosin II inhibition. Many experimental designs aim to study the recovery of cellular functions after the inhibitor is removed. Residual inhibitor can lead to confounding results, such as an incomplete or delayed reversal of the phenotype, leading to misinterpretation of the cellular processes being investigated.
Q3: Is the inhibitory effect of this compound reversible?
Yes, the effects of this compound are reversible. Its mechanism of action involves non-covalent binding to myosin II. By washing the compound out of the cell culture medium, the equilibrium shifts, causing the inhibitor to dissociate from its target and allowing the restoration of normal myosin II function. This reversibility is the basis for performing washout experiments.
Q4: What is a reliable, standard protocol for washing out this compound from adherent cell cultures?
A standard washout procedure leverages this compound's high water solubility. The following protocol is a recommended starting point, which can be optimized for specific cell types and experimental conditions.
Protocol 1: Standard Washout Procedure for Adherent Cells
-
Aspirate Media: Carefully aspirate the medium containing this compound from the cell culture dish.
-
First Wash: Gently add pre-warmed (37°C) sterile phosphate-buffered saline (PBS) to the dish. For a 10 cm dish, use 10 mL of PBS. Swirl the dish gently for 30-60 seconds. Aspirate the PBS.
-
Second Wash: Add pre-warmed (37°C) complete culture medium to the dish. Swirl gently for 30-60 seconds and then aspirate. Using medium for the washes can help maintain cell health.
-
Third Wash: Repeat the second wash step.
-
Recovery Incubation: Add the final volume of fresh, pre-warmed complete culture medium to the cells and return the dish to the incubator. Allow cells to recover for a duration appropriate for your experiment (e.g., 1-24 hours) before analysis.
Troubleshooting Guide
Q5: My cells are not recovering their normal phenotype after the washout procedure. How can I determine if the washout was incomplete?
If cells fail to recover, it could be due to incomplete washout or other cytotoxic effects unrelated to myosin II inhibition (though this compound is noted for its low cytotoxicity). To troubleshoot, focus on observing the persistence of known inhibitor-induced phenotypes:
-
Persistent Multinucleation: this compound inhibits cytokinesis, leading to the formation of bi- or multinucleated cells. If newly dividing cells in a synchronized population continue to become multinucleated after washout, residual inhibitor is likely present.
-
Lack of Blebbing: In cell lines that are induced to bleb (e.g., during apoptosis), a continued inhibition of bleb formation post-washout suggests the presence of the inhibitor.
-
Altered Migration: If using a wound-healing or migration assay, a failure of the cells to return to their baseline migration rate is a strong indicator of incomplete washout.
Q6: What functional assays can I use to quantitatively validate the complete reversal of this compound's effects?
Functional assays are the most definitive way to confirm a successful washout.
-
Cytokinesis Recovery Assay: This is a robust method to confirm the restoration of myosin II function. Synchronize cells (e.g., using a thymidine (B127349) block), treat with this compound to induce a mitotic arrest with failed cytokinesis, perform the washout, and then quantify the percentage of cells that successfully complete cytokinesis in the hours following the washout.
-
Wound-Healing/Migration Assay: Create a "wound" or scratch in a confluent monolayer of cells. Monitor cell migration into the wound in the presence of the inhibitor. After the washout procedure, continue to monitor the cells. A successful washout will result in the restoration of the cell migration rate to control levels. All three inhibitors (blebbistatin, para-nitroblebbistatin, and this compound) have been shown to increase the motility of HeLa cells in a wound-healing assay.
Q7: I have confirmed that my washout is incomplete. What specific steps can I take to improve the procedure?
-
Increase the Number of Washes: Instead of three washes, perform five or more. Each wash dilutes the remaining inhibitor concentration.
-
Increase Wash Volume: Use a larger volume of medium or PBS for each wash to maximize the dilution factor.
-
Increase Incubation Time During Washes: For each wash step, allow the cells to incubate in the fresh medium for 5-10 minutes on the bench or in the incubator. This allows more time for the intracellular inhibitor to diffuse out of the cells and into the wash medium.
-
Perform a Serial Dilution Wash: After the initial washes, replace half of the medium in the dish with fresh medium every 1-2 hours for several hours to gradually reduce the inhibitor concentration.
Data and Protocols
Data Presentation
Table 1: Comparison of Physicochemical Properties: this compound vs. Blebbistatin
| Property | This compound | Blebbistatin | Reference(s) |
| Water Solubility | ~440 µM in aqueous buffer | < 10 µM in aqueous buffer | |
| Fluorescence | Non-fluorescent | Highly fluorescent | |
| Photostability | Photostable | Degrades in blue light (450-490 nm) | |
| Phototoxicity | Non-phototoxic | Phototoxic upon degradation | |
| Cytotoxicity | Not cytotoxic in the dark | Can be cytotoxic |
Table 2: Reported IC₅₀ Values for this compound
| Target | IC₅₀ Value | Reference(s) |
| Rabbit Skeletal Muscle Myosin S1 | ~1.3 µM | |
| Dictyostelium discoideum Myosin II | ~6.6 µM | |
| HeLa Cell Proliferation Inhibition | ~17.8 µM |
Detailed Experimental Protocols
Protocol 2: Functional Validation of Washout using a Cytokinesis Recovery Assay
-
Cell Synchronization: Plate cells (e.g., HeLa or COS-7) and synchronize them at the G1/S boundary using a double thymidine block.
-
Inhibitor Treatment: Release cells from the block and add this compound (e.g., 20 µM) to the culture medium as they progress through S and G2 phases.
-
Phenotype Confirmation: After 12-16 hours, observe the cells using phase-contrast microscopy. A significant population of cells should be arrested in telophase or appear as binucleated G1 cells, confirming the inhibition of cytokinesis.
-
Washout Procedure: Perform the optimized washout procedure as described in Protocol 1 or your improved version.
-
Recovery and Fixation: Return the cells to the incubator. Fix samples at several time points post-washout (e.g., 1, 2, 4, and 8 hours).
-
Staining and Imaging: Stain the fixed cells for DNA (e.g., with DAPI) and actin (e.g., with fluorescently-labeled phalloidin) to visualize nuclei and cell boundaries.
-
Analysis: Quantify the percentage of mononucleated vs. multinucleated cells at each time point. A successful washout will show a decrease in the rate of new multinucleated cell formation and a return to successful cytokinesis compared to a control plate where the inhibitor was not washed out.
Visualizations
Addressing variability in experimental results with para-aminoblebbistatin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with para-aminoblebbistatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from standard blebbistatin?
This compound is a derivative of blebbistatin, a selective inhibitor of myosin II.[1][2] It was developed to overcome some of the key limitations of its parent compound. The primary advantages of this compound are its significantly higher aqueous solubility, lack of fluorescence, and photostability.[3][4][5] Unlike blebbistatin, which can be phototoxic and cytotoxic upon exposure to blue light, this compound is non-phototoxic and non-cytotoxic, making it ideal for long-term live-cell imaging experiments.[3][4][6]
Q2: What is the mechanism of action for this compound?
This compound inhibits the ATPase activity of myosin II.[7] By binding to the myosin head, it blocks the release of phosphate, trapping the myosin in a state with low affinity for actin. This prevents the formation and contraction of the actin-myosin network, which is crucial for processes like muscle contraction, cell division (cytokinesis), and cell migration.[7][8][9]
Q3: Is this compound cytotoxic?
No, this compound has been demonstrated to be non-cytotoxic, even at high concentrations.[3] This is a significant advantage over standard blebbistatin, which can cause cell damage and death, particularly during prolonged experiments.[4][8]
Q4: Can I use this compound in fluorescence microscopy experiments?
Yes. This compound is non-fluorescent and photostable, meaning it does not degrade or become toxic when exposed to the light used in fluorescence microscopy.[1][3][4] This contrasts sharply with standard blebbistatin, which is fluorescent and can be photoinactivated by blue light, leading to the formation of cytotoxic byproducts that can interfere with imaging and compromise cell health.[2][6]
Troubleshooting Guide
Issue 1: I am observing inconsistent or no inhibitory effect in my cell-based assays.
-
Possible Cause 1: Improper Dissolution/Precipitation. While more soluble than blebbistatin, this compound has limited solubility in aqueous buffers.[1] If not prepared correctly, it can precipitate out of solution, leading to a lower effective concentration.
-
Solution: Follow the recommended protocol for preparing aqueous solutions. First, dissolve this compound in an organic solvent like DMSO or DMF to create a high-concentration stock solution.[1] Then, dilute this stock solution into your aqueous experimental buffer. Avoid storing aqueous solutions for more than one day.[1]
-
-
Possible Cause 2: Sub-optimal Concentration. The effective concentration of this compound can vary depending on the cell type and the specific myosin II isoform being targeted. Its potency is slightly weaker than blebbistatin for some isoforms.[8]
-
Solution: Perform a dose-response experiment to determine the optimal IC50 for your specific experimental system. Start with a concentration range guided by published values (see Data Tables below).
-
-
Possible Cause 3: Compound Degradation. Although photostable, improper storage can lead to degradation.
Issue 2: My cells are showing unexpected morphological changes or stress responses.
-
Possible Cause 1: High Concentration of Organic Solvent. The final concentration of DMSO or DMF in your cell culture media may be too high, causing solvent-related toxicity.
-
Solution: Ensure the final concentration of the organic solvent in your experimental media is low (typically ≤ 0.1%) and include a vehicle control (media with the same concentration of solvent but without the inhibitor) in your experimental setup.
-
-
Possible Cause 2: Inhibition of Cytokinesis. this compound is a potent inhibitor of cytokinesis.[1][2] Prolonged exposure can lead to the formation of large, multinucleated cells, which can be a sign of effective myosin II inhibition but may be misinterpreted as a general stress response.[11]
-
Solution: Monitor your cells for signs of multinucleation. This is an expected outcome of inhibiting cell division. If this phenotype is undesirable, consider reducing the incubation time or the concentration of the inhibitor.
-
Data & Protocols
Quantitative Data Summary
Table 1: Solubility of Blebbistatin Derivatives
| Compound | Solubility in Aqueous Buffer (with 0.1-1% DMSO) | Solubility in DMSO | Solubility in DMF |
| This compound | ~300 - 440 µM[3][4][10] | ~12.5 mg/mL[1] | ~20 mg/mL[1] |
| Blebbistatin | < 10 µM[3][4] | Soluble | Soluble |
| Para-nitroblebbistatin | ~3.3 - 3.6 µM[4] | Soluble | Soluble |
Table 2: IC50 Values for this compound
| Myosin Isoform / Process | Species/System | IC50 Value |
| Skeletal Muscle Myosin S1 (SkS1) | Rabbit | ~1.3 µM[7][8] |
| Dictyostelium Myosin II Motor Domain (DdMD) | Dictyostelium discoideum | ~6.6 µM[7][8] |
| Cell Proliferation | HeLa Cells | ~17.8 µM[7][12] |
| Smooth Muscle Myosin | - | Poorly Inhibited (IC50 ≈ 80 µM for Blebbistatin)[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol details the recommended procedure for preparing a working solution of this compound for cell culture experiments.
-
Prepare a Stock Solution:
-
Weigh out the desired amount of solid this compound.
-
Dissolve it in a high-purity organic solvent such as DMSO or dimethylformamide (DMF) to a high concentration (e.g., 10-50 mM).[1][10]
-
Ensure the solid is completely dissolved by vortexing. This is your stock solution.
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.[10]
-
-
Prepare the Aqueous Working Solution:
-
For maximum solubility and stability in aqueous buffers, it is recommended to first dissolve the compound in DMF.[1]
-
Thaw an aliquot of your stock solution.
-
Dilute the stock solution into your pre-warmed cell culture medium or experimental buffer to the desired final concentration. For example, to make a 20 µM working solution from a 20 mM stock, you would perform a 1:1000 dilution.
-
Mix thoroughly by gentle inversion or pipetting.
-
-
Important Considerations:
-
This compound is sparingly soluble in aqueous buffers directly.[1] The two-step dilution method is critical.
-
Do not store the final aqueous working solution for more than one day.[1] Prepare it fresh for each experiment.
-
Always include a vehicle control (e.g., 0.1% DMSO in media) in your experiments to account for any effects of the solvent.
-
Visualizations
Caption: Mechanism of Myosin II inhibition by this compound.
Caption: General experimental workflow for using this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Blebbistatin - Wikipedia [en.wikipedia.org]
- 9. Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Motorpharma - this compound [motorpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: The Phototoxicity of Para-aminoblebbistatin versus Blebbistatin
For researchers in cell biology, neuroscience, and drug development, the specific inhibition of non-muscle myosin II is a critical tool for dissecting a myriad of cellular processes, from cytokinesis to cell migration. Blebbistatin, a widely used small molecule inhibitor of myosin II, has been instrumental in these studies. However, its utility is significantly hampered by its inherent phototoxicity, particularly under the blue light required for many fluorescence microscopy applications. This guide provides an objective comparison of the phototoxicity of blebbistatin and its derivative, para-aminoblebbistatin, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
Blebbistatin exhibits significant phototoxicity upon exposure to blue light (wavelengths below 500 nm), leading to the generation of reactive oxygen species (ROS) and subsequent cell death.[1][2][3] This phenomenon severely limits its use in live-cell imaging and other applications requiring illumination. In contrast, this compound, a derivative of blebbistatin, is photostable and non-phototoxic.[1][2][4] It also offers the advantages of being non-fluorescent and having significantly higher water solubility.[1][2][4] Experimental evidence from studies on HeLa cells and zebrafish embryos unequivocally demonstrates the superior safety profile of this compound for applications involving light exposure.
Data Presentation
The following tables summarize the key differences in the phototoxicity and physicochemical properties of blebbistatin and this compound.
Table 1: Comparison of Phototoxicity and Physicochemical Properties
| Property | Blebbistatin | This compound | Reference |
| Phototoxicity | Phototoxic (especially with blue light) | Non-phototoxic | [1][2] |
| Photostability | Unstable under blue light | Photostable | [1] |
| Fluorescence | Fluorescent | Non-fluorescent | [1][4] |
| Water Solubility | Low (~10 µM) | High (~440 µM) | [1] |
| Cytotoxicity (in dark) | Cytotoxic at higher concentrations and long incubation times | Non-cytotoxic | [1][5] |
Table 2: Experimental Comparison of Phototoxicity in HeLa Cells
| Treatment (50 µM) | Observation after 12 hours of time-lapse imaging (blue light excitation) | Reference |
| Blebbistatin | Severe phototoxicity, cell rounding, and death. | [6] |
| This compound | No signs of phototoxicity, cells remained healthy. | [6] |
Table 3: Experimental Comparison of Cytotoxicity in Zebrafish Embryos
| Treatment | Observation | Reference |
| Blebbistatin | Embryonic death starting at 40 hours, with 100% mortality by 69 hours at all tested concentrations. | |
| This compound | No signs of cytotoxicity; embryos developed normally, comparable to the untreated control. |
Experimental Protocols
Phototoxicity Assessment in HeLa Cells
This protocol is based on the methodology described by Várkuti et al., 2016.
-
Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.
-
Sample Preparation: Cells are seeded on glass-bottom dishes suitable for live-cell imaging.
-
Inhibitor Treatment: Cells are treated with 50 µM of either blebbistatin or this compound. An untreated control group is also maintained.
-
Time-Lapse Imaging: The treated cells are imaged using a confocal microscope equipped with an environmental chamber to maintain optimal culture conditions. Images are acquired every 10-20 minutes for a total of 12 hours. A 488 nm laser line is used for excitation to simulate the conditions that induce phototoxicity.
-
Assessment of Phototoxicity: Cell viability is assessed by monitoring cell morphology. Signs of phototoxicity include cell rounding, blebbing, detachment from the substrate, and ultimately, cell lysis. The percentage of viable cells at the end of the experiment is quantified.
Zebrafish Embryo Lifespan Cytotoxicity Assay
This protocol is adapted from the study by Várkuti et al., 2016.
-
Zebrafish Husbandry: Wild-type zebrafish embryos are collected and maintained in E3 embryo medium at 28.5°C.
-
Inhibitor Treatment: At 4-6 hours post-fertilization (hpf), embryos are dechorionated and placed in 24-well plates. They are then exposed to a range of concentrations of blebbistatin or this compound. An untreated control group is included.
-
Observation and Data Collection: The embryos are monitored every 12 hours for up to 72 hours. The number of surviving embryos is recorded at each time point.
-
Assessment of Cytotoxicity: Cytotoxicity is determined by calculating the survival rate of the embryos in each treatment group compared to the control group. Developmental abnormalities are also noted.
Mechanism of Action and Signaling Pathways
Both blebbistatin and this compound are specific inhibitors of non-muscle myosin II ATPase activity.[7] Myosin II is a motor protein that plays a crucial role in actin-based contractility. By inhibiting its ATPase activity, these compounds lock myosin II in a state where it cannot effectively interact with actin to generate force.
The inhibition of myosin II has profound effects on various cellular processes that are dependent on actomyosin (B1167339) contractility. The following diagram illustrates the signaling pathway leading to myosin II activation and the downstream cellular processes affected by its inhibition.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the phototoxicity of blebbistatin and this compound.
Conclusion
The experimental evidence strongly indicates that this compound is a superior alternative to blebbistatin for studies that require the use of fluorescence microscopy or other techniques involving blue light illumination. Its lack of phototoxicity, coupled with its high solubility and non-fluorescent nature, makes it a more reliable and versatile tool for the specific inhibition of non-muscle myosin II. Researchers should consider the potential for phototoxic artifacts when using blebbistatin and opt for this compound to ensure the integrity and validity of their experimental results.
References
- 1. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative [ouci.dntb.gov.ua]
- 5. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. malnalab.hu [malnalab.hu]
A Head-to-Head Comparison: Para-aminoblebbistatin vs. Para-nitroblebbistatin for Advanced Live-Cell Imaging
For researchers, scientists, and drug development professionals seeking to precisely dissect the role of myosin II in cellular processes, the choice of inhibitor is critical. While blebbistatin has been a cornerstone tool, its inherent phototoxicity and cytotoxicity have limited its application in live-cell imaging. This guide provides a comprehensive comparison of two advanced alternatives, para-aminoblebbistatin and para-nitroblebbistatin, offering superior photostability and biocompatibility for dynamic cellular studies.
This document details the key performance differences between this compound and para-nitroblebbistatin, supported by quantitative data and detailed experimental protocols. We will explore their mechanism of action, compare their physicochemical properties, and provide practical guidance for their use in live-cell imaging experiments.
Mechanism of Action: Targeting the Myosin II Motor
Both this compound and para-nitroblebbistatin are derivatives of blebbistatin and share its core mechanism of action. They are non-competitive inhibitors of myosin II ATPase activity. By binding to a pocket on the myosin motor domain, these compounds lock the myosin head in a state with low affinity for actin, effectively preventing the force-producing power stroke. This inhibition of actomyosin (B1167339) contractility allows for the study of a wide range of cellular phenomena, including cell migration, division, and morphogenesis.
Quantitative Performance Comparison
To facilitate an evidence-based selection, the following table summarizes the key quantitative parameters of this compound and para-nitroblebbistatin.
| Property | This compound | Para-nitroblebbistatin | Blebbistatin (for reference) |
| Aqueous Solubility | ~440 µM[1] | ~5 µM[2] | <10 µM[1] |
| Phototoxicity | Non-phototoxic[1][3] | Non-phototoxic[4][5] | Phototoxic[4] |
| Cytotoxicity | Non-cytotoxic[1][3] | Non-cytotoxic[4][5] | Cytotoxic[4] |
| Fluorescence | Non-fluorescent[1][3] | Low fluorescence[2] | Highly fluorescent[1] |
| Myosin II Inhibition (IC50) | |||
| - Rabbit Skeletal Muscle S1 | 1.3 µM[6] | 0.4 µM[2] | 0.5-5 µM[7] |
| - Dictyostelium discoideum MD | 6.6 µM[6] | 2.3 µM[2] | 0.5-5 µM[7] |
| Inhibition of Cell Proliferation (IC50, HeLa cells) | 17.8 ± 4.7 µM | 14.7 ± 4.2 µM | 6.4 ± 4.8 µM |
Experimental Protocols for Live-Cell Imaging
The following protocols provide a starting point for utilizing this compound and para-nitroblebbistatin in common live-cell imaging applications. Optimization may be required depending on the specific cell type and experimental setup.
Live-Cell Imaging of HeLa Cells
This protocol describes the use of this compound or para-nitroblebbistatin for time-lapse imaging of HeLa cells to observe processes like cell division or migration.
Materials:
-
HeLa cells cultured on glass-bottom dishes
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or para-nitroblebbistatin stock solution (e.g., 10 mM in DMSO)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HeLa cells on glass-bottom dishes to achieve 50-70% confluency on the day of imaging.
-
Inhibitor Preparation: Prepare the final working concentration of the inhibitor in pre-warmed complete culture medium. A typical starting concentration is 10-50 µM.
-
Treatment: Gently replace the culture medium in the dish with the medium containing the inhibitor.
-
Incubation: Incubate the cells for at least 30 minutes in the live-cell imaging incubator to allow the inhibitor to take effect.
-
Imaging: Mount the dish on the microscope stage. Acquire images at desired time intervals. For long-term imaging, use the lowest possible laser power and exposure times to minimize any potential photostress.
Wound Healing (Scratch) Assay
This assay is used to study collective cell migration.
Materials:
-
Confluent monolayer of cells in a multi-well plate
-
P200 pipette tip or a dedicated scratch tool
-
This compound or para-nitroblebbistatin
-
Live-cell imaging microscope with a motorized stage
Procedure:
-
Create the Wound: Create a "scratch" in the confluent cell monolayer using a sterile P200 pipette tip.
-
Wash: Gently wash the wells with pre-warmed PBS to remove detached cells.
-
Treatment: Add pre-warmed culture medium containing the desired concentration of this compound or para-nitroblebbistatin (e.g., 10-20 µM). Include a vehicle control (e.g., DMSO).
-
Imaging: Place the plate on the microscope stage and acquire images of the scratch at time zero. Continue to acquire images at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Analysis: Measure the area of the scratch at each time point to quantify the rate of cell migration.
Live Imaging of Zebrafish Embryos
This protocol is adapted for studying developmental processes in a model organism.
Materials:
-
Zebrafish embryos (e.g., 24-48 hours post-fertilization)
-
Embryo medium (E3)
-
Low-melting-point agarose (B213101)
-
Tricaine (anesthetic)
-
This compound or para-nitroblebbistatin
-
Confocal or light-sheet microscope
Procedure:
-
Anesthetize Embryos: Anesthetize the zebrafish embryos in E3 medium containing tricaine.
-
Mounting: Mount the embryos in low-melting-point agarose on a glass-bottom dish.
-
Treatment: Once the agarose has solidified, add E3 medium containing the desired concentration of this compound or para-nitroblebbistatin (e.g., 10-20 µM).
-
Imaging: Image the embryos using a confocal or light-sheet microscope. The optical transparency of the zebrafish embryo allows for high-resolution imaging of developmental processes in vivo.
Conclusion: Selecting the Right Tool for the Job
Both this compound and para-nitroblebbistatin represent significant advancements over blebbistatin for live-cell imaging applications due to their lack of phototoxicity and cytotoxicity.
-
This compound is the superior choice when high aqueous solubility is a primary concern. Its ability to be used at higher concentrations without precipitation makes it ideal for experiments requiring robust myosin II inhibition.
-
Para-nitroblebbistatin , while less soluble, is also a highly effective and photostable inhibitor. It may be a suitable and cost-effective alternative for experiments where lower concentrations are sufficient.
Ultimately, the choice between these two excellent inhibitors will depend on the specific requirements of the experimental system and the desired concentration range. By providing a stable and non-toxic means to probe myosin II function, both this compound and para-nitroblebbistatin empower researchers to uncover the intricate dynamics of the cellular world.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Imaging [worldwide.promega.com]
- 3. A Versatile Mounting Method for Long Term Imaging of Zebrafish Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.virginia.edu [med.virginia.edu]
- 7. researchgate.net [researchgate.net]
Validating Myosin II Inhibition: A Comparative Guide to Para-aminoblebbistatin as a Superior Control
For researchers invested in the intricate dance of cellular mechanics, motility, and division, the specific inhibition of non-muscle myosin II (NMII) is a cornerstone of experimental design. Blebbistatin, a widely used small molecule inhibitor, has been instrumental in elucidating the roles of NMII. However, its inherent drawbacks, including phototoxicity, fluorescence, and poor solubility, have often complicated data interpretation, particularly in live-cell imaging studies. This guide provides a comprehensive comparison between blebbistatin and its derivative, para-aminoblebbistatin, establishing the latter as a more reliable and effective control for validating myosin II inhibition. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to guide your research.
Performance Comparison: Blebbistatin vs. This compound
This compound was developed to overcome the significant limitations of blebbistatin while retaining its inhibitory effect on myosin II. The addition of an amino group to the blebbistatin molecule results in a compound that is not only more soluble but also photostable and non-fluorescent, making it an ideal negative control in experiments where blebbistatin's phototoxic and fluorescent properties could be confounding variables.[1][2]
Quantitative Comparison of Inhibitor Properties
The following tables summarize the key quantitative differences between blebbistatin and this compound, providing a clear rationale for the use of this compound as a superior control.
| Property | Blebbistatin | This compound | Advantage of this compound |
| Solubility in aqueous buffer | < 10 µM[1] | ~400 µM[1] | Over 40-fold higher solubility, preventing aggregation and ensuring accurate concentrations in experiments. |
| Photostability | Unstable in blue light (450-490 nm)[2] | Photostable[1] | Suitable for use in live-cell fluorescence microscopy without light-induced degradation. |
| Fluorescence | Fluorescent[1] | Non-fluorescent[1] | Avoids interference with fluorescent probes used in imaging experiments. |
| Phototoxicity | Phototoxic upon blue light illumination[3] | Non-phototoxic[1][3] | Eliminates a significant source of cell stress and death in imaging studies, ensuring observed effects are due to myosin II inhibition. |
| Cytotoxicity | Cytotoxic in long-term experiments[3] | Significantly less cytotoxic[3] | More suitable for long-term studies of cellular processes. |
In Vitro Inhibition of Myosin II ATPase Activity
Both compounds effectively inhibit the ATPase activity of various myosin II isoforms, which is the basis of their function. However, there are slight differences in their potency.
| Myosin II Isoform | Blebbistatin IC₅₀ | This compound IC₅₀ |
| Rabbit Skeletal Muscle Myosin S1 | ~0.3-0.5 µM | 1.3 µM[1] |
| Dictyostelium discoideum Myosin II | ~2.96-7 µM | 6.6 µM[1] |
| Non-muscle Myosin IIA | ~0.5-5 µM | Not explicitly stated, but effective |
| Non-muscle Myosin IIB | ~0.5-5 µM | Not explicitly stated, but effective |
Cell-Based Assay Performance
The efficacy of these inhibitors is also reflected in their impact on cellular processes heavily dependent on myosin II function.
| Cellular Process | Blebbistatin | This compound |
| HeLa Cell Proliferation (IC₅₀) | 6.4 ± 4.8 µM | 17.8 ± 4.7 µM |
| HeLa Cell Migration (Wound Healing) | Effective inhibition | Effective inhibition, with some studies showing slightly increased motility at certain concentrations.[3] |
| M2 Cell Blebbing | Potent inhibition | Potent inhibition |
Experimental Protocols
To ensure robust and reproducible validation of myosin II inhibition, detailed experimental protocols are essential. Below are methodologies for key assays.
Myosin II ATPase Activity Assay
This assay directly measures the enzymatic activity of myosin II by quantifying the rate of ATP hydrolysis.
Principle: The release of inorganic phosphate (B84403) (Pi) from ATP is measured in the presence and absence of the inhibitor. A common method is the malachite green assay, which forms a colored complex with free phosphate.
Methodology:
-
Protein Purification: Purify myosin II (subfragment-1, heavy meromyosin, or full-length) and actin from a suitable source (e.g., skeletal muscle or recombinant expression).
-
Reagent Preparation:
-
Assay Buffer: 15 mM HEPES (pH 7.5), 50 mM KCl, 1 mM MgCl₂, 0.1 mM EGTA.
-
ATP Stock Solution: 100 mM ATP in water, pH 7.0.
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of (-)-blebbistatin (B1667133) and this compound in DMSO.
-
Malachite Green Reagent: Prepare as per manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the inhibitors (e.g., 0.1 µM to 100 µM) or a DMSO vehicle control.
-
Add purified myosin II and actin to the wells.
-
Initiate the reaction by adding ATP to a final concentration of 1-2 mM.
-
Incubate at the desired temperature (e.g., 37°C) for a set time (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at ~620-650 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released in each well.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Wound Healing (Scratch) Assay
This assay assesses the effect of myosin II inhibition on collective cell migration.
Principle: A "wound" is created in a confluent cell monolayer, and the rate of cell migration to close the wound is measured over time.
Methodology:
-
Cell Seeding: Seed adherent cells (e.g., HeLa) in a 24-well plate and grow to a confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch down the center of each well.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound, blebbistatin, or a DMSO vehicle control.
-
Imaging:
-
Immediately acquire images of the scratches at T=0 using a phase-contrast microscope.
-
Place the plate in a live-cell imaging incubator.
-
Acquire images at regular intervals (e.g., every 4-6 hours) for 24-48 hours.
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the T=0 area.
-
Compare the rates of wound closure between the treated and control groups.
-
Phototoxicity Assay
This assay is crucial for demonstrating the advantage of this compound in live-cell imaging.
Principle: Cells are treated with the compound and then exposed to light of a specific wavelength. Cell viability is then assessed to determine if the compound becomes toxic upon illumination.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well, clear-bottom plate suitable for imaging.
-
Treatment: Treat the cells with this compound, blebbistatin, or a vehicle control for a short period (e.g., 30 minutes). Include a set of untreated control wells.
-
Light Exposure:
-
Expose one set of treated and untreated wells to blue light (e.g., 488 nm) using the illumination source of a fluorescence microscope for a defined period (e.g., 15-30 minutes).
-
Keep a parallel set of plates in the dark as a control.
-
-
Viability Assessment:
-
After light exposure, incubate the cells for a further 12-24 hours.
-
Assess cell viability using a standard assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each condition.
-
Compare the viability of cells treated with each compound in the light-exposed versus the dark conditions. A significant drop in viability only in the light-exposed blebbistatin group demonstrates its phototoxicity.
-
Mandatory Visualizations
To further clarify the experimental logic and underlying biological pathways, the following diagrams are provided.
Caption: Myosin II signaling pathway and points of inhibition.
References
A Comparative Analysis of Blebbistatin and Its Derivatives: A Guide for Researchers
Blebbistatin, a selective inhibitor of myosin II, has become an indispensable tool in cell biology research for dissecting the roles of actomyosin (B1167339) contractility in a myriad of cellular processes. However, its utility has been hampered by several unfavorable properties, including low water solubility, phototoxicity, and intrinsic fluorescence. To address these limitations, several derivatives have been synthesized, most notably para-aminoblebbistatin and para-nitroblebbistatin. This guide provides a comprehensive comparison of blebbistatin and its key derivatives, offering researchers the data and methodologies needed to select the optimal compound for their experimental needs.
Mechanism of Action: A Shared Pathway
Blebbistatin and its derivatives share a common mechanism of action. They allosterically bind to the myosin II motor domain, trapping it in a state with low affinity for actin and inhibiting the release of inorganic phosphate (B84403) (Pi) during the ATPase cycle. This effectively uncouples ATP hydrolysis from force production, leading to the relaxation of the actomyosin cytoskeleton.
Comparative Performance Data
The key differences between blebbistatin and its derivatives lie in their physicochemical properties and their inhibitory potency against various myosin II isoforms. The following tables summarize the available quantitative data to facilitate a direct comparison.
Table 1: Inhibitory Activity (IC50 Values)
| Compound | Rabbit Skeletal Muscle Myosin S1 (µM) | Dictyostelium discoideum Myosin II (µM) | Non-muscle Myosin IIA (µM) | Smooth Muscle Myosin (µM) |
| Blebbistatin | ~0.5 - 5[1][2] | ~3.9 - 4.4[3] | ~0.5 - 5[1][2] | ~80[1][2] |
| (S)-nitroblebbistatin | - | - | ~27[4] | - |
| para-nitroblebbistatin | ~0.4[5] | ~2.3[5] | ~18[5] | ~5.6[5] |
| This compound | ~1.3[4] | ~6.6[4] | - | - |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Physicochemical and Cytotoxic Properties
| Property | Blebbistatin | para-nitroblebbistatin | This compound |
| Water Solubility | ~10 µM[4] | ~5 µM[5] | ~400 µM[4] |
| Fluorescence | Strong[4] | Low[5] | Non-fluorescent[4] |
| Photostability | Low (phototoxic)[6] | High (non-phototoxic)[7] | High (non-phototoxic)[6] |
| Cytotoxicity | Yes[7] | Non-cytotoxic[7] | Non-cytotoxic[4] |
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for key comparative experiments are provided below.
Myosin II ATPase Activity Assay
This assay quantifies the rate of ATP hydrolysis by myosin II in the presence of varying concentrations of the inhibitor to determine the IC50 value.
1. Reagents and Buffers:
-
Purified Myosin II (e.g., rabbit skeletal muscle S1 fragment)
-
Actin
-
Assay Buffer: 20 mM imidazole (B134444) (pH 7.5), 5 mM KCl, 2 mM MgCl2, 1 mM DTT, 1 mM EGTA
-
ATP solution (100 mM)
-
Malachite green reagent for phosphate detection
-
Blebbistatin and derivatives stock solutions (in DMSO)
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer, myosin II, and actin.
-
Add varying concentrations of blebbistatin or its derivatives (and a DMSO control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a constant temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., SDS).
-
Add the malachite green reagent to quantify the amount of inorganic phosphate released.
-
Measure the absorbance at 650 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
HeLa Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
1. Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Blebbistatin and derivatives stock solutions (in DMSO)
2. Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of blebbistatin or its derivatives for the desired duration (e.g., 24, 48, or 72 hours). Include a DMSO-only control.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Zebrafish Embryo Phototoxicity Assay
This in vivo assay evaluates the phototoxicity of the compounds by observing the developmental effects on zebrafish embryos upon light exposure.
1. Materials:
-
Wild-type zebrafish embryos
-
E3 embryo medium
-
Petri dishes
-
Blebbistatin and derivatives stock solutions (in DMSO)
-
A light source capable of emitting blue light (e.g., 450-490 nm)
2. Procedure:
-
Collect zebrafish embryos at the 1-4 cell stage and place them in Petri dishes with E3 medium.
-
At 24 hours post-fertilization (hpf), treat the embryos with varying concentrations of blebbistatin or its derivatives. Include a DMSO-only control.
-
Expose one set of treated embryos to blue light for a defined period (e.g., 1 hour), while keeping a parallel set in the dark.
-
After light exposure, return all embryos to a standard incubator.
-
Observe and score the embryos for developmental defects (e.g., pericardial edema, tail curvature, mortality) at 48 and 72 hpf.
-
Compare the phenotypes of the light-exposed and dark-treated groups to assess phototoxicity. This compound and para-nitroblebbistatin are expected to show significantly less phototoxicity compared to blebbistatin.[6][7]
Conclusion and Recommendations
The development of blebbistatin derivatives has significantly expanded the utility of myosin II inhibition in biological research.
-
Blebbistatin remains a potent and widely used inhibitor, but its application is limited in live-cell imaging due to its phototoxicity and fluorescence. It is best suited for experiments with fixed cells or in conditions where light exposure can be minimized.
-
para-Nitroblebbistatin offers a significant improvement with its photostability and lack of cytotoxicity, making it a suitable replacement for blebbistatin in many live-cell applications.[7] Its solubility, however, remains low.
-
This compound represents the most advanced derivative to date, boasting high water solubility, non-fluorescence, photostability, and a lack of cytotoxicity.[4][6] These properties make it the ideal choice for a wide range of in vitro and in vivo studies, especially those requiring high concentrations of the inhibitor or prolonged light exposure.
Researchers should carefully consider the specific requirements of their experimental system when selecting a myosin II inhibitor. For most live-cell imaging and in vivo applications, the superior physicochemical properties of this compound and para-nitroblebbistatin make them the preferred choice over the parent compound, blebbistatin.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blebbistatin - Wikipedia [en.wikipedia.org]
- 5. para-Nitroblebbistatin - Wikipedia [en.wikipedia.org]
- 6. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Para-aminoblebbistatin: A Comparative Guide to a High-Fidelity Myosin II Inhibitor
For researchers, scientists, and drug development professionals, the specific and potent inhibition of cellular processes is paramount. Non-muscle myosin II (NMII) isoforms play critical roles in a myriad of cellular functions, from cell division and migration to adhesion and morphology. Para-aminoblebbistatin, a derivative of the well-established myosin II inhibitor blebbistatin, offers significant advantages in terms of solubility and photostability, making it a valuable tool for in-depth studies of myosin II dynamics. This guide provides a comprehensive comparison of this compound's specificity for different myosin II isoforms, supported by experimental data and detailed protocols.
Enhanced Properties of this compound
This compound distinguishes itself from its parent compound, blebbistatin, through key physicochemical improvements. Notably, it exhibits increased water solubility and is non-fluorescent, addressing two major limitations of blebbistatin. Furthermore, its enhanced photostability and reduced phototoxicity make it particularly suitable for long-term live-cell imaging experiments where traditional blebbistatin would be prone to degradation and induce cellular damage.
Comparative Inhibitory Activity of Myosin II Inhibitors
The inhibitory potency of this compound and its parent compound, blebbistatin, has been quantified against various myosin II isoforms. The half-maximal inhibitory concentration (IC50) values provide a clear measure of their efficacy.
| Myosin Isoform | Inhibitor | IC50 (µM) |
| Rabbit Skeletal Muscle Myosin S1 (Actin-activated ATPase) | This compound | 0.47 [1] |
| Blebbistatin | 0.11[1] | |
| Dictyostelium discoideum Myosin II (Actin-activated ATPase) | This compound | 6.7 [1] |
| Blebbistatin | 3.9[1] | |
| Non-muscle Myosin IIA | Blebbistatin | 3.58[2] |
| Non-muscle Myosin IIB | Blebbistatin | 2.30[2] |
| Non-muscle Myosin IIC | Blebbistatin | 1.57[2] |
While this compound is a slightly weaker inhibitor than blebbistatin for skeletal muscle and Dictyostelium myosin II, its improved experimental tractability often outweighs this modest difference in potency. Both compounds exhibit high specificity for myosin II isoforms and do not significantly inhibit other myosin classes such as myosin I, V, and X.
Experimental Methodologies
The determination of myosin II inhibitory activity is primarily achieved through ATPase assays. Below are detailed protocols for two common methods.
NADH-Coupled ATPase Assay
This continuous spectrophotometric assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.
Workflow:
Protocol:
-
Prepare a reaction mixture containing the myosin II enzyme, ATP, phosphoenolpyruvate (PEP), and NADH in a suitable buffer (e.g., 100 mM KCl, 20 mM MOPS pH 7.0, 5 mM MgCl2, 1 mM EGTA).
-
Add the coupling enzymes , pyruvate kinase (PK) and lactate dehydrogenase (LDH).
-
Initiate the reaction by adding a stock solution of the inhibitor (this compound) at various concentrations.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis.
-
Calculate the IC50 value by plotting the initial reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Malachite Green ATPase Assay
This endpoint assay quantifies the amount of inorganic phosphate (B84403) (Pi) released during the ATPase reaction.
Workflow:
Protocol:
-
Set up the ATPase reaction by incubating the myosin II enzyme with ATP and varying concentrations of the inhibitor in a reaction buffer at a constant temperature (e.g., 37°C).
-
Stop the reaction at a specific time point by adding a quenching solution (e.g., sodium dodecyl sulfate).
-
Add the Malachite Green reagent , which forms a colored complex with the released inorganic phosphate.
-
Measure the absorbance of the colored complex at approximately 650 nm using a spectrophotometer.
-
Generate a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each reaction.
-
Calculate the IC50 value by plotting the amount of Pi produced against the inhibitor concentrations.
Signaling Pathways Involving Non-Muscle Myosin II
Non-muscle myosin II isoforms are key downstream effectors in several signaling pathways that regulate the actin cytoskeleton. Their activity is primarily controlled by the phosphorylation of the regulatory light chain (RLC).
Rho-Associated Kinase (ROCK) Pathway
The ROCK pathway is a central regulator of actomyosin (B1167339) contractility.
Extracellular signals activate G protein-coupled receptors (GPCRs), leading to the activation of the small GTPase RhoA. Active RhoA-GTP then binds to and activates ROCK. ROCK, in turn, promotes the phosphorylation of the myosin RLC through two mechanisms: direct phosphorylation of the RLC and inhibition of myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating the RLC. This sustained phosphorylation leads to the assembly and activation of non-muscle myosin II, resulting in increased actomyosin contractility.
Myosin Light Chain Kinase (MLCK) Pathway
MLCK provides a more direct route to myosin II activation, typically in response to an increase in intracellular calcium levels.
Various stimuli can trigger an influx of calcium ions into the cytoplasm. These calcium ions bind to calmodulin, inducing a conformational change that allows the Ca²⁺/calmodulin complex to bind to and activate MLCK. Activated MLCK then directly phosphorylates the RLC of non-muscle myosin II, leading to its activation and the generation of contractile forces.
Conclusion
This compound represents a significant advancement in the toolset available for studying non-muscle myosin II function. Its superior solubility, photostability, and low cytotoxicity make it an excellent alternative to blebbistatin, particularly for live-cell imaging and other applications requiring long-term inhibitor exposure. While specific inhibitory data for this compound against all non-muscle myosin II isoforms is still emerging, its well-characterized effects on other myosin IIs and its shared mechanism of action with blebbistatin solidify its position as a highly specific and valuable inhibitor for dissecting the complex roles of myosin II in cellular physiology and disease.
References
Para-aminoblebbistatin: A Less Toxic Alternative to Blebbistatin for Myosin II Inhibition
New data reveals para-aminoblebbistatin as a significantly less cytotoxic alternative to the widely used myosin II inhibitor, blebbistatin. This makes it a more reliable tool for researchers in cell biology and drug development, particularly for long-term studies and live-cell imaging.
This compound, a derivative of blebbistatin, demonstrates a superior safety profile with markedly lower cytotoxicity and an absence of phototoxicity, issues that have long plagued its parent compound. This comparison guide provides an in-depth analysis of the cytotoxic profiles of both compounds, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in making informed decisions for their experimental designs.
Lower Cytotoxicity of this compound
Recent studies have highlighted the reduced cytotoxic effects of this compound compared to blebbistatin. While blebbistatin can induce cell death even without light exposure in long-term experiments, this compound has been shown to be non-cytotoxic in various models.[1][2]
A key study directly compared the effects of both compounds on HeLa cells and zebrafish embryos. In HeLa cells, while blebbistatin treatment led to significant phototoxicity and cell death during live-cell imaging, this compound-treated cells showed no such adverse effects.[1] Furthermore, in a lifespan cytotoxicity assay using zebrafish embryos, blebbistatin treatment resulted in 100% mortality within 69 hours at all tested concentrations. In stark contrast, embryos treated with this compound exhibited survival rates comparable to untreated controls, even at high concentrations.[1]
While a direct, side-by-side quantitative comparison of the half-maximal inhibitory concentration (IC50) for cytotoxicity is not yet available in a single study, data from different studies suggest a significant difference in their toxic profiles.
Quantitative Cytotoxicity Data
| Compound | Cell Line | Assay Type | Duration | Cytotoxicity Metric | Result | Reference |
| This compound | HeLa | Cell Proliferation | 72 hours | IC50 | 17.8 µM | [3] |
| Blebbistatin | FEMX-I melanoma | Cytotoxicity | Not Specified | TC50 | 50-100 µM | [4] |
| U87 glioma | Cytotoxicity | Not Specified | TC50 | >200 µM | [4] | |
| Du145 prostate adenocarcinoma | Cytotoxicity | Not Specified | TC50 | 50-100 µM | [4] | |
| LNCaP prostate adenocarcinoma | Cytotoxicity | Not Specified | TC50 | 50-100 µM | [4] | |
| F11-hTERT immortalized fibroblasts | Cytotoxicity | Not Specified | TC50 | 50-100 µM | [4] |
Note: The provided data for this compound reflects the inhibition of cell proliferation, which can be an indicator of cytotoxicity. The data for blebbistatin (TC50: Toxic Concentration 50%) is from a separate study with different cell lines and methodologies, thus direct comparison should be made with caution.
Experimental Protocols
Zebrafish Lifespan Cytotoxicity Assay (Várkuti et al., 2016)
This protocol was utilized to assess the long-term cytotoxicity of this compound and blebbistatin on a whole-organism level.[1]
-
Animal Husbandry: Zebrafish embryos were handled in accordance with relevant guidelines and regulations.
-
Treatment Preparation: Embryos were incubated in E3 medium. Stock solutions of this compound and blebbistatin were prepared in DMSO.
-
Exposure: Embryos were divided into groups and incubated in E3 medium containing final concentrations of 0 µM (Control), 5 µM, 10 µM, or 20 µM of each compound. The final DMSO concentration was maintained at 0.1% (v/v).
-
Monitoring: The development and survival of the embryos were monitored for 72 hours.
-
Data Analysis: The lifespan of the embryos in each treatment group was recorded and compared to the control group.
HeLa Cell Growth Assay (Várkuti et al., 2016)
This method was employed to evaluate the impact of the inhibitors on cell proliferation.[5]
-
Cell Culture: HeLa Kyoto H2B-mCherry eGFP-α-tubulin cells were cultured on an eight-chambered Lab-Tek borosilicate cover glass system at an initial concentration of 100,000 cells/ml.
-
Treatment: Once the cells attached to the surface, they were treated with 0, 2, 5, 10, 25, or 50 μM concentrations of this compound or blebbistatin.
-
Incubation: Cells were grown for three days in the presence of the inhibitors.
-
Cell Counting: The number of cells was counted daily for three days to determine the rate of cell proliferation.
Mechanism of Action and Cellular Consequences
Both this compound and blebbistatin function by inhibiting the ATPase activity of non-muscle myosin II.[3][4] Myosin II is a motor protein crucial for various cellular processes, including cell contraction, migration, and cytokinesis. Its activity is regulated by upstream signaling pathways, notably the Rho-associated kinase (ROCK) pathway.
The inhibition of myosin II ATPase activity by these compounds leads to a relaxation of the actomyosin cytoskeleton. This has several downstream consequences for cellular function.
Conclusion
The available evidence strongly indicates that this compound possesses significantly lower cytotoxicity than blebbistatin. Its lack of phototoxicity further enhances its utility in modern cell biology research, which heavily relies on fluorescence microscopy. For researchers investigating the roles of myosin II in cellular processes, particularly in long-duration experiments or sensitive cell lines, this compound presents a more robust and less confounding alternative to blebbistatin. The adoption of this improved inhibitor is poised to enhance the reliability and reproducibility of studies targeting the actomyosin cytoskeleton.
References
- 1. Blebbistatin, a novel inhibitor of myosin II ATPase activity, increases aqueous humor outflow facility in perfused enucleated porcine eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Blebbistatin - Wikipedia [en.wikipedia.org]
- 5. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the IC50 values of para-aminoblebbistatin and blebbistatin
An Objective Comparison of Para-aminoblebbistatin and Blebbistatin: IC50 Values and Performance
For researchers in cell biology, neuroscience, and cardiac physiology, the specific and efficient inhibition of myosin II is crucial for dissecting a wide range of cellular processes. Blebbistatin has long been the go-to small molecule inhibitor for this purpose. However, its limitations, including phototoxicity, cytotoxicity, and poor water solubility, have spurred the development of derivatives. Among these, this compound has emerged as a promising alternative. This guide provides a detailed comparison of these two myosin II inhibitors, focusing on their inhibitory potency (IC50), mechanism of action, and experimental considerations.
Quantitative Comparison of Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The data below, compiled from various studies, compares the IC50 values of blebbistatin and its derivative, this compound, against a range of myosin II isoforms from different species and tissues. This compound is generally a slightly weaker myosin inhibitor than blebbistatin, but it offers significant advantages in terms of photostability and solubility.[1]
| Myosin Isoform/Target | Blebbistatin IC50 (µM) | This compound IC50 (µM) |
| Non-muscle Myosin II | ||
| Vertebrate Non-muscle Myosin IIA/IIB | 0.5 - 5[2][3][4][5] | 9 (Human IIA), 20 (Human IIB)[6] |
| Dictyostelium discoideum Myosin II | 7[7] | 6.6[1][8] |
| Skeletal Muscle Myosin | ||
| Rabbit Skeletal Muscle Myosin S1 | 0.5 - 5[2] | 1.3[1][8] |
| Human Slow-twitch Skeletal Muscle | Not specified | 10[6] |
| Cardiac Muscle Myosin | ||
| β-cardiac Myosin S1 | 1.12[9] | Not specified |
| Pig Cardiac Myosin (Left Ventricle) | Not specified | 5.3[6] |
| Smooth Muscle Myosin | ||
| General Smooth Muscle Myosin | ~80[2][3][10] | Not specified |
| Chicken Gizzard Smooth Muscle Myosin S1 | Not specified | 13[6] |
| Cellular Assays | ||
| HeLa Cell Proliferation (72h) | Not specified | 17.8[8] |
Mechanism of Action and Signaling Pathways
Both blebbistatin and this compound share a common mechanism of action: they are selective inhibitors of myosin II ATPase activity.[1][8] They function by binding to a hydrophobic pocket on the myosin catalytic domain, specifically targeting the myosin-ADP-phosphate complex.[2][11] This binding event traps the myosin in a state with low affinity for actin, thereby inhibiting the power stroke and subsequent force generation.[11] This leads to the relaxation of actomyosin (B1167339) filaments and the disruption of processes like cytokinesis, cell migration, and muscle contraction.[1]
Blebbistatin's influence extends to downstream signaling pathways. For instance, it has been shown to ameliorate arterial thrombosis by impeding Tissue Factor (TF) expression through the Akt/GSK3β-NF-κB signaling pathway in endothelial cells.[12][13] As a direct derivative, this compound is presumed to affect the same fundamental pathways related to actomyosin contractility.
Caption: Signaling pathway of Myosin II inhibition.
Experimental Protocols: Determining IC50
The IC50 values presented are typically determined using an in vitro actin-activated Mg²⁺-ATPase assay. This assay measures the rate of ATP hydrolysis by myosin in the presence of actin, and how this rate is affected by varying concentrations of the inhibitor.
Generalized Protocol for Actin-Activated Mg²⁺-ATPase Assay
-
Reagent Preparation :
-
Purified myosin II protein (e.g., skeletal muscle myosin subfragment-1, S1).
-
Actin filaments (F-actin).
-
Assay Buffer: Contains KCl, MgCl₂, ATP, and a pH buffer (e.g., MOPS or Imidazole).
-
Inhibitor Stock Solutions: Blebbistatin or this compound dissolved in a suitable solvent like DMSO to create a high-concentration stock. Serial dilutions are then made.[11]
-
NADH-coupled assay components: An ATP regenerating system (pyruvate kinase and phosphoenolpyruvate) and a linking enzyme system (lactate dehydrogenase) with NADH.[9]
-
-
Assay Procedure :
-
Myosin is mixed with varying concentrations of the inhibitor (and a DMSO control) and incubated for a short period.
-
The reaction is initiated by adding F-actin and ATP to the myosin-inhibitor mixture.
-
The rate of ATP hydrolysis is measured by monitoring the decrease in NADH absorbance at 340 nm, which is proportional to the rate of ADP production.[9][11]
-
-
Data Analysis :
-
The rate of ATPase activity is plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a dose-response curve (e.g., a sigmoidal curve with variable slope).
-
The IC50 value is determined as the concentration of the inhibitor that reduces the ATPase activity by 50%.[14]
-
Caption: Workflow for determining IC50 via ATPase assay.
Key Advantages of this compound
While its potency can be slightly lower than the parent compound, this compound was specifically engineered to overcome the major drawbacks of blebbistatin:
-
Photostability : Blebbistatin degrades under blue light (450-490 nm) into inactive and cytotoxic products, complicating its use in fluorescence microscopy.[15] this compound is photostable, making it suitable for long-term live-cell imaging experiments.[1][8]
-
Reduced Cytotoxicity : The phototoxic intermediates of blebbistatin can cause cellular damage. This compound is neither phototoxic nor cytotoxic at effective concentrations.[1]
-
Non-fluorescent : Blebbistatin itself is fluorescent, which can interfere with signals from GFP or other fluorophores.[1] this compound is non-fluorescent, providing a cleaner background for imaging studies.[1][8]
-
Higher Water Solubility : this compound exhibits significantly higher water solubility (~400 µM) compared to blebbistatin, facilitating its use in aqueous buffers and in vivo applications.[1]
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. (-)-Blebbistatin | myosin II inhibitor | TargetMol [targetmol.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. The Myosin II Inhibitor, Blebbistatin, Ameliorates FeCl3-induced Arterial Thrombosis via the GSK3β-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Myosin II Inhibitor, Blebbistatin, Ameliorates FeCl3-induced Arterial Thrombosis via the GSK3β-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. caymanchem.com [caymanchem.com]
The Clear Choice for a Control: Why Inactive (+)-Blebbistatin is the Superior Negative Control for para-Aminoblebbistatin Studies
For researchers investigating the intricacies of myosin II-dependent cellular processes, the use of specific and reliable controls is paramount. While para-aminoblebbistatin has emerged as a photostable and soluble inhibitor of myosin II, its proper use necessitates a control that can distinguish its specific effects from off-target or solvent-related artifacts. In this regard, the inactive enantiomer, (+)-blebbistatin, stands out as the gold-standard negative control, ensuring the validity and accuracy of experimental findings.
This compound, a derivative of the active myosin II inhibitor (-)-blebbistatin, was engineered to overcome the limitations of its parent compound, namely poor water solubility, phototoxicity, and fluorescence.[1][2][3] It effectively inhibits the ATPase activity of myosin II, thereby blocking the formation and contraction of the actin-myosin network.[4] However, to definitively attribute observed cellular effects to myosin II inhibition by this compound, a control that is structurally similar but biologically inactive is essential.
This is precisely the role fulfilled by (+)-blebbistatin. As the inactive enantiomer of blebbistatin, it possesses the same chemical scaffold but lacks the ability to inhibit myosin II ATPase activity.[1][5] This unique characteristic allows researchers to confidently differentiate between the specific consequences of myosin II inhibition and any non-specific effects of introducing a small molecule into a biological system.
Unveiling the Performance Differences: A Head-to-Head Comparison
The distinct roles of this compound and (+)-blebbistatin are underscored by their contrasting biochemical and cellular activities. While this compound is a potent inhibitor of myosin II, (+)-blebbistatin is largely inert in this capacity.
| Property | This compound | (+)-Blebbistatin | Rationale for Use |
| Myosin II Inhibition | Active Inhibitor | Inactive Control | To specifically attribute effects to myosin II inhibition. |
| Primary Function | To inhibit myosin II activity for studying its cellular roles. | To control for off-target effects of the blebbistatin scaffold and solvent. | Ensures experimental observations are not artifacts. |
| Expected Outcome in Experiments | Inhibition of myosin II-dependent processes (e.g., cytokinesis, cell migration). | No significant effect on myosin II-dependent processes. | Validates the specificity of this compound. |
Quantitative Analysis: A Tale of Two Molecules
The disparity in their activity is further highlighted by quantitative measurements of their inhibitory potential and physical properties.
Table 1: Myosin II ATPase Inhibition
| Compound | Target | IC50 | Reference |
| This compound | Rabbit Skeletal Muscle Myosin S1 | 1.3 µM | [1] |
| This compound | Dictyostelium discoideum Myosin II Motor Domain | 6.6 µM | [1] |
| (-)-Blebbistatin (active enantiomer) | Dictyostelium discoideum Myosin II | ~3-4 µM | [4] |
| (+)-Blebbistatin | Dictyostelium discoideum Myosin II | No significant inhibition | [4] |
Table 2: Physicochemical Properties
| Property | This compound | (-)-Blebbistatin (for comparison) | (+)-Blebbistatin | Reference |
| Water Solubility | ~400 µM | ~10 µM | Not reported, but expected to be similar to (-)-blebbistatin | [1] |
| Photostability | Photostable | Unstable in blue light | Not reported, but likely similar to (-)-blebbistatin | [1] |
| Fluorescence | Non-fluorescent | Fluorescent | Not reported, but likely similar to (-)-blebbistatin | [1] |
| Cytotoxicity | Non-cytotoxic | Cytotoxic with long-term incubation | Not reported, but used to assess non-myosin related toxicity of blebbistatin | [1] |
Visualizing the Mechanism and Workflow
To further clarify the roles of these compounds, the following diagrams illustrate the myosin II inhibition pathway and a typical experimental workflow.
Caption: Mechanism of Myosin II Inhibition.
Caption: Experimental Workflow Using Controls.
Detailed Experimental Protocols
To ensure rigorous and reproducible results, the following experimental protocols are recommended when using this compound with (+)-blebbistatin as a control.
Myosin II ATPase Activity Assay
Objective: To quantify the inhibitory effect of this compound on the ATPase activity of purified myosin II and to confirm the inactivity of (+)-blebbistatin.
Methodology:
-
Protein Purification: Purify myosin II and actin from a relevant source (e.g., rabbit skeletal muscle, Dictyostelium discoideum).[4]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing imidazole, KCl, MgCl2, and ATP.[4]
-
Inhibitor Preparation: Prepare stock solutions of this compound and (+)-blebbistatin in an appropriate solvent (e.g., DMSO).
-
Assay Execution:
-
In a microplate, combine the reaction buffer, actin, and varying concentrations of this compound, (+)-blebbistatin, or vehicle control.
-
Initiate the reaction by adding purified myosin II.
-
Incubate at a controlled temperature (e.g., 30°C).[4]
-
-
Phosphate (B84403) Detection: Measure the amount of inorganic phosphate (Pi) released over time using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Calculate the rate of ATP hydrolysis for each condition. Determine the IC50 value for this compound by plotting the percent inhibition against the log of the inhibitor concentration. Confirm that (+)-blebbistatin does not significantly inhibit ATPase activity at comparable concentrations.
Cellular Blebbing Inhibition Assay
Objective: To assess the ability of this compound to inhibit cell blebbing, a myosin II-dependent process, and to demonstrate the lack of effect of (+)-blebbistatin.
Methodology:
-
Cell Culture: Culture a suitable cell line known to exhibit blebbing (e.g., M2 melanoma cells) on glass-bottom dishes.[2]
-
Treatment: Treat the cells with varying concentrations of this compound, (+)-blebbistatin, or vehicle control.
-
Live-Cell Imaging: Acquire time-lapse images of the cells using a fluorescence microscope.
-
Data Analysis:
-
Quantify the "blebbing index" (the ratio of the contour length to the smooth perimeter of the cell) for a statistically significant number of cells in each treatment group over time.[2]
-
Compare the reduction in the blebbing index in cells treated with this compound to those treated with (+)-blebbistatin and the vehicle control.
-
Cell Migration (Wound Healing) Assay
Objective: To evaluate the effect of myosin II inhibition by this compound on cell migration and to confirm that (+)-blebbistatin does not produce a similar effect.
Methodology:
-
Cell Culture: Grow a confluent monolayer of cells (e.g., HeLa cells) in a culture dish.[2]
-
Wound Creation: Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Treatment: Replace the culture medium with fresh medium containing this compound, (+)-blebbistatin, or vehicle control.
-
Imaging: Capture images of the wound at the beginning of the experiment (t=0) and at regular intervals (e.g., every 8 hours) until the wound in the control group is nearly closed.
-
Data Analysis:
-
Measure the area of the wound at each time point for all treatment groups.
-
Calculate the rate of wound closure and compare the effects of this compound and (+)-blebbistatin to the vehicle control.
-
Conclusion
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Experimental Findings with Different Myosin II Inhibitors: A Comparative Guide
This guide provides a comprehensive comparison of commonly used non-muscle myosin II (NMII) inhibitors, offering supporting data and experimental protocols to aid researchers in the cross-validation of their findings. Understanding the distinct mechanisms of these inhibitors is crucial for robust experimental design and accurate interpretation of results.
Data Presentation: Comparative Analysis of Myosin II Inhibitors
The following table summarizes the key characteristics and quantitative data for several widely used myosin II inhibitors. They are broadly categorized into direct inhibitors, which target the myosin II motor protein itself, and indirect inhibitors, which target upstream regulatory kinases.
| Inhibitor | Target | Mechanism of Action | Selectivity & IC50 Values | Key Cellular Effects | Advantages & Disadvantages |
| Direct Myosin II Inhibitors | |||||
| (-)-Blebbistatin | Non-muscle myosin IIA/IIB, Skeletal & Cardiac Myosin II | A non-competitive inhibitor that binds to a hydrophobic pocket in the motor domain, blocking it in an actin-detached state with low affinity for actin by hindering phosphate (B84403) release.[1][2] | Potent inhibitor of non-muscle and striated muscle myosin II (IC50: 0.5-5 µM).[2][3] Poor inhibitor of smooth muscle myosin (IC50: ~80 µM).[2][4] | Reduces cell contractility and stiffness[5][6], disassembles stress fibers, inhibits cytokinesis and cell migration.[7][8] | A: Widely used, cell-permeable. D: Low water solubility (~10 µM)[9][10], cytotoxic, and phototoxic due to blue-light instability.[9][10] |
| para-Nitroblebbistatin | Non-muscle myosin IIA/IIB | Same as Blebbistatin. | Similar potency to Blebbistatin for non-muscle myosin IIA (IC50: ~27 µM).[9] For rabbit skeletal muscle S1, IC50 is ~0.1 µM.[10] | Similar to Blebbistatin. | A: Photostable, non-fluorescent, and not phototoxic, allowing for use in live-cell imaging.[9][10][11] D: Still has poor water solubility.[10] |
| para-Aminoblebbistatin | Non-muscle myosin IIA/IIB | Same as Blebbistatin. | Slightly weaker than Blebbistatin (IC50 for rabbit skeletal muscle S1: ~1.3 µM; for Dictyostelium myosin II: ~6.6 µM).[9][12] | Similar to Blebbistatin; inhibits HeLa cell proliferation with an IC50 of 17.8 µM.[12] | A: Highly water-soluble (~400 µM)[9][10], photostable, non-fluorescent, and not phototoxic.[9][12] Ideal for in vivo applications. |
| Indirect Myosin II Inhibitors | |||||
| Y-27632 | Rho-associated coiled-coil forming kinase (ROCK) | A selective, ATP-competitive inhibitor of ROCK1 and ROCK2.[7] Inhibition of ROCK prevents phosphorylation of the myosin phosphatase target subunit (MYPT1), leading to increased myosin light chain phosphatase (MLCP) activity and thus decreased MLC phosphorylation.[13] | Ki values are ~140 nM for ROCK1 and ~220 nM for ROCK2. | Reduces stress fibers and focal adhesions[14], alters cell morphology[8], can enhance or inhibit cell migration depending on cell type and context.[7][8][15] | A: Targets a specific upstream signaling node (RhoA/ROCK). D: Effects can be pleiotropic as ROCK has multiple downstream targets besides myosin. |
| ML-7 | Myosin Light Chain Kinase (MLCK) | A selective, ATP-competitive inhibitor of MLCK.[7] Directly prevents the phosphorylation of the myosin regulatory light chain (MLC). | Ki value is ~300 nM for smooth muscle MLCK. | Can have distinct spatial effects from ROCK inhibition, affecting peripheral protrusions and focal adhesion dynamics differently.[16][17] Inhibition can lead to multiple, unstable protrusions.[16] | A: Specifically targets MLC phosphorylation via MLCK. D: Does not inhibit MLC phosphorylation mediated by other kinases like ROCK. |
Visualizing Myosin II Regulation and Inhibition
To effectively cross-validate findings, it is essential to understand the regulatory pathway of non-muscle myosin II and the precise points of intervention for each inhibitor.
Caption: Signaling pathway for non-muscle myosin II activation and points of inhibition.
Experimental Protocols
Robust cross-validation requires consistent and well-defined experimental procedures. Below are detailed protocols for common assays used to assess myosin II function.
This assay measures collective cell migration, a process highly dependent on coordinated actomyosin contractility.
Methodology:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231 or fibroblasts) in a 24-well plate and grow to form a confluent monolayer.[18]
-
Serum Starvation (Optional): To synchronize cells and reduce proliferation effects, replace the growth medium with a serum-free or low-serum medium for 12-24 hours before the assay.[18]
-
Creating the "Wound": Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.[18]
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove dislodged cells and debris.
-
Inhibitor Treatment: Add fresh medium containing the desired concentration of the myosin II inhibitor (e.g., 10 µM Y-27632, 10-50 µM Blebbistatin) or a vehicle control (e.g., DMSO).[8]
-
Image Acquisition: Immediately after adding the inhibitor, capture an initial image (t=0) of the wound at multiple defined points using a phase-contrast microscope with a 10x objective.
-
Incubation: Place the plate in a 37°C, 5% CO2 incubator.
-
Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 4-6 hours) for 24-48 hours, or until the wound in the control condition is nearly closed.
-
Data Analysis: Measure the area of the cell-free "wound" at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area. Compare the migration rates between control and inhibitor-treated groups.
This assay evaluates the role of myosin II in the initial stages of cell-matrix adhesion and cytoskeletal organization.
Methodology:
-
Plate Coating: Coat the wells of a glass-bottom 24-well plate with an extracellular matrix protein like fibronectin (20 µg/ml) for 1 hour at 37°C.[19] Wash with PBS.
-
Cell Preparation: Grow cells to sub-confluency. Detach cells using a non-enzymatic cell dissociation reagent to preserve surface receptors. Resuspend cells in serum-free medium.
-
Inhibitor Pre-treatment: Pre-incubate the suspended cells with the desired inhibitor or vehicle control for 30 minutes at 37°C.
-
Cell Seeding: Seed the pre-treated cells onto the fibronectin-coated plates.
-
Incubation: Allow cells to spread for a defined period (e.g., 60-90 minutes) in a 37°C, 5% CO2 incubator.[19]
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for F-actin (e.g., with phalloidin) and focal adhesions (e.g., with an anti-paxillin or anti-vinculin antibody).
-
Image Analysis: Acquire fluorescence images. Quantify cell area, cell circularity, and the number/size of focal adhesions per cell. Compare these metrics across different inhibitor treatments.
Logical Workflow for Cross-Validation
To ensure that an observed phenotype is specifically due to the inhibition of actomyosin contractility, and not an off-target effect of a single compound, a logical cross-validation workflow should be employed.
Caption: A logical workflow for cross-validating experimental findings with NMII inhibitors.
References
- 1. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent inhibition of arterial smooth muscle tonic contractions by the selective myosin II inhibitor, blebbistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Softening of the actin cytoskeleton by inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploiting differential effects of actomyosin contractility to control cell sorting among breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blebbistatin - Wikipedia [en.wikipedia.org]
- 10. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TWO CLASSES OF MYOSIN INHIBITORS, BLEBBISTATIN, AND MAVACAMTEN, STABILIZE β-CARDIAC MYOSIN IN DIFFERENT STRUCTURAL AND FUNCTIONAL STATES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Distinct Roles of Rock (Rho-Kinase) and Mlck in Spatial Regulation of Mlc Phosphorylation for Assembly of Stress Fibers and Focal Adhesions in 3t3 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rho-kinase and myosin II activities are required for cell type and environment specific migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Distinct roles of MLCK and ROCK in the regulation of membrane protrusions and focal adhesion dynamics during cell migration of fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A proteomic study of myosin II motor proteins during tumor cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action: Targeting Different Nodes of the Contractility Pathway
An Objective Comparison of Para-aminoblebbistatin and Y-27632 for Cellular Function Modulation
In the realm of cell biology and drug discovery, the precise modulation of the cytoskeleton is crucial for understanding and controlling cellular processes such as migration, proliferation, and contraction. Two prominent small molecule inhibitors, this compound and Y-27632, are widely used to influence these functions, yet they operate through distinct mechanisms. This guide provides a detailed comparison of their efficacy, mechanisms of action, and experimental applications, supported by quantitative data and detailed protocols to aid researchers in selecting the appropriate tool for their specific needs.
The fundamental difference between this compound and Y-27632 lies in their molecular targets within the cellular machinery that governs actin-myosin contractility.
-
This compound is a derivative of blebbistatin, a selective and cell-permeable inhibitor of non-muscle myosin II.[1][2] It directly targets the ATPase activity of the myosin II motor protein, locking it in a state with low affinity for actin.[3][4] This action prevents the myosin "power stroke," thereby directly inhibiting the contraction of the actin-myosin network.[5] this compound was developed to overcome the limitations of its parent compound, offering high water solubility, photostability, and low cytotoxicity, making it ideal for long-term live-cell imaging studies.[1][2][6]
-
Y-27632 is a highly potent, cell-permeable, and selective inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK).[7][8] It acts upstream of myosin II by targeting ROCK1 and ROCK2.[8] The RhoA/ROCK signaling pathway is a key regulator of cellular contractility. When activated, ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP) and directly phosphorylates the myosin light chain (MLC), leading to increased contractility and stress fiber formation.[9][10] Y-27632 competitively binds to the ATP-binding site of ROCK, preventing these downstream phosphorylation events and inducing smooth muscle relaxation and disassembly of stress fibers.[7][11]
Figure 1. Signaling pathways inhibited by Y-27632 and this compound.
Quantitative Efficacy and Potency
The efficacy of each inhibitor is best understood by examining their inhibitory concentrations against their respective targets and their effects on cellular functions.
| Parameter | This compound | Y-27632 |
| Primary Target | Non-muscle Myosin IIA/IIB[1] | Rho-associated kinase (ROCK1 & ROCK2) |
| IC₅₀ (Target) | ~1.3 µM (Rabbit skeletal muscle myosin S1)[5] ~6.6 µM (Dictyostelium myosin II)[5] | ~800 nM (ROCK2)[12] |
| Kᵢ (Target) | Not widely reported | ~220 nM (ROCK1)[8] ~300 nM (ROCK2)[8] |
| IC₅₀ (Cell Proliferation) | ~17.8 µM (HeLa cells)[5] | ~1-10 µM (TWNT-4 HSCs)[13] |
| Effective Concentration (Cell Contraction Inhibition) | Not explicitly quantified, but effective | 1-10 µM (Human Cavernous Tissue, IC₅₀ ~2.2 µM)[13][14] |
| Effective Concentration (Stress Fiber Disruption) | Effective, as a direct consequence of myosin II inhibition | 10 µM (Swiss 3T3 cells)[7] |
Comparison of Physicochemical and Functional Properties
Beyond their primary targets, these inhibitors have distinct properties that influence their suitability for different experimental setups.
| Feature | This compound | Y-27632 |
| Solubility | High water solubility (~400 µM)[3] | Soluble in water |
| Phototoxicity | Low phototoxicity[2][6] | Not reported as a significant issue |
| Fluorescence | Non-fluorescent[5][6] | Not fluorescent |
| Specificity | Selective for Myosin II isoforms.[5] Poorly inhibits smooth muscle myosin (IC₅₀ = 80 µM).[1][2] | Highly selective for ROCK kinases over other kinases like PKC at lower concentrations. |
| Key Advantage | Direct inhibition of contractility; photostable and non-toxic, ideal for live imaging. | Potent inhibitor of a key signaling node, affecting multiple downstream processes.[8] |
| Common Application | Studies of cytokinesis, cell migration, and direct mechanical processes.[1] | Enhancing stem cell survival after dissociation, studying cell adhesion and morphology.[8][9] |
Experimental Protocols
To empirically compare the effects of this compound and Y-27632, standardized assays are essential.
Cell Contraction Assay Using 3D Collagen Gels
This assay measures the ability of cells to contract an extracellular matrix, providing a functional readout of actomyosin (B1167339) contractility.
-
Materials :
-
Cell line (e.g., Hepatic Stellate Cells, Fibroblasts)
-
Collagen Type I, Rat Tail
-
10x PBS, 1N NaOH
-
Cell culture medium
-
This compound and Y-27632 stock solutions
-
48-well plates
-
-
Methodology :
-
Prepare a neutralized collagen solution on ice by mixing Collagen, 10x PBS, and sterile water. Adjust pH to ~7.4 with 1N NaOH.
-
Trypsinize and resuspend cells in serum-free medium. Add the cell suspension to the neutralized collagen solution to a final concentration of 2-5 x 10⁵ cells/mL.
-
Dispense 500 µL of the cell-collagen mixture into each well of a 48-well plate.
-
Incubate at 37°C for 1 hour to allow for polymerization.
-
After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip.
-
Add 500 µL of cell culture medium containing the desired concentrations of this compound, Y-27632, or vehicle control.
-
Image the gels immediately (T=0) and at subsequent time points (e.g., 24, 48 hours).
-
Measure the area of the collagen gel at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of contraction relative to the initial gel area. Compare the dose-dependent effects of both inhibitors.
-
Western Blot for Myosin Light Chain (MLC) Phosphorylation
This biochemical assay directly assesses the activity of the ROCK signaling pathway. Y-27632 should decrease p-MLC levels, whereas this compound, acting downstream, should not directly alter the phosphorylation state of MLC.
-
Materials :
-
Cell line cultured to ~80% confluency
-
Inhibitors (Y-27632, this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MLC2 (Ser19), anti-total-MLC2
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and Western blotting apparatus
-
-
Methodology :
-
Pre-treat cells with various concentrations of Y-27632, this compound, or vehicle control for a specified time (e.g., 1-2 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody against p-MLC overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total MLC and a loading control (e.g., GAPDH) to normalize the data.
-
Quantify band intensities to determine the ratio of p-MLC to total MLC.
-
Figure 2. General experimental workflow for comparing inhibitor efficacy.
Conclusion and Recommendations
The choice between this compound and Y-27632 depends entirely on the biological question being addressed.
-
Choose this compound when the experimental goal is to directly and rapidly inhibit the mechanical action of myosin II. Its superior photostability and low toxicity make it the gold standard for long-duration live-cell fluorescence microscopy studies investigating processes like cytokinesis or cell crawling.[6]
-
Choose Y-27632 when the objective is to dissect the role of the upstream RhoA/ROCK signaling pathway. It is exceptionally effective for applications such as preventing dissociation-induced apoptosis (anoikis) in stem cell cultures, studying the formation of stress fibers, and investigating Ca²⁺ sensitization in smooth muscle.[8][9]
While both compounds lead to a reduction in cellular contractility, they are not interchangeable. Y-27632 modulates a signaling hub with diverse outputs, whereas this compound provides a more targeted mechanical blockade of the final motor protein. Understanding these fundamental differences is key to designing rigorous experiments and accurately interpreting their outcomes.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Blebbistatin - Wikipedia [en.wikipedia.org]
- 4. Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Para-aminoblebbistatin
Para-aminoblebbistatin, a derivative of blebbistatin used in cell biology research as a non-muscle myosin II inhibitor, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2][3] As a bioactive small molecule, its disposal should adhere to established protocols for chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of researchers and compliance with regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS).[1] Although some sources suggest no special handling measures are required, it is best practice to treat all research chemicals with caution.[4] Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of dust or contact with skin and eyes.[5]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service, which will typically involve incineration.[5][6] Do not dispose of this chemical down the drain or in regular trash.[5]
-
Waste Collection:
-
Collect all solid this compound waste, including contaminated consumables (e.g., pipette tips, microfuge tubes), in a dedicated, clearly labeled hazardous waste container.
-
For solutions containing this compound, collect them in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
-
Solubilization for Disposal (if required by your institution):
-
In some cases, your institution's waste disposal service may require the material to be dissolved in a combustible solvent.[6]
-
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2]
-
Carefully dissolve the solid waste in a suitable combustible solvent within a chemical fume hood.
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the name of the chemical ("this compound"), and any solvents used.
-
Store the sealed waste container in a designated, secure area for hazardous waste collection, away from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for the collection and disposal of the hazardous waste.[6]
-
Quantitative Data: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents, which is critical information for preparing waste solutions for disposal.
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | ~20 mg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | ~12.5 mg/mL | [1] |
| 1:1 Solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Experimental Protocols
The primary "experimental protocol" for disposal is the safe and compliant handling of the chemical waste as outlined in the step-by-step guide above. No specific deactivation or neutralization protocols are readily available, making professional disposal the most secure option.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling Para-aminoblebbistatin
Essential Safety and Handling of Para-aminoblebbistatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate safety, operational, and disposal information for handling this compound in a laboratory setting. Adherence to these procedures is crucial for ensuring personal safety and maintaining experimental integrity. While this compound is a derivative of blebbistatin designed for improved solubility and photostability with reduced cytotoxicity, it should be handled with care as its toxicological properties are not fully elucidated.[1][2][3]
Hazard Identification and Personal Protective Equipment (PPE)
The Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[4] However, it is recommended to treat this chemical as potentially hazardous until more comprehensive toxicological data is available.[1][5]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact. The exact breakthrough time should be confirmed with the glove manufacturer.[4] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or dust. |
| Skin and Body | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory | Not generally required for small quantities. Use a fume hood for handling large quantities or creating stock solutions. | To avoid inhalation of the crystalline solid. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[1]
-
Stock solutions in DMSO can also be stored in aliquots at -20°C to minimize freeze-thaw cycles.[6]
2. Preparation of Stock Solutions:
-
Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.
-
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1]
-
To prepare a stock solution, dissolve the crystalline solid in the chosen solvent. Purging the solvent with an inert gas before dissolution is recommended.[1][5]
-
For aqueous buffers, first dissolve the compound in DMF and then dilute with the aqueous buffer of choice to improve solubility.[1] It is not recommended to store aqueous solutions for more than one day.[1][5]
Solubility Data:
| Solvent | Approximate Solubility |
| DMSO | ~12.5 mg/mL[1] |
| DMF | ~20 mg/mL[1] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL[1] |
| Water-based buffers (with 0.1%-1% DMSO) | 300-420 µM[6] |
3. Experimental Use:
-
When handling solutions, always wear appropriate PPE.
-
Unlike its parent compound, blebbistatin, this compound is photostable and not phototoxic when exposed to blue light (>440 nm).[3][6]
Emergency Procedures
Spill Management:
-
For solid spills: Gently sweep or scoop up the material to avoid creating dust. Place in a sealed container for disposal.
-
For solution spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Ensure adequate ventilation during cleanup.
First Aid Measures:
-
After eye contact: Rinse opened eye for several minutes under running water.[4]
-
After skin contact: Wash off with soap and plenty of water.[7]
-
After inhalation: Move to fresh air. If symptoms persist, consult a doctor.[4]
-
After swallowing: Rinse mouth with water. Do not induce vomiting. Seek medical attention if symptoms persist.[4][7]
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and unused this compound solutions, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains or waterways.[4]
Visual Guides
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency Spill Response
Caption: Step-by-step procedure for responding to a this compound spill.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Blebbistatin - Wikipedia [en.wikipedia.org]
- 3. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Motorpharma - this compound [motorpharma.com]
- 7. targetmol.com [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
